molecular formula C6H8O6 B2834446 L-isoascorbic acid CAS No. 26094-91-7

L-isoascorbic acid

Cat. No.: B2834446
CAS No.: 26094-91-7
M. Wt: 176.124
InChI Key: CIWBSHSKHKDKBQ-VHUNDSFISA-N
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Description

L-Isoascorbic Acid (CAS 26094-91-7) is a stereoisomer of L-ascorbic acid (Vitamin C), differing in the configuration of hydroxyl groups at carbons 4 and 5 . This white to off-white crystalline powder is a potent water-soluble antioxidant and reducing agent, making it valuable for various research applications . Its mechanism of action involves undergoing oxidation to form dehydro-L-isoascorbic acid (DHIA) via one- or two-electron transfers, effectively scavenging reactive oxygen species and interrupting oxidative chain reactions . In scientific research, this compound is utilized as an antioxidant in model food systems and stability studies . It serves as a key compound in comparative studies of antioxidant reactivity and reaction kinetics . Emerging research areas also explore its potential to enhance non-heme iron absorption and its role in biochemical pathways, similar to its stereoisomers . It is crucial to note that this compound possesses negligible antiscorbutic (vitamin C) activity and is not suitable for nutritional deficiency studies . Under specific conditions, such as in the presence of metal ions like Fe³⁺, it can exhibit pro-oxidant behavior by generating hydroxyl radicals through Fenton-like reactions . Researchers should store the compound in a cool, dry place, as it degrades under heat, light, or alkaline conditions, which can lead to hydrolytic ring-opening or the formation of compounds like 5-hydroxymethylfurfural (HMF) . This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or human consumption.

Properties

IUPAC Name

(2S)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWBSHSKHKDKBQ-VHUNDSFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]1C(=C(C(=O)O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26094-91-7
Record name (5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one
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Foundational & Exploratory

An In-Depth Technical Guide to the Antioxidant Mechanism of L-Isoascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Isoascorbic acid, also known as erythorbic acid, is a stereoisomer of L-ascorbic acid (Vitamin C) widely utilized as an antioxidant in the food and pharmaceutical industries.[1][2][3] While possessing significantly lower Vitamin C activity, its antioxidant capabilities are comparable to those of L-ascorbic acid.[3][4] This technical guide provides a comprehensive overview of the core mechanisms of action of this compound as an antioxidant. It delves into its direct radical scavenging and reducing properties, its role as a metal chelator, and its potential modulation of cellular signaling pathways involved in oxidative stress responses, drawing parallels with the well-studied L-ascorbic acid. This document is intended to serve as a resource for researchers and professionals in drug development and related scientific fields, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key pathways and workflows.

Core Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through a multi-faceted approach, primarily centered on its ability to donate electrons, thereby neutralizing reactive oxygen species (ROS) and other free radicals.

Radical Scavenging and Reducing Activity

As a potent reducing agent, this compound readily donates hydrogen atoms from its enediol structure to scavenge a wide array of reactive oxygen species, including superoxide (B77818) radicals (O₂⁻), hydroxyl radicals (•OH), and peroxyl radicals.[3][5] This process converts the highly reactive radicals into more stable, less harmful molecules. Upon donation of a hydrogen atom, this compound is oxidized to the relatively stable dehydroisoascorbic acid.[6]

The fundamental chemical reaction involves the transfer of an electron and a proton. Kinetically, the fully protonated forms of this compound and L-ascorbic acid exhibit nearly identical reactivity.[6] However, differences in reactivity are observed with their monoanionic forms.[6]

Metal Ion Chelation

Transition metal ions, such as ferrous iron (Fe²⁺) and cupric copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction. This compound can chelate these metal ions, sequestering them and rendering them inactive in catalyzing oxidative reactions.[7][8] This chelating activity is a crucial aspect of its antioxidant mechanism, preventing the initiation of damaging free radical chain reactions. While ascorbic acid's metal chelation properties are well-documented, erythorbic acid is also known to exert the same iron-reducing and iron-chelating activity.[7]

Synergistic Effects with Other Antioxidants

This compound can act synergistically with other antioxidants, such as tocopherol (Vitamin E) and various phenolic compounds.[1][2] It can regenerate other antioxidants by donating an electron, thereby restoring their antioxidant capacity. For instance, it can reduce the tocopheroxyl radical back to tocopherol, allowing it to continue scavenging lipid peroxyl radicals in cell membranes. This synergistic interaction enhances the overall antioxidant protection of the system.[9]

Quantitative Antioxidant Capacity

The antioxidant capacity of this compound has been quantified using various in vitro assays. The following tables summarize comparative data for this compound and L-ascorbic acid. It is important to note that IC50 values can vary depending on the specific experimental conditions.[10]

Table 1: Comparative DPPH Radical Scavenging Activity (IC50 Values)

CompoundDPPH IC50 (µg/mL)Reference(s)
L-Ascorbic Acid3.37[10]
L-Ascorbic Acid6.1[11]
L-Ascorbic Acid24.34[12]
This compoundSimilar to L-Ascorbic Acid[3]

Table 2: Comparative ABTS Radical Scavenging Activity

CompoundAntioxidant Activity (Compared to L-Ascorbic Acid)Reference(s)
This compoundVariable, in some instances superior to L-ascorbic acid[13]

Note: Quantitative Trolox Equivalent Antioxidant Capacity (TEAC) values for this compound were not available in the searched literature for a direct comparison.

Modulation of Cellular Signaling Pathways

While direct studies on this compound are limited, the extensive research on L-ascorbic acid provides a strong basis for understanding its potential influence on key signaling pathways involved in the cellular response to oxidative stress.

Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation.[14] Upon exposure to oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes.[14] L-ascorbic acid has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes.[15] Given its structural similarity, this compound is likely to exert a similar effect.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Inhibits L_Isoascorbic_Acid This compound L_Isoascorbic_Acid->ROS Scavenges Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Targets for ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Keap1-Nrf2 Signaling Pathway Activation.
Mitogen-Activated Protein Kinase (MAPK) Pathway

Oxidative stress is a known activator of MAPK signaling pathways, including p38 and ERK.[1] L-ascorbic acid has been shown to inhibit the activation of p38 and ERK in response to oxidative stimuli, thereby attenuating inflammatory responses.[1] It is plausible that this compound shares this modulatory role on MAPK signaling.

MAPK_Pathway Oxidative_Stress Oxidative Stress MAPKKK MAPKKK Oxidative_Stress->MAPKKK Activates L_Isoascorbic_Acid This compound L_Isoascorbic_Acid->MAPKKK Inhibits MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38_ERK p38 / ERK MAPKK->p38_ERK Phosphorylates Inflammation Inflammatory Response p38_ERK->Inflammation Leads to

Modulation of the MAPK Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water). From the stock solution, prepare a series of dilutions to obtain a range of concentrations. L-ascorbic acid should be used as a positive control.

  • Reaction Mixture: In a microplate well or cuvette, mix a defined volume of the sample or standard solution with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution should also be measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to its decolorization.

Methodology:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of Working Solution: Before use, dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and dilutions of this compound and a standard (e.g., Trolox or L-ascorbic acid) as described for the DPPH assay.

  • Reaction Mixture: Add a small volume of the sample or standard solution to a defined volume of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of an antioxidant to prevent the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in cells subjected to oxidative stress.

Methodology:

  • Cell Culture: Seed adherent cells (e.g., HepG2, Caco-2) in a 96-well black, clear-bottom plate and culture until confluent.

  • Probe Loading: Wash the cells with PBS and then incubate them with a solution of DCFH-DA (e.g., 25 µM) in a suitable buffer for 1 hour at 37°C.

  • Antioxidant Treatment: Remove the DCFH-DA solution, wash the cells, and then incubate them with various concentrations of this compound for 1 hour at 37°C.

  • Induction of Oxidative Stress: Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to the wells to induce oxidative stress.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for a defined period (e.g., 1 hour) using a fluorescence plate reader.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for assessing the antioxidant capacity of this compound.

Experimental_Workflow start Start prepare_reagents Prepare Reagents (DPPH, ABTS, Cell Culture Media) start->prepare_reagents prepare_samples Prepare this compound and Standard Solutions prepare_reagents->prepare_samples in_vitro_assays Perform In Vitro Assays prepare_samples->in_vitro_assays dpph_assay DPPH Assay in_vitro_assays->dpph_assay Option 1 abts_assay ABTS Assay in_vitro_assays->abts_assay Option 2 cellular_assay Cellular Antioxidant Assay in_vitro_assays->cellular_assay Option 3 measure_absorbance Measure Absorbance/ Fluorescence dpph_assay->measure_absorbance abts_assay->measure_absorbance cellular_assay->measure_absorbance data_analysis Data Analysis (IC50, TEAC, CAA) measure_absorbance->data_analysis end End data_analysis->end

References

The Microbial Synthesis of L-Isoascorbic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-isoascorbic acid, also known as erythorbic acid or D-araboascorbic acid, is a stereoisomer of L-ascorbic acid (Vitamin C). While possessing only about 5% of the vitamin C activity of its counterpart, it is widely utilized as a potent antioxidant and preservative in the food, beverage, and pharmaceutical industries.[1] The microbial biosynthesis of this compound presents a commercially viable and sustainable alternative to chemical synthesis. This technical guide provides an in-depth exploration of the core biosynthetic pathways in microorganisms, complete with quantitative data, detailed experimental protocols, and visual pathway diagrams to support research and development in this field.

Core Biosynthesis Pathway of this compound

The primary microbial pathway for this compound production initiates from D-glucose and is prominently observed in fungi, particularly of the Penicillium genus.[1][2] This pathway is a two-step enzymatic conversion.

  • Oxidation of D-glucose: The first step involves the oxidation of β-D-glucose to D-glucono-1,5-lactone (also known as D-glucono-δ-lactone). This reaction is catalyzed by the flavin-dependent enzyme, glucose oxidase (GOD).[2][3] Molecular oxygen serves as the electron acceptor, producing hydrogen peroxide as a byproduct.[3]

  • Oxidation of D-glucono-δ-lactone: The subsequent and final step is the oxidation of D-glucono-δ-lactone to this compound. This conversion is carried out by the enzyme D-gluconolactone oxidase (GLO), which is also a flavoenzyme.[2]

An analogous pathway is found in some yeasts, such as Saccharomyces cerevisiae, which produces D-erythroascorbic acid, a five-carbon analog of L-ascorbic acid. The terminal step in this pathway is catalyzed by D-arabinono-1,4-lactone oxidase (ALO), an enzyme that can also oxidize L-galactono-1,4-lactone to produce L-ascorbic acid.[4]

Signaling Pathway Diagram

L_Isoascorbic_Acid_Biosynthesis cluster_penicillium In Penicillium sp. D_Glucose D-Glucose D_Glucono_delta_lactone D-Glucono-δ-lactone D_Glucose->D_Glucono_delta_lactone Glucose Oxidase (GOD) + O₂ L_Isoascorbic_acid This compound (Erythorbic Acid) D_Glucono_delta_lactone->L_Isoascorbic_acid Gluconolactone Oxidase (GLO) + O₂

Caption: Biosynthesis of this compound from D-glucose in Penicillium.

Quantitative Data on this compound Production

The efficiency of microbial this compound production is influenced by various factors, including the microbial strain, fermentation conditions, and nutrient availability. The following tables summarize key quantitative data from published research.

Table 1: Production Yields of this compound by Penicillium Species
MicroorganismSubstrateFermentation Time (h)Yield (g/L)Reference
Penicillium griseoroseum FZ-13Glucose (80 g/L), Urea (4.96 g/L), Ammonium sulfate (B86663) (4.65 g/L), Zinc sulfate (0.04 g/L)1207.86
Table 2: Kinetic Properties of Key Enzymes in this compound Biosynthesis
EnzymeMicroorganismSubstrateKm (mM)Reference
Gluconolactone Oxidase (GLO)Penicillium cyaneo-fulvumD-gluconolactone1.7 ± 0.2[2]
Recombinant Gluconolactone Oxidase (GLO)Pichia pastorisD-gluconolactone2.2 ± 0.2[2]
Glucose Oxidase (GOD)Penicillium amagasakienseβ-D-glucose5.2[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Assay for Gluconolactone Oxidase (GLO) Activity

This spectrophotometric assay is based on the reduction of 2,6-dichlorophenolindophenol (DCPIP) by the this compound produced by GLO.

Materials:

  • Potassium biphthalate buffer (50 mM, pH 6.2)

  • Hydroxyquinoline (2 mM)

  • 2,6-dichlorophenolindophenol (DCPIP) solution (12 µM)

  • D-glucono-δ-lactone (70 mM stock solution in dimethylformamide)

  • Spectrophotometer

Procedure:

  • Prepare a fresh reaction mixture containing 50 mM potassium biphthalate buffer (pH 6.2), 2 mM hydroxyquinoline, and 12 µM DCIP.

  • Add a known amount of purified or crude enzyme extract to the reaction mixture.

  • Initiate the reaction by adding D-glucono-δ-lactone to a final concentration of 70 mM.

  • Monitor the decrease in absorbance at 600 nm at 30°C.

  • A calibration curve should be prepared using known concentrations of this compound to quantify the enzyme activity.

  • One unit of GLO activity is defined as the amount of enzyme that produces 1 µmol of this compound per minute under the assay conditions.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and sensitive method for the quantification of this compound in fermentation broths and other complex mixtures.

Sample Preparation:

  • Centrifuge the microbial culture to pellet the cells.

  • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • For samples with high concentrations of this compound, dilute with the mobile phase to fall within the linear range of the standard curve.

HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A typical mobile phase consists of an aqueous buffer with an ion-pairing agent, such as a mixture of acetonitrile, acetic acid, and water (e.g., 87:2:11, v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 254 nm.[5]

  • Quantification: A standard curve is generated using known concentrations of this compound. The concentration in the sample is determined by comparing its peak area to the standard curve.

Titration Method for this compound Quantification

This classic method is suitable for rapid quantification, particularly in samples where this compound is the primary reducing substance.

Materials:

  • 2,6-dichlorophenolindophenol (DCPIP) solution (0.025% w/v)

  • Metaphosphoric acid-acetic acid solution

  • This compound standard solution

Procedure:

  • Standardization of DCPIP solution:

    • Pipette a known volume of the standard this compound solution into a flask.

    • Add metaphosphoric acid-acetic acid solution.

    • Titrate with the DCPIP solution until a faint pink color persists for at least 5 seconds.

    • Calculate the concentration of the DCPIP solution.

  • Sample Titration:

    • Pipette a known volume of the prepared sample extract into a flask.

    • Titrate with the standardized DCPIP solution to the same pink endpoint.

    • Calculate the concentration of this compound in the sample based on the volume of DCPIP solution used.

Experimental Workflow Diagram

Experimental_Workflow cluster_quantification Quantification of this compound Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Filtration 0.45 µm Filtration Centrifugation->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis High Precision Titration DCPIP Titration Filtration->Titration Rapid Screening Data_Analysis Data Analysis HPLC_Analysis->Data_Analysis Titration->Data_Analysis

References

L-Isoascorbic Acid: A Comprehensive Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-isoascorbic acid, also known as erythorbic acid, is a stereoisomer of L-ascorbic acid (Vitamin C). While it shares the same molecular formula and antioxidant properties, its distinct stereochemistry at the C5 position results in significantly lower vitamin C activity.[1] Despite this, erythorbic acid is a compound of significant interest due to its natural occurrence in certain microorganisms and its widespread use as a food antioxidant and preservative (E315).[2] This technical guide provides an in-depth exploration of the natural occurrence and sources of this compound, detailing its microbial producers, biosynthesis, and methods for its quantification.

Natural Occurrence

The natural production of this compound is predominantly microbial, with fungi being the primary identified source. Unlike L-ascorbic acid, which is synthesized by most plants and animals, this compound's natural distribution appears to be more restricted.

Fungal Production

This compound has been identified as a metabolite in several species of the filamentous fungus genus Penicillium. This discovery has led to research into its production through fermentation.

Identified Fungal Producers:

  • Penicillium griseoroseum : Studies have focused on optimizing the fermentation conditions for this species to maximize erythorbic acid yield.

  • Penicillium notatum

  • Penicillium chrysogenum

  • Penicillium griseofulvum

While the primary role of this compound in these fungi is not definitively established, it is hypothesized to function as an antioxidant, protecting the organism from oxidative stress.

Occurrence in Other Organisms

The natural presence of this compound in plants and animals is not well-documented. While some yeasts are known to produce a related C5 sugar acid, D-erythroascorbic acid, which also acts as an antioxidant, they do not naturally produce this compound.[2] Reports of erythorbic acid in mushrooms like Hypsizygus marmoreus and Grifola frondosa exist, though comprehensive quantitative data on natural concentrations in these sources are limited.

Biosynthesis and Industrial Production

While the detailed enzymatic pathway for the natural biosynthesis of this compound in Penicillium from D-glucose is not fully elucidated in scientific literature, the industrial production process, which also starts from D-glucose, is well-established.

Industrial Synthesis

The industrial synthesis of erythorbic acid is a multi-step process that involves both microbial fermentation and chemical conversion. A common method is analogous to the Reichstein process for ascorbic acid, but with a different stereochemical outcome.[2]

The process can be summarized as follows:

  • Fermentation: D-glucose is fermented by bacteria, such as Pseudomonas fluorescens, to produce 2-keto-D-gluconic acid.[2][3]

  • Esterification: The 2-keto-D-gluconic acid is then esterified, typically with methanol, to form methyl 2-keto-D-gluconate.[2]

  • Lactonization: The methyl 2-keto-D-gluconate undergoes base-catalyzed cyclization (lactonization) using a reagent like sodium methoxide (B1231860) to form sodium erythorbate.[2]

  • Acidification: Finally, the sodium erythorbate is acidified to yield this compound (erythorbic acid).

industrial_synthesis D_Glucose D-Glucose Keto_Gluconic_Acid 2-Keto-D-Gluconic Acid D_Glucose->Keto_Gluconic_Acid Fermentation (e.g., Pseudomonas fluorescens) Methyl_Ester Methyl 2-Keto-D-Gluconate Keto_Gluconic_Acid->Methyl_Ester Esterification (Methanol) Sodium_Erythorbate Sodium Erythorbate Methyl_Ester->Sodium_Erythorbate Lactonization (Sodium Methoxide) Erythorbic_Acid This compound (Erythorbic Acid) Sodium_Erythorbate->Erythorbic_Acid Acidification

Industrial Synthesis of this compound.

Quantitative Data

Quantitative data on the natural concentration of this compound in unprocessed biological materials is scarce. Most available data pertains to the yield from industrial fermentation processes.

Source CategoryOrganism/SourceConcentration/YieldReference(s)
Fungal Fermentation Penicillium griseoroseumUp to 7.88 g/L in optimized fermentation medium

Experimental Protocols for Quantification

The analysis of this compound, particularly in food matrices where it is a common additive, is typically performed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and L-ascorbic acid in a sample.

Methodology:

  • Sample Preparation:

    • Homogenize the sample.

    • Extract with a metaphosphoric acid solution or an acetic acid solution containing a chelating agent like EDTA to stabilize the analytes.

    • Centrifuge and filter the extract to remove particulate matter.

  • Chromatographic Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., ZIC-HILIC) or an amino-propyl bonded silica (B1680970) column is often used for good separation of these polar compounds.

    • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., potassium dihydrogen phosphate) is commonly employed in isocratic or gradient elution.

    • Detection: UV detection at approximately 265 nm is suitable for quantification.

    • Quantification: External standards of known concentrations of this compound are used to create a calibration curve for accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To provide highly sensitive and specific quantification and confirmation of this compound.

Methodology:

  • Sample Preparation: Similar extraction procedures as for HPLC are used.

  • LC-MS/MS Conditions:

    • Chromatography: Coupled with an HPLC system for separation.

    • Ionization: Electrospray ionization (ESI) in negative mode is typically used.

    • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for unambiguous identification and quantification.

Biological Role and Signaling Pathways

Currently, there is a significant lack of information in the scientific literature regarding specific signaling pathways that are modulated by or involve this compound. Its primary biological role in the organisms that produce it is presumed to be that of a non-specific antioxidant, protecting cellular components from damage by reactive oxygen species. Further research is required to elucidate any specific enzymatic or signaling functions it may have.

Conclusion

This compound is a naturally occurring compound primarily found in fungi of the Penicillium genus. While its natural biological role is not fully understood beyond its antioxidant capacity, its industrial production through fermentation and chemical synthesis has made it a widely used food additive. The analytical methods for its quantification are well-established, relying on robust chromatographic techniques. Future research into the specific biosynthetic pathway in fungi and its potential physiological roles could unveil new applications for this interesting stereoisomer of vitamin C.

References

Spectroscopic Properties of L-Isoascorbic Acid: An In-depth Technical Guide for Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-isoascorbic acid, a stereoisomer of L-ascorbic acid (Vitamin C), is utilized in the food and pharmaceutical industries as an antioxidant and preservative. While sharing the same molecular formula and connectivity as its diastereomer, L-ascorbic acid, its distinct stereochemistry necessitates robust analytical methods for unambiguous identification and differentiation. This technical guide provides a comprehensive overview of the spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—for the characterization of this compound. Detailed experimental protocols and quantitative data are presented to support researchers in method development and validation for its identification.

Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₈O₆
Molecular Weight176.12 g/mol
IUPAC Name(2S)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one
SynonymsL-Erythorbic acid

Spectroscopic Identification of this compound

Enantiomers, such as this compound and D-isoascorbic acid (erythorbic acid), exhibit identical spectroscopic properties in achiral environments. Therefore, the spectral data for D-isoascorbic acid are applicable to this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound is characterized by the absorption of its enediol chromophore. The position of the absorption maximum is pH-dependent.

Quantitative Data

Solvent/Conditionλmax (nm)Reference
0.1M Hydrochloric Acid243[1]
Methanol (B129727):Water (50:50 v/v)258[2][3]
Acidic Mobile Phase (pH ≤ 3)205[4]
Wine Matrix (pH ~3-4)266[5]

Experimental Protocol: UV-Vis Spectrophotometric Determination

Objective: To determine the UV absorption spectrum of this compound.

Materials:

  • This compound standard

  • Methanol, HPLC grade

  • Deionized water

  • Volumetric flasks

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Solvent Preparation: Prepare a 50:50 (v/v) mixture of methanol and deionized water.

  • Standard Stock Solution Preparation: Accurately weigh 10 mg of this compound and dissolve it in the solvent to make a final volume of 100 mL to obtain a 100 µg/mL stock solution.

  • Working Standard Solution: Dilute the stock solution with the solvent to obtain a concentration of approximately 10 µg/mL.

  • Spectrophotometric Analysis:

    • Use the solvent mixture as a blank to zero the spectrophotometer.

    • Scan the working standard solution over a wavelength range of 200-400 nm.

    • Record the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The spectrum reveals characteristic vibrations of the hydroxyl, carbonyl, and alkene moieties.

Quantitative Data: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
~3420O-H stretching (hydroxyl groups)
~1675C=C stretching (unsaturated lactone)
~1322Enol-hydroxyl bending

Note: These peak positions are for L-ascorbic acid but are expected to be identical for this compound.

Experimental Protocol: FTIR Spectroscopic Analysis

Objective: To obtain the FTIR spectrum of this compound for functional group identification.

Materials:

  • This compound

  • Potassium bromide (KBr), spectroscopic grade

  • Agate mortar and pestle

  • Hydraulic press for pellet preparation

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 2-3 mg of this compound and 150-200 mg of dry KBr.

    • Grind the mixture thoroughly in an agate mortar to a fine powder.

    • Transfer the powdered mixture to a pellet-forming die.

    • Press the mixture under high pressure to form a transparent or semi-transparent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Perform background correction using a blank KBr pellet.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the this compound molecule.

Quantitative Data: ¹H NMR Chemical Shifts

The following data is for L-ascorbic acid in D₂O and is expected to be very similar for this compound. The exact chemical shifts are sensitive to pH and solvent.

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H4~4.94d~1.9
H5~4.06m
H6a, H6b~3.76m

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.

Materials:

  • This compound

  • Deuterium oxide (D₂O) or DMSO-d₆

  • NMR tubes (5 mm)

  • pH meter (optional, for pH-dependent studies)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of D₂O or DMSO-d₆ in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse sequence).

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Reference the chemical shifts to an internal standard (e.g., TSP for D₂O).

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification and quantification of this compound. It provides information about the molecular weight and fragmentation pattern of the molecule.

Quantitative Data: LC-MS/MS Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion [M-H]⁻m/z 175
Product Ions (for MS/MS)m/z 115, m/z 89

Experimental Protocol: LC-MS/MS Analysis

Objective: To identify this compound by its retention time and mass-to-charge ratio.

Materials:

  • This compound standard

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Deionized water, LC-MS grade

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

  • C18 reversed-phase HPLC column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in the initial mobile phase composition.

  • LC-MS/MS Analysis:

    • Equilibrate the HPLC column with the initial mobile phase conditions.

    • Inject the standard solution.

    • Separate the analyte using a suitable gradient elution program.

    • Set the mass spectrometer to operate in negative ESI mode.

    • Monitor for the precursor ion at m/z 175 and its characteristic product ions (e.g., m/z 115) in Multiple Reaction Monitoring (MRM) mode.

Workflow for Spectroscopic Identification

The following diagram illustrates a logical workflow for the comprehensive spectroscopic identification of this compound.

Spectroscopic_Identification_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Confirmation Sample This compound Sample UV_Vis UV-Vis Spectroscopy Sample->UV_Vis FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR LC_MS LC-MS/MS Sample->LC_MS UV_Data λmax determination UV_Vis->UV_Data FTIR_Data Functional Group ID FTIR->FTIR_Data NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Weight & Fragmentation LC_MS->MS_Data Confirmation Confirmed Identification UV_Data->Confirmation FTIR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the spectroscopic identification of this compound.

Conclusion

The spectroscopic techniques of UV-Vis, IR, NMR, and MS provide a powerful and complementary toolkit for the unambiguous identification of this compound. By following the detailed protocols and utilizing the reference data provided in this guide, researchers, scientists, and drug development professionals can confidently characterize this compound in various matrices, ensuring product quality and regulatory compliance. The presented workflow offers a systematic approach to leveraging these techniques for robust analytical outcomes.

References

A Comprehensive Technical Guide to the Stereochemistry of L- and D-Isoascorbic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Ascorbic acid, commonly known as vitamin C, is a vital nutrient for humans, playing a crucial role in a multitude of physiological processes. Its stereoisomers, while sharing the same chemical formula, exhibit distinct three-dimensional arrangements of atoms, leading to significant differences in their biological activities and applications. This technical guide provides an in-depth exploration of the stereochemistry of L-isoascorbic acid and D-isoascorbic acid (more commonly known as erythorbic acid), focusing on their synthesis, physicochemical properties, and differential biological effects. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of these compounds.

Stereochemistry and Structural Differences

L-Ascorbic acid and its isomers are chiral molecules containing two stereocenters, leading to four possible stereoisomers: L-ascorbic acid, D-ascorbic acid, this compound, and D-isoascorbic acid. The distinction between "ascorbic acid" and "isoascorbic acid" lies in the configuration at the C5 position.[1] D-isoascorbic acid is the C5 epimer of L-ascorbic acid.

Synthesis of L- and D-Isoascorbic Acid

The industrial production of D-isoascorbic acid (erythorbic acid) is well-established and is often more direct than that of L-ascorbic acid, as it can be derived from D-glucose.[2] Below are outlines of typical laboratory synthesis approaches for both isomers.

Laboratory Synthesis of D-Isoascorbic Acid (Erythorbic Acid)

A common method for the synthesis of D-isoascorbic acid involves the reaction of methyl 2-keto-D-gluconate with a base like sodium methoxide (B1231860).[3][4]

Experimental Protocol:

  • Esterification: 2-keto-D-gluconic acid is esterified with methanol (B129727) in an acidic environment to produce methyl 2-keto-D-gluconate.

  • Lactonization and Enolization: The purified methyl 2-keto-D-gluconate is then treated with a solution of sodium methoxide in methanol. This promotes an intramolecular condensation (lactonization) and subsequent enolization to form the sodium salt of D-isoascorbic acid.

  • Acidification: The sodium erythorbate solution is then acidified, typically with a strong acid like sulfuric acid, to precipitate the crystalline D-isoascorbic acid.

  • Purification: The crude D-isoascorbic acid is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether.

Laboratory Synthesis of this compound

The synthesis of this compound is less commonly described in the literature compared to its D-isomer. However, a general approach can be extrapolated from the synthesis of other ascorbic acid isomers, starting from an appropriate L-sugar precursor. A potential route could involve the following conceptual steps:

Conceptual Experimental Protocol:

  • Starting Material: The synthesis would begin with a suitable L-sugar, such as L-xylose or L-arabinose.

  • Oxidation and Cyanohydrin Formation: The starting sugar would undergo a series of reactions to introduce a carboxylic acid function at C1 and extend the carbon chain, potentially through cyanohydrin formation.

  • Lactonization: The resulting intermediate, an L-2-keto-hexonic acid, would then be encouraged to lactonize.

  • Enolization and Purification: Similar to the synthesis of the D-isomer, a base-catalyzed enolization followed by acidification and purification would yield this compound.

Physicochemical Properties

The stereochemical differences between L- and D-isoascorbic acid give rise to distinct physicochemical properties, which are summarized in the table below.

PropertyThis compoundD-Isoascorbic Acid (Erythorbic Acid)
Molecular Formula C₆H₈O₆C₆H₈O₆
Molar Mass 176.12 g/mol 176.12 g/mol
Melting Point Information not readily available169-172 °C (decomposes)
Specific Rotation ([α]) Information not readily available-16.5° to -18.0° (c=2 in H₂O)
pKa₁ Expected to be similar to D-isomer~4.17
pKa₂ Expected to be similar to D-isomer~11.57
Solubility in Water Expected to be soluble43 g/100 mL at 25 °C[4]

Biological Activity and Stereochemical Differentiation

The most significant difference between the stereoisomers of ascorbic acid lies in their biological activity. While both L- and D-isoascorbic acid are effective antioxidants, their roles as enzymatic cofactors and their in vivo efficacy vary dramatically.

Vitamin C Activity

L-Ascorbic acid is the biologically active form of vitamin C. D-isoascorbic acid exhibits only about 1/20th (5%) of the vitamin C activity of L-ascorbic acid.[5] This reduced activity is primarily due to differences in absorption, tissue transport, and binding to functional sites on enzymes.

Antioxidant Activity

Both L- and D-isoascorbic acid are potent antioxidants due to the presence of the enediol group, which can readily donate electrons to neutralize free radicals. Their in vitro antioxidant capacities are comparable. However, the in vivo antioxidant effect can be influenced by their differing bioavailability and metabolism.

Experimental Protocol for Comparative Antioxidant Activity (DPPH Assay):

  • Preparation of Solutions: Prepare stock solutions of this compound, D-isoascorbic acid, and a standard antioxidant (e.g., Trolox) in a suitable solvent (e.g., ethanol). Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Assay Procedure: In a 96-well plate, add various concentrations of the test compounds to the DPPH solution. Include a control well with only the solvent and DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined for each compound.

Enzyme Kinetics

The stereochemistry of isoascorbic acid can significantly impact its interaction with enzymes. For instance, studies on tyrosinase have shown stereospecific inactivation by L- and D-ascorbic acid. While the overall speed of the inactivation process may be similar, the affinity of the enzyme for each isomer can differ.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key conceptual workflows related to the synthesis and analysis of L- and D-isoascorbic acid.

Synthesis_Workflow cluster_D_synthesis D-Isoascorbic Acid Synthesis cluster_L_synthesis Conceptual this compound Synthesis D_Gluconic_Acid 2-keto-D-gluconic acid Methyl_Ester Methyl 2-keto-D-gluconate D_Gluconic_Acid->Methyl_Ester Esterification (Methanol, Acid) Sodium_Erythorbate Sodium Erythorbate Methyl_Ester->Sodium_Erythorbate Lactonization/Enolization (Sodium Methoxide) D_Isoascorbic_Acid D-Isoascorbic Acid Sodium_Erythorbate->D_Isoascorbic_Acid Acidification (H₂SO₄) L_Sugar L-Sugar Precursor Keto_Acid L-2-keto-hexonic acid L_Sugar->Keto_Acid Oxidation/Chain Extension Lactone Lactone Intermediate Keto_Acid->Lactone Lactonization L_Isoascorbic_Acid This compound Lactone->L_Isoascorbic_Acid Enolization/Acidification

Figure 1: Synthesis Workflows for D- and this compound.

Antioxidant_Mechanism Isoascorbic Acid Isoascorbic Acid Ascorbyl Radical Ascorbyl Radical Isoascorbic Acid->Ascorbyl Radical Donates e⁻ Free Radical Free Radical Neutralized Molecule Neutralized Molecule Free Radical->Neutralized Molecule Accepts e⁻ Ascorbyl Radical->Isoascorbic Acid Can be reduced Dehydroascorbic Acid Dehydroascorbic Acid Ascorbyl Radical->Dehydroascorbic Acid Donates another e⁻

Figure 2: General Antioxidant Mechanism of Isoascorbic Acid.

Conclusion

The stereochemistry of L- and D-isoascorbic acid plays a pivotal role in defining their biological functions. While both are effective chemical antioxidants, only the L-isomer of ascorbic acid possesses significant vitamin C activity. For researchers and professionals in drug development, a thorough understanding of these stereochemical nuances is essential for the accurate interpretation of experimental data and for the development of new therapeutic agents. The distinct properties of these isomers can be leveraged in various applications, from food preservation to chiral synthesis. Further research into the specific interactions of these stereoisomers with biological systems will continue to unveil new opportunities for their application in science and medicine.

References

The Thermal Stability of L-Isoascorbic Acid: A Thermogravimetric Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of L-isoascorbic acid, also known as erythorbic acid. The document summarizes key data on its decomposition, outlines experimental protocols for thermogravimetric analysis (TGA), and presents visual workflows and potential degradation pathways.

This compound is a stereoisomer of L-ascorbic acid (Vitamin C) and is widely used as an antioxidant and preservative in the food and pharmaceutical industries.[1][2] Understanding its thermal stability is crucial for determining appropriate processing and storage conditions to maintain its efficacy.

Thermal Decomposition Profile of this compound

This compound is a crystalline solid that decomposes upon heating. The reported melting point and onset of decomposition for this compound generally fall within the range of 164°C to 172°C.[2][3] One source indicates a decomposition temperature of 184°C.[1] It is noted that when heated to decomposition, it emits acrid smoke and irritating fumes.[1] In its dry state, this compound is reasonably stable in air, but its stability decreases in solution, where it readily degrades in the presence of oxygen.[2]

Comparative Analysis with L-Ascorbic Acid

Due to a lack of detailed public domain thermogravimetric analysis data specifically for this compound, a comparative approach with its stereoisomer, L-ascorbic acid, is necessary. It is important to note that while structurally similar, their thermal behaviors are not identical. L-ascorbic acid has been reported to begin decomposition at a higher temperature, around 191°C, with a maximum decomposition rate at approximately 208°C.[4]

The degradation of this compound, similar to ascorbic acid, is understood to follow first-order kinetics and is significantly influenced by temperature, pH, and the presence of oxygen.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data for the thermal decomposition of this compound and a comparative summary for L-ascorbic acid.

Table 1: Thermal Decomposition Data for this compound

ParameterValueReference
Melting Point with Decomposition164 - 172 °C[2][3]
Decomposition Temperature184 °C[1]

Table 2: Comparative Thermal Decomposition Data for L-Ascorbic Acid

ParameterValueAtmosphereReference
Onset of Decomposition~191 °C-[4]
Temperature of Maximum Decomposition Rate~208 °C-[4]
Activation Energy (Ea)25.1 kcal/molNitrogen[6]
Pre-exponential Factor (A)2.5 x 10¹¹ min⁻¹Nitrogen[6]

Experimental Protocols for Thermogravimetric Analysis

This section outlines a general methodology for conducting a thermogravimetric analysis to assess the thermal stability of this compound.

Instrumentation and Sample Preparation
  • Instrument: A calibrated thermogravimetric analyzer (TGA) is required.

  • Sample: A small, accurately weighed sample of pure this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina, platinum).

  • Sample Preparation: Ensure the sample is a fine, uniform powder to promote even heat distribution.

TGA Experimental Parameters
  • Temperature Program:

    • Initial Temperature: Ambient (e.g., 25°C)

    • Heating Rate: A linear heating rate, typically 10°C/min, is applied.

    • Final Temperature: A temperature sufficient to ensure complete decomposition (e.g., 600°C).

  • Atmosphere:

    • Inert Atmosphere: To study thermal decomposition without oxidation, a high-purity inert gas such as nitrogen or argon is used with a typical flow rate of 20-50 mL/min.

    • Oxidative Atmosphere: To investigate the effect of oxidation on stability, dry air can be used as the purge gas.

  • Data Acquisition: The instrument records the sample mass as a function of temperature and time. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for TGA and a simplified potential degradation pathway for this compound.

TGA_Experimental_Workflow start Start sample_prep Sample Preparation (5-10 mg of this compound) start->sample_prep instrument_setup Instrument Setup (TGA Calibration) sample_prep->instrument_setup parameter_setting Set Experimental Parameters (Heating Rate, Atmosphere) instrument_setup->parameter_setting run_tga Run TGA Experiment parameter_setting->run_tga data_acquisition Data Acquisition (Mass vs. Temperature) run_tga->data_acquisition data_analysis Data Analysis (TGA/DTG Curves) data_acquisition->data_analysis end End data_analysis->end

Caption: Experimental workflow for thermogravimetric analysis.

Degradation_Pathway l_isoascorbic This compound thermal_stress Thermal Stress (Heat) l_isoascorbic->thermal_stress dehydro Dehydroisoascorbic Acid (Oxidation) thermal_stress->dehydro decarboxylation Decarboxylation (-CO2) dehydro->decarboxylation dehydration Dehydration (-H2O) dehydro->dehydration further_products Further Degradation Products (e.g., Furans, Organic Acids) decarboxylation->further_products dehydration->further_products

Caption: Simplified potential thermal degradation pathway.

Conclusion

The thermal stability of this compound is a critical parameter for its application in various industries. While detailed TGA studies are not as readily available as for its stereoisomer, L-ascorbic acid, the existing data indicates a decomposition temperature in the range of 164-184°C. For a comprehensive understanding of its thermal behavior under specific processing conditions, it is recommended to conduct TGA studies following the general protocol outlined in this guide. This will enable the determination of precise decomposition kinetics and help in optimizing manufacturing and storage protocols to preserve the functionality of this compound.

References

A Comprehensive Technical Guide to the Solubility of L-Isoascorbic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of L-isoascorbic acid (also known as erythorbic acid) in various organic solvents. Understanding the solubility characteristics of this important antioxidant is crucial for its application in pharmaceutical formulations, food science, and chemical synthesis. This document compiles available quantitative and qualitative data, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to this compound

This compound is a stereoisomer of L-ascorbic acid (Vitamin C) and shares its antioxidant properties due to the presence of the enediol group in its structure. It is widely used as a food additive (E315) to prevent oxidation and preserve color and flavor. In the pharmaceutical industry, it serves as an antioxidant to stabilize drug formulations. Its efficacy in these applications is often dependent on its solubility in various media, including organic solvents, which are frequently used in manufacturing processes and formulation development.

Quantitative Solubility of this compound

SolventChemical ClassSolubilityTemperature (°C)
WaterProtic40 g / 100 mL[1]25
Alcohol (unspecified)Protic5 g / 100 mLNot Specified

Qualitative Solubility of this compound

Qualitative assessments from various sources provide a general understanding of this compound's solubility in several common organic solvents. These are summarized below.

SolventChemical ClassQualitative Solubility
Alcohols (e.g., Ethanol)ProticSoluble[1]
PyridineBasic Aromatic HeterocycleSoluble[1]
AcetoneKetoneModerately Soluble[1]
GlycerolPolyolSlightly Soluble[1]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following outlines a general methodology based on the gravimetric method, a common and reliable technique for assessing the solubility of a solid in a liquid.

Principle of the Gravimetric Method

The gravimetric method involves preparing a saturated solution of the solute in the solvent at a specific temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated.

Apparatus and Materials
  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath or incubator

  • Volumetric flasks

  • Pipettes

  • Beakers or flasks with stoppers

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Drying oven

  • Desiccator

  • This compound (high purity)

  • Organic solvents of interest (analytical grade)

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • An excess amount of this compound is added to a known volume of the organic solvent in a sealed flask or beaker.

    • The mixture is agitated (e.g., using a magnetic stirrer or shaker) in a temperature-controlled environment (thermostatic bath) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, the agitation is stopped, and the solution is allowed to stand to let the excess solid settle.

    • A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

    • The withdrawn sample is immediately filtered through a syringe filter (with a filter membrane compatible with the solvent) to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • A clean, dry, and pre-weighed evaporating dish is used to collect the filtered saturated solution.

    • The exact mass of the collected solution is determined by weighing the dish with the solution and subtracting the initial mass of the dish.

    • The solvent is then evaporated from the solution. This can be done at room temperature, under a gentle stream of nitrogen, or in a drying oven at a temperature that is high enough to evaporate the solvent but low enough to not cause decomposition of the this compound.

    • After the solvent has completely evaporated, the dish containing the solid residue (this compound) is placed in a desiccator to cool to room temperature.

    • The dish with the dry solute is weighed. The process of drying, cooling, and weighing is repeated until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the dish and residue minus the initial mass of the empty dish.

    • The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved this compound.

    • Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility using the gravimetric method.

G A Preparation of Saturated Solution (Excess this compound in solvent) B Equilibration (Constant temperature and agitation) A->B C Sample Withdrawal and Filtration (Clear supernatant) B->C D Gravimetric Analysis (Evaporation of solvent) C->D E Drying and Weighing of Residue (To constant mass) D->E F Calculation of Solubility E->F

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in various industrial applications. While comprehensive quantitative data remains sparse in readily available literature, the qualitative information and the established experimental protocols outlined in this guide provide a solid foundation for researchers and professionals. The provided workflow for the gravimetric method offers a reliable approach for generating precise solubility data where it is currently lacking. Further research to quantify the solubility of this compound in a broader range of organic solvents at different temperatures would be highly beneficial for the scientific and industrial communities.

References

In Vitro Antioxidant Capacity of L-Isoascorbic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-isoascorbic acid, also known as erythorbic acid, is a stereoisomer of L-ascorbic acid (Vitamin C) widely utilized in the food and pharmaceutical industries as an antioxidant.[1] Understanding its in vitro antioxidant capacity is crucial for its effective application. This technical guide provides a comprehensive overview of the common assays used to evaluate the antioxidant potential of this compound, including detailed experimental protocols and a comparative analysis with its isomer, L-ascorbic acid. While both compounds exhibit significant antioxidant properties by acting as oxygen scavengers and electron donors, their relative efficacy can vary depending on the specific assay and reaction conditions. This guide aims to equip researchers, scientists, and drug development professionals with the necessary information to accurately assess and interpret the in vitro antioxidant capacity of this compound.

Introduction

This compound (Erythorbic Acid) is the D-enantiomer of ascorbic acid, differing only in the stereochemistry at the C5 position. This structural difference does not significantly alter its fundamental antioxidant mechanism, which involves the donation of electrons and hydrogen atoms to neutralize free radicals.[2] It is a GRAS (Generally Recognized as Safe) food additive (E315) used to prevent oxidation in various products. Evaluating its antioxidant efficacy is critical for optimizing its use in various formulations. This guide focuses on four widely accepted in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.

Antioxidant Mechanism of this compound

The antioxidant activity of this compound, similar to L-ascorbic acid, is primarily attributed to its ability to act as a reducing agent. It readily donates electrons to neutralize reactive oxygen species (ROS) and other free radicals, thereby terminating damaging chain reactions. The enediol structure is the key functional group responsible for its antioxidant properties.

Figure 1: Antioxidant mechanism of this compound.

Quantitative Data on Antioxidant Capacity

Direct comparative studies providing quantitative data (e.g., IC50, TEAC values) for this compound and L-ascorbic acid across all four major antioxidant assays within a single publication are limited. The antioxidant efficacy of these isomers is often reported to be similar, though variations can occur depending on the assay system.[2] The following tables summarize available data, highlighting the need for direct comparative analysis under identical experimental conditions.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µg/mL)Reference
L-Ascorbic Acid3.37[3]
L-Ascorbic Acid24.34 ± 0.09[4]
L-Ascorbic Acid5.362 ± 0.146[5]
This compoundData not available in searched literature-

Note: IC50 values for L-ascorbic acid vary significantly across different studies, emphasizing the importance of using a consistent experimental setup for comparison.

Table 2: ABTS Radical Scavenging Activity

CompoundTEAC (Trolox Equivalents)Reference
L-Ascorbic AcidData varies[6]
This compoundData not available in searched literature-

Note: TEAC values are dependent on the specific protocol and standard used.

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µM Fe(II)/µM)Reference
L-Ascorbic AcidData varies[7]
This compoundData not available in searched literature-

Table 4: Oxygen Radical Absorbance Capacity (ORAC)

CompoundORAC Value (µM TE/µM)Reference
L-Ascorbic AcidData varies[7]
This compoundData not available in searched literature-

Experimental Protocols

The following sections provide detailed methodologies for the four key in vitro antioxidant capacity assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Experimental Workflow:

DPPH_Workflow A Prepare DPPH solution (e.g., 0.1 mM in methanol) C Mix sample/standard with DPPH solution A->C B Prepare this compound and L-ascorbic acid standards (various concentrations) B->C D Incubate in the dark (e.g., 30 min at room temp.) C->D E Measure absorbance (e.g., at 517 nm) D->E F Calculate % inhibition and IC50 E->F

Figure 2: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark bottle at 4°C.

    • Prepare stock solutions of this compound and L-ascorbic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

    • Prepare serial dilutions of the stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample or standard dilution.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, use 100 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100

    • Plot the percentage of inhibition against the concentration of the antioxidant to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Experimental Workflow:

ABTS_Workflow A Generate ABTS radical cation (ABTS•+) (ABTS + potassium persulfate) B Incubate in the dark (12-16 hours at room temp.) A->B C Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm B->C E Mix sample/standard with diluted ABTS•+ solution C->E D Prepare this compound, L-ascorbic acid, and Trolox standards D->E F Incubate (e.g., 6 min) E->F G Measure absorbance at 734 nm F->G H Calculate TEAC value G->H

Figure 3: Workflow for the ABTS radical cation decolorization assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and serial dilutions of this compound, L-ascorbic acid, and Trolox (as a standard).

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each sample or standard dilution.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Generate a standard curve by plotting the percentage inhibition of absorbance against the concentration of Trolox.

    • Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) of the samples from the standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Experimental Workflow:

FRAP_Workflow A Prepare FRAP reagent: Acetate (B1210297) buffer, TPTZ, and FeCl3 B Warm FRAP reagent to 37°C A->B D Mix sample/standard with FRAP reagent B->D C Prepare this compound, L-ascorbic acid, and FeSO4 standards C->D E Incubate (e.g., 30 min at 37°C) D->E F Measure absorbance at 593 nm E->F G Calculate FRAP value F->G

Figure 4: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.

    • Prepare stock solutions and serial dilutions of this compound, L-ascorbic acid, and a ferrous sulfate (B86663) (FeSO₄·7H₂O) standard.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • In a 96-well microplate, add 20 µL of each sample or standard dilution.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • Generate a standard curve using the ferrous sulfate solutions.

    • Express the FRAP value of the samples as µM Fe(II) equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (e.g., fluorescein) by a peroxyl radical generator (e.g., AAPH).

Experimental Workflow:

ORAC_Workflow A Prepare fluorescein (B123965) solution C Add fluorescein and sample/standard to a 96-well plate A->C B Prepare this compound, L-ascorbic acid, and Trolox standards B->C D Incubate at 37°C C->D E Add AAPH to initiate reaction D->E F Monitor fluorescence decay over time E->F G Calculate the area under the curve (AUC) F->G H Determine ORAC value G->H

Figure 5: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate (B84403) buffer (75 mM, pH 7.4).

    • Prepare a solution of AAPH in phosphate buffer. Prepare this solution fresh.

    • Prepare stock solutions and serial dilutions of this compound, L-ascorbic acid, and Trolox in phosphate buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of each sample, standard, or blank (phosphate buffer).

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Measurement and Calculation:

    • Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

    • Calculate the area under the fluorescence decay curve (AUC).

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

    • Generate a standard curve by plotting the net AUC against the Trolox concentration.

    • Express the ORAC value of the samples as µM Trolox equivalents.

Conclusion

This compound is a potent antioxidant with a mechanism of action analogous to its stereoisomer, L-ascorbic acid. The in vitro antioxidant capacity of this compound can be effectively evaluated using a battery of assays, including DPPH, ABTS, FRAP, and ORAC. While existing literature suggests comparable antioxidant activity to L-ascorbic acid, this guide highlights the scarcity of direct, quantitative comparative data. For a definitive assessment of their relative potencies, it is imperative that this compound and L-ascorbic acid are evaluated side-by-side under identical experimental conditions. The detailed protocols and workflows provided herein offer a robust framework for researchers to conduct such comparative studies and to accurately characterize the antioxidant potential of this compound for its various applications in the food, pharmaceutical, and cosmetic industries.

References

L-Isoascorbic Acid's Role in Inhibiting Enzymatic Browning: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzymatic browning is a significant challenge in the food and pharmaceutical industries, leading to undesirable discoloration and degradation of products. This process is primarily catalyzed by the enzyme polyphenol oxidase (PPO), which facilitates the oxidation of phenolic compounds into o-quinones, precursors to the brown pigments known as melanins. L-isoascorbic acid, also known as erythorbic acid, is a stereoisomer of L-ascorbic acid (Vitamin C) and is widely utilized as an antioxidant and anti-browning agent. This technical guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental protocols related to the inhibition of enzymatic browning by this compound.

Mechanism of Action

This compound inhibits enzymatic browning through a multi-faceted approach, primarily acting as a potent reducing agent and an oxygen scavenger.

2.1 Reduction of o-Quinones: The principal anti-browning activity of this compound lies in its ability to reduce the enzymatically formed o-quinones back to their original, colorless di-phenol precursors.[1] This action effectively intercepts the browning cascade before the polymerization of o-quinones into dark pigments can occur. As long as this compound is present in its reduced form, it will continuously reverse the oxidation of phenols, thus creating a lag phase before browning becomes apparent.[1]

2.2 Oxygen Scavenging: this compound can react with molecular oxygen, thereby reducing the availability of this essential co-substrate for the PPO-catalyzed reaction. This oxygen scavenging activity further contributes to the inhibition of the initial enzymatic oxidation step.

2.3 Potential Direct Enzyme Inhibition: Some studies suggest that at lower concentrations, L-ascorbic acid can act as a competitive inhibitor of PPO.[1] Given the structural similarity, it is plausible that this compound may also exhibit a similar direct inhibitory effect on the enzyme's active site. However, its primary role is widely recognized as a reducing agent for the reaction products.

Inhibition of Enzymatic Browning by this compound cluster_0 Enzymatic Browning Cascade cluster_1 Inhibitory Action of this compound Phenolic_Compounds Phenolic Compounds (Colorless) o_Quinones o-Quinones (Lightly Colored) Phenolic_Compounds->o_Quinones PPO + O2 Melanins Melanins (Brown Pigments) o_Quinones->Melanins Polymerization L_Isoascorbic_Acid This compound (Erythorbic Acid) L_Isoascorbic_Acid->o_Quinones Reduction Dehydroisoascorbic_Acid Dehydroisoascorbic Acid L_Isoascorbic_Acid->Dehydroisoascorbic_Acid Oxidation

Figure 1. Mechanism of this compound in inhibiting enzymatic browning.

Quantitative Data on Inhibitory Effects

Due to the limited availability of specific kinetic data for this compound, the following tables present data for L-ascorbic acid to provide a quantitative context for its inhibitory action. It is important to note that while structurally similar, the stereochemistry of this compound may lead to differences in binding affinity and reaction kinetics.

Table 1: Kinetic Parameters for PPO Inhibition by L-Ascorbic Acid

Enzyme SourceSubstrateInhibition TypeKi (mM)Reference
LettuceCatecholCompetitive0.256 ± 0.067[1]

Table 2: Efficacy of L-Ascorbic Acid in Preventing Browning in Apple Products

Apple CultivarTreatment ConcentrationObservationReference
Red Delicious, Winesap0.8 - 1.6%Longer lag time before browning on plugs compared to erythorbic acid[2]
Various1%Almost complete inactivation of PPO[3]
Golden Delicious10 g/L (in combination with 2 g/L citric acid)90-100% PPO inhibition

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of enzymatic browning inhibition.

4.1 Spectrophotometric Assay of PPO Activity and Inhibition

This protocol is adapted from the methodology used to determine PPO inhibition kinetics.[1]

4.1.1 Materials and Reagents:

  • Polyphenol Oxidase (PPO) extract from the source of interest (e.g., apple, potato)

  • 0.1 M Sodium phosphate (B84403) buffer (pH 6.5)

  • Catechol solution (substrate, various concentrations from 0.84–7.15 mM in buffer)

  • This compound solution (inhibitor, various concentrations from 0.03–0.7 mM in buffer)

  • Spectrophotometer

4.1.2 Procedure:

  • Prepare a series of substrate (catechol) solutions at different concentrations in 0.1 M sodium phosphate buffer (pH 6.5).

  • Prepare a series of inhibitor (this compound) solutions at different concentrations.

  • To a cuvette, add the substrate solution and the inhibitor solution. The final volume of the assay solution is typically 3.0 mL.

  • Initiate the reaction by adding a small, fixed amount of the PPO enzyme extract.

  • Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 410 nm for a set period (e.g., 30 seconds). The rate of increase in absorbance is proportional to the PPO activity.

  • Repeat the measurement for each combination of substrate and inhibitor concentrations.

  • A control measurement without the inhibitor should be performed for each substrate concentration.

  • Calculate the initial reaction velocities (V) from the linear portion of the absorbance vs. time plot.

  • Determine the kinetic parameters (Km, Vmax, and Ki) by plotting the data using Lineweaver-Burk plots (1/V vs. 1/[S]).

Spectrophotometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_substrate Prepare Substrate Solutions (e.g., Catechol) mix Mix Substrate and Inhibitor in Cuvette prep_substrate->mix prep_inhibitor Prepare Inhibitor Solutions (this compound) prep_inhibitor->mix prep_enzyme Prepare PPO Extract initiate Initiate Reaction with PPO Extract prep_enzyme->initiate mix->initiate measure Measure Absorbance Change (e.g., at 410 nm) initiate->measure calculate Calculate Initial Velocities measure->calculate plot Generate Lineweaver-Burk Plots calculate->plot determine Determine Kinetic Parameters (Km, Vmax, Ki) plot->determine

Figure 2. Workflow for the spectrophotometric assay of PPO inhibition.

4.2 Colorimetric Measurement of Enzymatic Browning on Fruit Slices

This protocol is based on the methodology for assessing browning on the surface of apple slices.[4]

4.2.1 Materials and Reagents:

  • Fresh fruit (e.g., apples)

  • This compound solutions of varying concentrations (e.g., 0.5%, 1%, 1.5% w/v)

  • Control solution (distilled water)

  • Colorimeter (capable of measuring CIE Lab* values)

  • Slicing equipment

4.2.2 Procedure:

  • Prepare fresh solutions of this compound at the desired concentrations.

  • Wash and dry the fruit. Cut the fruit into uniform slices of a specified thickness.

  • Immediately after cutting, immerse the slices in the respective this compound solutions or the control solution for a fixed duration (e.g., 60 seconds).

  • Remove the slices from the solutions and allow them to air-dry on a clean surface.

  • At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), measure the color of the cut surface using a colorimeter to obtain L, a, and b* values. The L* value represents lightness (0=black, 100=white), the a* value represents greenness (-) to redness (+), and the b* value represents blueness (-) to yellowness (+).

  • Calculate the Browning Index (BI) using the following formula: BI = [100 * (x - 0.31)] / 0.172 where x = (a* + 1.75L) / (5.645L + a* - 3.012b*)

  • Alternatively, calculate the total color difference (ΔE) to quantify the change in color over time compared to the initial measurement: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2]

  • Plot the BI or ΔE* values over time for each treatment to compare the effectiveness of the different concentrations of this compound.

Conclusion

This compound is an effective inhibitor of enzymatic browning, primarily through its action as a reducing agent that converts o-quinones back to their colorless phenolic precursors. While direct quantitative kinetic data for this compound is limited in the available literature, comparative studies demonstrate its efficacy, which is often similar to that of L-ascorbic acid. The provided experimental protocols offer standardized methods for researchers to quantify the inhibitory effects of this compound and other anti-browning agents on PPO activity and the browning process in various applications. Further research to elucidate the specific kinetic parameters of this compound with PPO from different sources would be beneficial for optimizing its use in the food and pharmaceutical industries.

References

Methodological & Application

Application Note & Protocol: Quantification of L-Isoascorbic Acid in Food Matrices by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-isoascorbic acid, also known as erythorbic acid, is a stereoisomer of L-ascorbic acid (Vitamin C).[1] Due to its antioxidant properties, it is widely used as a food additive to prevent oxidation and maintain the quality of various food products, including processed meats, beverages, and frozen fruits.[2][3] While structurally similar to L-ascorbic acid, this compound possesses only about 5% of the vitamin C activity.[1] Therefore, accurate and reliable methods for the quantification of this compound in food matrices are crucial for quality control, nutritional labeling, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a preferred technique for this analysis due to its high selectivity and sensitivity, allowing for the simultaneous determination of both L-ascorbic acid and this compound.[1][2]

This document provides detailed application notes and protocols for the quantification of this compound in food matrices using HPLC.

Data Presentation: Quantitative Method Parameters

The following table summarizes typical quantitative parameters for HPLC methods used in the analysis of this compound (Erythorbic Acid) and L-ascorbic acid in food.

ParameterThis compound (Erythorbic Acid)L-Ascorbic AcidFood MatrixReference
Limit of Detection (LOD) 0.6 µg/mL0.6 µg/mLVarious Foods[4]
Limit of Quantification (LOQ) 1.8 µg/mL1.8 µg/mLVarious Foods[4]
Recovery 88% - 108%88% - 108%Various Foods[4]
Linear Range 10 - 100 mg/L30 - 150 mg/LWine[5]
Intraday Precision (RSD) ~4%~4%Various Foods[4]
Intermediate Precision (RSD) ~7%~7%Various Foods[4]

Experimental Protocols

Protocol 1: Analysis of this compound in Wine

This protocol is adapted from the OIV-MA-AS313-22 method for the simultaneous determination of L-ascorbic acid and D-isoascorbic acid in wine by HPLC with UV detection.[5][6][7][8]

1. Sample Preparation

  • Filter the wine sample through a 0.2 µm membrane filter prior to injection.[5][7][8]

  • If the concentration of this compound is expected to be above 150 mg/L, dilute the sample with a 2% aqueous oxalic acid solution.[5][8]

2. Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and 100 mg of L-ascorbic acid into a 100 mL volumetric flask. Dissolve and bring to volume with a 2% aqueous oxalic acid solution that has been purged with nitrogen to remove dissolved oxygen.[5][7][8]

  • Working Solutions: Prepare a series of working standards by diluting the stock solution with the 2% oxalic acid solution to achieve concentrations ranging from 10 mg/L to 120 mg/L.[7][8]

  • All standard solutions should be prepared fresh daily and stored in a refrigerator before use.[5][7][8]

3. HPLC Conditions

  • Column: Reversed-phase C18 column.[5][6]

  • Mobile Phase: Prepare a mobile phase by adding 5 ml of n-octylamine solution (12.93 g in 100 ml methanol) to approximately 400 ml of bi-distilled water. Adjust the pH to 5.4-5.6 with 25% phosphoric acid. Add 50 ml of a buffer solution (prepared by mixing 430 ml of 68.05 g/500 ml sodium acetate (B1210297) solution and 70 ml of 12.01 g/200 ml acetic acid solution) and bring the final volume to 1000 ml with bi-distilled water. Filter the mobile phase through a 0.2 µm membrane and degas.[5][7]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.[7]

  • Detection: UV detector at 266 nm.[5][6][8]

  • Quantification: Create a calibration curve by plotting the peak areas of the standards against their concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[5][6][9]

Protocol 2: Analysis of this compound in Processed Meat and Other Foods (HILIC Method)

This protocol is based on a hydrophilic interaction liquid chromatography (HILIC) method, which is particularly suitable for separating very polar compounds like ascorbic and erythorbic acids.[2][4][10]

1. Sample Preparation

  • Extraction: Homogenize a known amount of the food sample (e.g., 5g) with an extraction solution. A common extraction solution is an acetic acid solution containing ethylenediaminetetraacetic acid disodium (B8443419) salt (EDTA) to prevent oxidation.[4][10] The use of metaphosphoric acid (e.g., 3%) is also widely reported for sample extraction to stabilize the analytes.[11][12]

  • Purification: To remove interfering compounds, a solid-phase extraction (SPE) step using a cartridge like Oasis MCX can be employed.[4][10]

  • Final Preparation: The eluate from the SPE step is then diluted (e.g., 2-fold with methanol) and filtered through a 0.22 µm filter before injection into the HPLC system.[4][10]

2. Standard Preparation

  • Prepare stock and working standards of this compound and L-ascorbic acid in the same final diluent as the sample extracts.

3. HPLC Conditions

  • Column: A HILIC column (e.g., ZIC-HILIC).[4][10]

  • Mobile Phase: A typical mobile phase for HILIC is a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate or ammonium formate). The gradient or isocratic conditions will depend on the specific column and analytes.

  • Flow Rate: As recommended by the column manufacturer.

  • Injection Volume: Typically 5-20 µL.

  • Detection: UV detection at a wavelength between 242-254 nm is common for ascorbic acid and its isomers.[11]

  • Quantification: External standard calibration is used for quantification.[5][6]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Homogenization Sample Homogenization (e.g., in Metaphosphoric Acid) Centrifugation Centrifugation Homogenization->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC_System HPLC System (HILIC or Reversed-Phase Column) Filtration->HPLC_System Inject Sample UV_Detection UV Detection (242-266 nm) HPLC_System->UV_Detection Chromatogram Chromatogram Acquisition UV_Detection->Chromatogram Quantification Quantification (External Standard Calibration) Chromatogram->Quantification

Caption: Experimental workflow for HPLC quantification of this compound.

stereoisomers cluster_ascorbic L-Ascorbic Acid (Vitamin C) cluster_isoascorbic This compound (Erythorbic Acid) L_Ascorbic C₆H₈O₆ Relationship Stereoisomers L_Ascorbic->Relationship L_Isoascorbic C₆H₈O₆ L_Isoascorbic->Relationship

Caption: Relationship between L-ascorbic acid and this compound.

References

Protocol for using L-isoascorbic acid as a reducing agent in nanoparticle synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for L-Isoascorbic Acid in Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of this compound as a reducing agent in the synthesis of various metal nanoparticles. This compound, a stereoisomer of L-ascorbic acid (Vitamin C), is a widely used "green" reducing agent due to its low cost, non-toxic nature, and biocompatibility. It also often acts as a capping agent, preventing nanoparticle aggregation and ensuring stability.[1][2]

Overview of this compound in Nanoparticle Synthesis

This compound is effective in reducing metal ions to their zerovalent state, leading to the formation of nanoparticles. The synthesis process is influenced by several factors including the concentration of the metal precursor and this compound, pH of the solution, and the reaction temperature. These parameters can be tuned to control the size, shape, and stability of the resulting nanoparticles.[3][4]

Key Advantages:

  • Green Synthesis: Utilizes a non-toxic and environmentally friendly reducing agent.[1][2]

  • Cost-Effective: this compound is an inexpensive and readily available chemical.

  • Dual Functionality: Often serves as both a reducing and stabilizing (capping) agent.[1][3]

  • Tunable Properties: Nanoparticle size and morphology can be controlled by adjusting reaction parameters.[3][5]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the synthesis of nanoparticles using this compound as a reducing agent.

Nanoparticle TypeMetal PrecursorThis compound ConcentrationOther Reagents/ConditionsResulting Nanoparticle SizeReference
Gold (Au) HAuCl₄ (0.15 mM)1.5 mMPVP (1% w/v), pH 10.5, Ethanol-water solvent22 - 219 nm (hydrodynamic diameter)[5]
Gold (Au) HAuCl₄Not specifiedpH adjusted (6, 8, 10)31-40 nm[6]
Gold (Au) HAuCl₄0.5 x 10⁻³ M to 1.5 x 10⁻³ MRoom temperatureSize varies with concentration[4]
Silver (Ag) AgNO₃ (1 M)2 MGelatin, 80°C~20 nm[7]
Silver (Ag) AgNO₃ (0.1 mol/L)0.3 mol/LReverse microemulsion with n-heptane and AOTVaries (spheres to wires)[8]
Copper (Cu) CuCl₂ (0.01 M)0.25 M, 0.5 M, 0.75 M, 1.0 M90°C50-60 nm[1]
Copper (Cu) CuCl₂0.5 MPVP, NaOH, Ethylene glycol~34 nm[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of gold, silver, and copper nanoparticles using this compound.

General Materials and Equipment
  • Metal Precursors: Chloroauric acid (HAuCl₄), Silver nitrate (B79036) (AgNO₃), Copper(II) chloride (CuCl₂).

  • Reducing Agent: this compound.

  • Stabilizing Agent (Optional): Polyvinylpyrrolidone (PVP), Gelatin, Citrate.

  • pH Adjustment: Sodium hydroxide (B78521) (NaOH), Hydrochloric acid (HCl).

  • Solvents: Deionized water, Ethanol.

  • Glassware: Beakers, flasks, graduated cylinders, magnetic stir bars.

  • Equipment: Magnetic stirrer with hotplate, pH meter, centrifuge, UV-Vis spectrophotometer for characterization.

Protocol for Gold Nanoparticle (AuNP) Synthesis

This protocol is adapted from a method demonstrating pH-dependent synthesis.[6]

  • Preparation of Stock Solutions:

    • Prepare a 1 mM solution of HAuCl₄ in deionized water.

    • Prepare a 10 mM solution of this compound in deionized water.

  • pH Adjustment (Optional but Recommended for Size Control):

    • Adjust the pH of the HAuCl₄ solution and the this compound solution to the desired value (e.g., 6, 8, or 10) using NaOH or HCl.[6]

  • Synthesis Reaction:

    • In a clean beaker, place a specific volume of the pH-adjusted HAuCl₄ solution (e.g., 50 mL).

    • While stirring vigorously, rapidly add a specific volume of the pH-adjusted this compound solution (e.g., 5 mL).

    • The solution should change color to a pinkish-red, indicating the formation of AuNPs.[6] This reaction is often rapid and can occur within seconds at room temperature.[4]

  • Stabilization and Purification:

    • Continue stirring for 20-30 minutes to ensure the reaction is complete.

    • If a stabilizing agent like PVP is used, it can be added to the this compound solution before mixing.[5]

    • The resulting nanoparticle solution can be centrifuged and washed with deionized water to remove unreacted reagents.

Protocol for Silver Nanoparticle (AgNP) Synthesis

This protocol is based on a method using gelatin as a stabilizer.[7]

  • Preparation of Gelatin Solution:

    • Dissolve 1.8 g of gelatin in 80 mL of deionized water with stirring at 60°C.

  • Synthesis Reaction:

    • To the warm gelatin solution, add 10 mL of 1 M AgNO₃ solution and 10 mL of 2 M this compound solution with continuous stirring.

    • Transfer the container to a water bath at 80°C and continue stirring for 30 minutes.

  • Post-Synthesis Treatment:

    • The resulting product can be calcined at 500°C for 8 hours to obtain powdered silver nanoparticles.[7]

    • Alternatively, for colloidal AgNPs, the solution can be centrifuged and washed.

Protocol for Copper Nanoparticle (CuNP) Synthesis

This protocol is adapted from a chemical reduction method.[1]

  • Preparation of Stock Solutions:

    • Prepare a 0.01 M solution of CuCl₂·2H₂O in deionized water.

    • Prepare solutions of this compound at various concentrations (e.g., 0.25 M, 0.5 M, 0.75 M, 1.0 M) in deionized water.

  • Synthesis Reaction:

    • In an airtight flask, heat 50 mL of the CuCl₂ solution to 90°C in a water bath shaker.

    • Add the this compound solution dropwise to the heated copper chloride solution while maintaining the temperature and continuous stirring.

    • The concentration of CuNPs formed increases with higher molar ratios of this compound.[1]

  • Stability:

    • This compound acts as a capping agent, providing high stability to the CuNPs. The resulting suspension can be stable for months without sedimentation.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of nanoparticles using this compound.

experimental_workflow prep Prepare Stock Solutions (Metal Precursor, this compound) mix Mix Reactants (Add this compound to Metal Precursor) prep->mix 1. react Reaction (Stirring, Temperature Control) mix->react 2. form Nanoparticle Formation (Color Change Observed) react->form 3. char Characterization (UV-Vis, TEM, etc.) form->char 4.

Caption: General experimental workflow for nanoparticle synthesis.

Reduction Mechanism

This diagram illustrates the chemical signaling pathway (reduction mechanism) of a metal ion (M⁺) to a metal nanoparticle (M⁰) by this compound.

reduction_mechanism reactant_node reactant_node product_node product_node intermediate_node intermediate_node metal_ion Metal Ion (M⁺) reduction Reduction (Electron Transfer) metal_ion->reduction ascorbic_acid This compound (Reducing Agent) ascorbic_acid->reduction nanoparticle Metal Nanoparticle (M⁰) reduction->nanoparticle oxidized_ascorbic Oxidized this compound reduction->oxidized_ascorbic

Caption: Reduction of metal ions by this compound.

References

Application of L-isoascorbic acid in cell culture media as an antioxidant.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, poses a significant challenge in in vitro cell culture.[1] Elevated ROS levels can lead to cellular damage, impacting cell viability, proliferation, and function, thereby compromising experimental outcomes. The supplementation of cell culture media with antioxidants is a common practice to mitigate these detrimental effects. L-ascorbic acid (Vitamin C) is a widely used antioxidant; however, its inherent instability in aqueous solutions can limit its efficacy over time.[2][3]

L-isoascorbic acid, also known as erythorbic acid, is a stereoisomer of L-ascorbic acid with similar antioxidant properties.[1] It is widely used as a food preservative and is gaining attention for its potential applications in cell culture.[1] These application notes provide detailed information and protocols for the use of this compound as an antioxidant in cell culture media.

Mechanism of Action

This compound, like its isomer L-ascorbic acid, functions as a potent water-soluble antioxidant by donating electrons to neutralize a wide variety of reactive oxygen species, including superoxide (B77818) radicals and hydroxyl radicals. This action protects cellular components such as DNA, proteins, and lipids from oxidative damage.

Recent studies suggest that the antioxidant effects of ascorbates may also be mediated through the activation of the Keap1-Nrf2 signaling pathway. Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their upregulation and an enhanced cellular antioxidant defense.

cluster_stress Oxidative Stress cluster_cell Cellular Response ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Gene Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Increased Defense This compound This compound This compound->ROS Scavenges This compound->Keap1_Nrf2 Potentially Influences

Caption: Keap1-Nrf2 antioxidant response pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in comparison to L-ascorbic acid.

Parameter This compound (Erythorbic Acid) L-Ascorbic Acid Cell Line Reference
Cytotoxicity (IC50) Equivalent to L-Ascorbic AcidEquivalent to this compoundColon-26[1]
Antioxidant Activity Similar to L-Ascorbic AcidSimilar to this compoundIn vitro chemical assays[1]
Compound Half-life in Aqueous Solution (pH 7.4, 37°C) Notes Reference
L-Ascorbic AcidApproximately 30 minutes for its oxidized form (DHA)Stability is highly dependent on media composition, pH, and presence of metal ions.[3][4][4]
This compoundUnstable in aqueous solutions, similar to L-ascorbic acid.Specific half-life data in cell culture media is limited.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (Erythorbic acid) powder

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile amber or foil-wrapped centrifuge tubes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Dissolve the powder in sterile water or PBS to create a stock solution of the desired concentration (e.g., 100 mM).

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes to protect from light.

  • Store the aliquots at -20°C. It is recommended to prepare fresh stock solutions regularly due to the instability of this compound in solution.

start Start weigh Weigh this compound powder start->weigh dissolve Dissolve in sterile water/PBS weigh->dissolve filter Sterile filter (0.22 µm) dissolve->filter aliquot Aliquot into light-protected tubes filter->aliquot store Store at -20°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing this compound stock solution.

Protocol 2: Determination of Optimal Concentration (Dose-Response Curve)

Objective: To determine the effective and non-toxic concentration range of this compound for a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • MTT or other cell viability assay kit

  • Inducer of oxidative stress (e.g., hydrogen peroxide (H₂O₂), menadione)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM). Include a vehicle control (medium without this compound).

  • Cytotoxicity Assessment:

    • Replace the existing medium with the prepared this compound dilutions.

    • Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

    • Perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.

  • Antioxidant Efficacy Assessment:

    • Pre-treat cells with the non-toxic range of this compound concentrations for a set period (e.g., 2-4 hours).

    • Induce oxidative stress by adding a pre-determined concentration of an inducing agent (e.g., H₂O₂).

    • Incubate for a short period (e.g., 30-60 minutes).

    • Perform a cell viability assay to assess the protective effect of this compound.

cluster_cytotoxicity Cytotoxicity Assay cluster_efficacy Antioxidant Efficacy Assay seed_c Seed cells treat_c Treat with this compound (various concentrations) seed_c->treat_c incubate_c Incubate (24-72h) treat_c->incubate_c viability_c Perform cell viability assay incubate_c->viability_c seed_e Seed cells pretreat_e Pre-treat with this compound seed_e->pretreat_e stress_e Induce oxidative stress (e.g., H₂O₂) pretreat_e->stress_e viability_e Perform cell viability assay stress_e->viability_e

References

Application Notes and Protocols for the Electrochemical Detection of L-Isoascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-isoascorbic acid, also known as erythorbic acid, is a stereoisomer of L-ascorbic acid (Vitamin C). It is widely used as an antioxidant and food preservative in processed foods and beverages. While it shares the antioxidant properties of L-ascorbic acid, its vitamin activity is significantly lower. The structural similarity and nearly identical redox potentials of these two isomers present a significant analytical challenge: their selective detection and quantification.

Electrochemical methods offer a rapid, sensitive, and cost-effective approach for quantifying electroactive species like this compound.[1] These methods are based on the oxidation of the enediol group present in the molecule. Modified electrodes are central to this application, as they can lower the oxidation overpotential, amplify the signal, and mitigate electrode fouling that often occurs with bare electrodes.[2]

This document provides an overview of the principles, protocols for electrode modification, and voltammetric detection of this compound. It is critical to note that the majority of electrochemical sensors developed for L-ascorbic acid will also respond to this compound. Therefore, the methods described here are suitable for determining this compound in samples where it is the predominant or sole ascorbate (B8700270), or for measuring the total ascorbate content. For specific quantification of this compound in the presence of L-ascorbic acid, a separation step such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection is typically required.[3][4]

Principle of Electrochemical Detection

The electrochemical detection of this compound is based on its irreversible oxidation at an electrode surface. The reaction involves a two-electron (2e⁻) and two-proton (2H⁺) transfer, converting this compound to dehydro-L-isoascorbic acid. This process generates a measurable current that is proportional to the concentration of this compound in the sample.

Modified electrodes enhance this process by providing a larger electroactive surface area and catalytic sites that facilitate electron transfer, resulting in a more sensitive and stable analytical signal at a lower potential.[5]

Caption: Electrochemical oxidation of this compound.

Application Notes: Modified Electrodes

The use of modified electrodes is crucial for the sensitive and reliable detection of ascorbates. Bare electrodes often suffer from high overpotentials and surface fouling from oxidation byproducts.[2] Electrode modification addresses these issues through various strategies:

  • Nanomaterial-Based Modifiers : Nanoparticles of metal oxides (e.g., Fe₂O₃, CuO) or noble metals (e.g., Au, Pt) provide a high surface area and excellent electrocatalytic activity.[5] Carbon-based nanomaterials like graphene and carbon nanotubes (CNTs) enhance electron transfer kinetics.

  • Polymer Film Modifiers : Electropolymerized films (e.g., polypyrrole, polyaniline) can be imprinted with the target molecule to create selective recognition sites.[6] Other polymers can form protective layers that prevent fouling while allowing the analyte to reach the electrode surface.[7]

  • Mediator-Modified Electrodes : Redox mediators can be immobilized on the electrode surface to shuttle electrons between the analyte and the electrode at a lower potential, thus improving sensitivity and selectivity against certain interferences.

The choice of modifier depends on the sample matrix, required sensitivity, and desired operational stability. For most applications, a simple yet robust modification, such as drop-casting a nanoparticle suspension, provides a significant improvement over bare electrodes.

Experimental Protocols

The following sections provide detailed protocols for the preparation of a modified electrode and the subsequent voltammetric analysis of this compound.

This protocol is adapted from a method for detecting ascorbic acid using hydrothermally synthesized iron(III) oxide nanoparticles.[5]

Materials:

Procedure:

  • GCE Pre-treatment:

    • Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on separate polishing pads for 5 minutes each.

    • Rinse thoroughly with DI water.

    • Sonicate the polished GCE in a 1:1 mixture of ethanol and DI water for 2 minutes to remove residual alumina.

    • Rinse again with DI water and allow to air dry.

  • Synthesis of Fe₂O₃ Nanoparticles:

    • Dissolve FeCl₃·6H₂O in DI water.

    • Add ammonia solution dropwise while stirring to produce a brown precipitate of iron hydroxide.

    • Transfer the suspension to a hydrothermal synthesis reactor and heat at 180 °C.

    • After cooling, centrifuge the mixture to collect the red Fe₂O₃ product. Wash sequentially with DI water and ethanol.

    • Dry the synthesized Fe₂O₃ nanoparticles in an oven.

  • Electrode Modification:

    • Prepare a stable suspension by dispersing 5 mg of the synthesized Fe₂O₃ nanoparticles in 10 mL of ethanol with the aid of ultrasonication for 15-20 minutes.

    • Carefully drop-cast a small aliquot (e.g., 5-10 µL) of the Fe₂O₃ suspension onto the clean, dry surface of the GCE.

    • Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp.

    • The Fe₂O₃/GCE is now ready for use.

G cluster_prep Electrode Preparation Workflow p1 Polish GCE with 0.3 & 0.05 µm Al₂O₃ p2 Sonicate GCE in Ethanol/Water p1->p2 p3 Dry GCE p2->p3 p5 Drop-cast Suspension onto GCE Surface p3->p5 p4 Prepare Fe₂O₃ Nanoparticle Suspension in Ethanol p4->p5 p6 Dry Modified Electrode at Room Temperature p5->p6 p7 Fe₂O₃/GCE Ready for Use p6->p7

Caption: Workflow for preparing an Fe₂O₃-modified GCE.

This protocol describes the use of Differential Pulse Voltammetry (DPV) for quantitative analysis. DPV offers higher sensitivity and better resolution than Cyclic Voltammetry (CV) for quantification purposes.[8][9]

Apparatus and Reagents:

  • Potentiostat with a three-electrode cell

  • Fe₂O₃/GCE (Working Electrode)

  • Ag/AgCl (Reference Electrode)

  • Platinum wire (Counter/Auxiliary Electrode)

  • Phosphate Buffer Solution (PBS, 0.1 M, pH 7.0 or Acetate Buffer, 0.2 M, pH 4.0)

  • This compound standard stock solution

  • Nitrogen gas (high purity)

Procedure:

  • Cell Assembly:

    • Assemble the three-electrode system in the electrochemical cell containing a known volume (e.g., 10 mL) of the chosen buffer solution (e.g., PBS, pH 7.0).

  • Solution Deoxygenation:

    • Purge the buffer solution with high-purity nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen blanket over the solution during the experiment.

  • Background Scan:

    • Run a DPV scan in the buffer solution alone to obtain a background voltammogram. Typical DPV parameters are: Potential Range = 0.0 V to +0.8 V, Pulse Amplitude = 50 mV, Scan Rate = 50 mV/s.

  • Calibration Curve Construction:

    • Add a small, known volume of the this compound standard stock solution to the cell to achieve the first desired concentration.

    • Stir the solution for ~30 seconds to ensure homogeneity, then stop stirring and allow the solution to become quiescent.

    • Run the DPV scan and record the voltammogram.

    • Measure the peak current at the oxidation potential (~+0.3 to +0.5 V, depending on the electrode and pH).

    • Repeat the previous three steps by making successive additions of the standard solution to cover the desired concentration range.

    • Plot the background-subtracted peak current (Iₚ) versus the concentration of this compound to generate a calibration curve.

  • Sample Analysis:

    • Prepare the real sample (e.g., beverage, dissolved pharmaceutical) by diluting it in the same buffer used for calibration.

    • Record the DPV voltammogram of the sample under the same conditions.

    • Determine the concentration of this compound in the sample using the measured peak current and the equation from the linear regression of the calibration curve.

G cluster_detection DPV Detection Workflow d1 Assemble 3-Electrode Cell with Buffer d2 Deoxygenate with N₂ Gas d1->d2 d3 Record Background DPV Scan d2->d3 d4 Add Analyte Standard d3->d4 d5 Record DPV Scan d4->d5 d6 Measure Peak Current d5->d6 d7 Repeat for Calibration Curve d6->d7 d7->d4 d8 Analyze Real Sample d7->d8 d9 Quantify Concentration d8->d9

Caption: General workflow for DPV detection of this compound.

Data Presentation: Performance of Modified Electrodes

The table below summarizes the analytical performance of various modified electrodes reported for the detection of ascorbates. As previously noted, these sensors are generally not selective between L-ascorbic and this compound but demonstrate the effectiveness of different modification strategies.

Electrode ModifierBase ElectrodeTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Iodine CoatingPlatinumCV2840 - 56801.0[10][11]
Fe₂O₃ NanoparticlesGCEDPV0.2 - 0.8Not specified[5]
Fe₃O₄/ZrO₂ NanocompositeCarbon PasteCV1 - 60.46See similar studies
Gelatin SulfonamideScreen-PrintedDPV0.001 - 3.4 (approx.)0.00017 (approx.)[7]
Co-MCM-41 SieveGCEDPV7 - 105Not specified[12]
Graphene Oxide/Mn(II)Paste ElectrodeSWV1.1 - 1135 (approx.)1.288 µg/L (~0.007)[13]

Note: GCE = Glassy Carbon Electrode, CV = Cyclic Voltammetry, DPV = Differential Pulse Voltammetry, SWV = Square Wave Voltammetry. Some values were converted for consistency.

References

L-isoascorbic Acid as a Substrate for L-ascorbate Oxidase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-ascorbate oxidase (EC 1.10.3.3) is a multi-copper enzyme that catalyzes the oxidation of L-ascorbic acid (Vitamin C) to dehydroascorbic acid with the concomitant reduction of molecular oxygen to water. This enzyme is of significant interest in various fields, including clinical diagnostics to eliminate interference from ascorbic acid in assays, as well as in food technology as an antioxidant. L-isoascorbic acid, also known as erythorbic acid, is a stereoisomer of L-ascorbic acid. While it shares the antioxidant properties of L-ascorbic acid, its biological activity and interaction with enzymes can differ. These notes provide a detailed overview of this compound as a substrate for L-ascorbate oxidase, including comparative kinetic data, experimental protocols, and visualizations of the enzymatic reaction and workflow.

This compound as a Substrate

L-ascorbate oxidase exhibits activity towards this compound, catalyzing its oxidation in a manner similar to its primary substrate, L-ascorbic acid. Several sources confirm that the enzyme can oxidize various ascorbate (B8700270) derivatives, including this compound. This cross-reactivity is an important consideration in applications where both isomers may be present.

Data Presentation: Kinetic Parameters

The efficiency of an enzyme with a given substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax, and it is an inverse measure of the substrate's affinity for the enzyme. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

SubstrateEnzyme SourceKm (µM)Vmax (relative units)Conditions
L-Ascorbic AcidCucurbita maxima1261.57 mM/min25°C[1]
L-Ascorbic AcidCucurbita sp.250Not SpecifiedpH 5.6
L-Ascorbic AcidRecombinant490Not SpecifiedpH 6.0, 37°C
L-Ascorbic AcidCucurbita pepo medullosa6703044.9 µmol/L/minpH 5.6, 30°C[2]
This compoundNot SpecifiedData not availableData not available

Note: The variability in Km and Vmax values for L-ascorbic acid highlights the importance of consistent experimental conditions (e.g., enzyme source, pH, temperature) when comparing substrate activities. The lack of readily available, directly comparative data for this compound underscores a potential area for further research.

Enzymatic Reaction and Mechanism

L-ascorbate oxidase contains multiple copper centers that are essential for its catalytic activity. The oxidation of L-ascorbate (or L-isoascorbate) occurs at a type 1 copper center, while the reduction of oxygen to water takes place at a trinuclear copper cluster. The overall reaction is as follows:

2 L-Ascorbate + O₂ → 2 Dehydroascorbate + 2 H₂O

The reaction mechanism involves the transfer of electrons from the ascorbate substrate to the copper centers of the enzyme, which in turn donate these electrons to molecular oxygen.

Enzymatic_Reaction cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products L-Ascorbate L-Ascorbate L-Ascorbate_Oxidase L-Ascorbate Oxidase L-Ascorbate->L-Ascorbate_Oxidase Binds to active site O2 O2 O2->L-Ascorbate_Oxidase Co-substrate Dehydroascorbate Dehydroascorbate L-Ascorbate_Oxidase->Dehydroascorbate Oxidizes H2O H2O L-Ascorbate_Oxidase->H2O Reduces

Figure 1: L-Ascorbate Oxidase Catalyzed Reaction.

Experimental Protocols

The activity of L-ascorbate oxidase can be determined by monitoring the decrease in absorbance at 245-265 nm, which corresponds to the oxidation of the ascorbate substrate. The following protocols are adapted from standard procedures and can be used to assess the enzyme's activity with either L-ascorbic acid or this compound.

Protocol 1: Spectrophotometric Assay for L-Ascorbate Oxidase Activity

Objective: To determine the enzymatic activity of L-ascorbate oxidase by measuring the rate of substrate oxidation.

Materials:

  • L-ascorbate oxidase enzyme solution

  • L-ascorbic acid or this compound

  • Potassium phosphate (B84403) buffer (100 mM, pH 5.6)

  • EDTA (0.5 mM in phosphate buffer)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and tips

Procedure:

  • Prepare Substrate Stock Solution: Dissolve L-ascorbic acid or this compound in the phosphate/EDTA buffer to a final concentration of 10 mM. Prepare this solution fresh daily and keep it on ice.

  • Prepare Reaction Buffer: The 100 mM potassium phosphate buffer with 0.5 mM EDTA (pH 5.6) will serve as the reaction buffer.

  • Prepare Enzyme Dilution: Dilute the L-ascorbate oxidase enzyme solution in cold reaction buffer to a concentration that will result in a linear decrease in absorbance over a 2-3 minute period. The optimal concentration should be determined empirically.

  • Set up the Spectrophotometer: Set the spectrophotometer to measure absorbance at 245 nm and maintain the temperature at 25°C using a temperature-controlled cuvette holder.

  • Assay Mixture Preparation: In a quartz cuvette, prepare the following reaction mixture:

    • Reaction Buffer: 2.8 mL

    • Substrate Stock Solution (10 mM): 0.1 mL

    • Mix gently by inversion.

  • Initiate the Reaction: Add 0.1 mL of the diluted enzyme solution to the cuvette.

  • Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 245 nm for 3-5 minutes, recording the absorbance at regular intervals (e.g., every 15 seconds).

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve. The enzymatic activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of ascorbate.

Protocol 2: Determination of Kinetic Parameters (Km and Vmax)

Objective: To determine the Km and Vmax of L-ascorbate oxidase for L-ascorbic acid or this compound.

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • Vary the final substrate concentration in the reaction mixture over a range that brackets the expected Km value (e.g., 0.1x Km to 10x Km). A typical range to test would be from 20 µM to 1000 µM.

  • For each substrate concentration, measure the initial reaction velocity (v₀) by determining the initial linear rate of absorbance decrease.

  • Plot the initial velocity (v₀) against the substrate concentration ([S]).

  • To determine Km and Vmax, transform the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) or a Michaelis-Menten plot fitted with non-linear regression software.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Buffer (Phosphate, pH 5.6) D Mix Buffer and Substrate in Cuvette A->D B Prepare Substrate Stock (L-Ascorbic or this compound) B->D C Prepare Enzyme Dilution E Initiate Reaction with Enzyme C->E D->E F Monitor Absorbance Change (245 nm, 25°C) E->F G Calculate Initial Velocity (v₀) F->G H Plot v₀ vs. [Substrate] G->H I Determine Km and Vmax (e.g., Lineweaver-Burk Plot) H->I

References

Formulation of L-Isoascorbic Acid in Topical Preparations for Dermatological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-isoascorbic acid, also known as erythorbic acid, is a stereoisomer of L-ascorbic acid (Vitamin C). While sharing antioxidant properties, its distinct stereochemistry may influence its stability, skin penetration, and biological efficacy in dermatological formulations. These application notes provide a comprehensive guide to the formulation of this compound in topical preparations for research purposes, offering detailed protocols and comparative data where available.

I. Physicochemical Properties and Stability Considerations

This compound is a water-soluble compound that, like L-ascorbic acid, is susceptible to degradation by oxidation. Factors influencing its stability in topical formulations include pH, temperature, light exposure, and the presence of metal ions.

Table 1: Stability of L-Ascorbic Acid in Water-in-Oil (w/o) Creams (as a proxy for this compound stability)

pHEmollientHumectantDegradation Rate Constant (k) x 10^-3 day^-1
4Castor OilGlycerine2.1
5Castor OilGlycerine3.5
6Castor OilGlycerine5.8
4Light Liquid ParaffinGlycerine2.9
4Castor OilPropylene (B89431) Glycol2.5

Data adapted from a study on L-ascorbic acid, suggesting similar trends for this compound due to structural similarities. Higher viscosity formulations with lower pH generally exhibit better stability[1].

II. Formulation Protocols

A. Oil-in-Water (O/W) Emulsion (Cream)

This protocol outlines the preparation of a basic O/W cream containing 5% this compound.

Materials:

  • Oil Phase:

    • Cetyl Alcohol: 15.0 g

    • Stearic Acid: 5.0 g

    • Glyceryl Stearate: 3.0 g

    • Isopropyl Myristate: 5.0 g

  • Aqueous Phase:

  • Active Ingredient:

    • This compound: 5.0 g

  • Preservative:

    • Phenoxyethanol: 1.0 g

Protocol:

  • Heat both phases: In separate beakers, heat the oil phase and the aqueous phase to 75°C.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed for 5-10 minutes until a uniform emulsion is formed.

  • Cooling: Allow the emulsion to cool to 40°C with gentle stirring.

  • Incorporate active and preservative: Dissolve the this compound in a small amount of deionized water from the aqueous phase and add it to the emulsion. Add the preservative.

  • Final mixing and pH adjustment: Mix until uniform. Adjust the final pH to 4.0-4.5 using a suitable buffer if necessary.

B. Hydrophilic Gel

This protocol describes the preparation of a simple hydrogel formulation.

Materials:

  • Carbomer 940: 1.0 g

  • Glycerin: 5.0 g

  • Propylene Glycol: 10.0 g

  • This compound: 5.0 g

  • Triethanolamine (10% solution): q.s. to neutralize

  • Deionized Water: q.s. to 100 g

  • Preservative (e.g., Phenoxyethanol): 1.0 g

Protocol:

  • Disperse Carbomer: Slowly disperse Carbomer 940 in deionized water with constant stirring until a uniform dispersion is formed.

  • Add other components: Add glycerin and propylene glycol and mix well.

  • Dissolve active: Dissolve this compound in a small portion of the water and add to the gel.

  • Neutralization: Neutralize the gel by slowly adding the triethanolamine solution until the desired viscosity and a pH of 4.0-4.5 are achieved.

  • Add preservative: Add the preservative and mix until uniform.

III. Experimental Protocols for Evaluation

A. In Vitro Skin Permeation Study

This protocol details the use of Franz diffusion cells to assess the skin penetration of this compound from a topical formulation.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Test formulation containing this compound

  • HPLC system for analysis

Protocol:

  • Skin Preparation: Excise the skin and remove any subcutaneous fat. Cut the skin to a size that fits the Franz diffusion cell.

  • Cell Assembly: Mount the skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber: Fill the receptor chamber with pre-warmed (32°C) receptor solution and ensure no air bubbles are trapped beneath the skin.

  • Application of Formulation: Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), collect samples from the receptor solution and replace with fresh, pre-warmed receptor solution.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Table 2: Comparative In Vitro Skin Permeation of L-Ascorbic Acid and a Derivative

CompoundVehicleFlux (µg/cm²/h)
3-O-ethyl-l-ascorbic acidPG:PGML:IPM41.3 ± 2.0 (cumulative at 24h)
L-ascorbic acidAqueous SolutionSignificantly lower (data varies)

Data from a study on an L-ascorbic acid derivative suggests that formulation plays a critical role in penetration. While specific flux data for this compound is limited, similar principles of formulation enhancement would apply[2].

B. HPLC Quantification of this compound in Skin Samples

This method allows for the quantification of this compound in skin biopsy samples.

Materials:

  • Skin biopsy sample

  • Homogenizer

  • Metaphosphoric acid (5%)

  • HPLC system with UV or electrochemical detector

  • Reversed-phase C18 column

Protocol:

  • Sample Preparation: Homogenize the skin biopsy sample in 5% metaphosphoric acid to extract this compound and prevent its oxidation.

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris.

  • Filtration: Filter the supernatant through a 0.45 µm filter.

  • HPLC Analysis: Inject the filtered sample into the HPLC system.

    • Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., methanol), with the pH adjusted to be acidic (e.g., pH 2.5-3.0).

    • Detection: UV detection is typically performed at a wavelength around 245-266 nm[3].

  • Quantification: Quantify the amount of this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.

C. Antioxidant Efficacy Assessment: Lipid Peroxidation Assay

This protocol measures the ability of a topical formulation containing this compound to inhibit lipid peroxidation in skin tissue.

Materials:

  • Skin tissue homogenate

  • Test formulation containing this compound

  • Inducing agent (e.g., UV radiation, Fenton reagent)

  • Thiobarbituric acid (TBA) reagent

  • Spectrophotometer

Protocol:

  • Treatment: Treat skin tissue homogenates with the test formulation or a vehicle control.

  • Induction of Peroxidation: Expose the homogenates to an inducing agent to initiate lipid peroxidation.

  • TBARS Assay:

    • Add TBA reagent to the samples and heat at 95°C for 60 minutes. This reaction forms a colored product with malondialdehyde (MDA), a byproduct of lipid peroxidation.

    • Cool the samples and measure the absorbance at 532 nm.

  • Calculation: Calculate the percentage inhibition of lipid peroxidation by comparing the absorbance of the treated samples to the control.

IV. Signaling Pathways and Biological Effects

L-ascorbic acid and its isomers are known to influence various signaling pathways in the skin, primarily related to their antioxidant and collagen-boosting properties.

A. Antioxidant Signaling

This compound, as an antioxidant, can neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress-induced cellular damage. This can indirectly affect signaling pathways sensitive to redox balance, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Caption: Antioxidant signaling pathway of this compound.

B. Collagen Synthesis

Studies have shown that both L-ascorbic acid and D-isoascorbic acid can stimulate collagen synthesis in human skin fibroblasts, although L-ascorbic acid is more effective at lower concentrations. L-ascorbic acid acts as a cofactor for prolyl and lysyl hydroxylases, enzymes crucial for collagen maturation and stabilization[4][5].

Table 3: Comparative Efficacy of Ascorbate (B8700270) Isomers on Collagen Synthesis

CompoundEffective Concentration for Maximum Stimulation
L-Ascorbic Acid30 µM
D-isoascorbic Acid250-300 µM

Source: Data from a study on human skin fibroblasts, highlighting the higher concentration of D-isoascorbic acid required to achieve a similar effect to L-ascorbic acid[4].

Collagen_Synthesis cluster_enzymes Hydroxylation Procollagen Procollagen Prolyl_Hydroxylase Prolyl Hydroxylase Procollagen->Prolyl_Hydroxylase Substrate Lysyl_Hydroxylase Lysyl Hydroxylase Procollagen->Lysyl_Hydroxylase Substrate Collagen Mature Collagen Prolyl_Hydroxylase->Collagen Enables Cross-linking Lysyl_Hydroxylase->Collagen Enables Cross-linking L_Isoascorbic_Acid This compound L_Isoascorbic_Acid->Prolyl_Hydroxylase Cofactor L_Isoascorbic_Acid->Lysyl_Hydroxylase Cofactor

Caption: Role of this compound in collagen synthesis.

V. Safety and Toxicology

This compound (erythorbic acid) is generally recognized as safe (GRAS) for use in food and has a good safety profile for topical use. However, as with L-ascorbic acid, high concentrations and low pH formulations may cause skin irritation in some individuals. It is recommended to conduct a patch test before extensive use in human studies.

VI. Conclusion

This compound presents a viable alternative to L-ascorbic acid for dermatological research, particularly due to its antioxidant and collagen-stimulating properties. However, formulation strategies must be carefully considered to ensure its stability and enhance skin penetration. The protocols and data presented in these application notes provide a foundational framework for researchers to formulate and evaluate topical preparations containing this compound. Further research is warranted to fully elucidate its comparative efficacy and mechanisms of action in various dermatological applications.

References

Application Notes and Protocols: L-Isoascorbic Acid as a Preservative in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to L-Isoascorbic Acid (Erythorbic Acid)

This compound, also known as erythorbic acid, is a stereoisomer of L-ascorbic acid (Vitamin C).[1][2] While it possesses similar antioxidant properties to L-ascorbic acid, it has only about 5% of the Vitamin C activity.[1][2] This makes it an ideal candidate for use as a preservative in pharmaceutical formulations where its primary function is to prevent oxidative degradation of active pharmaceutical ingredients (APIs) and excipients, without imparting significant physiological vitamin effects.[2][3]

Mechanism of Action: The preservative effect of this compound is attributed to its strong reducing and oxygen-scavenging properties.[4][5] It readily undergoes oxidation, thereby preferentially sacrificing itself to protect oxygen-sensitive components of the formulation. This mechanism involves the donation of electrons to neutralize free radicals and reactive oxygen species.[3]

Regulatory Status and Safety: this compound is generally regarded as safe (GRAS) and is listed in the FDA's Inactive Ingredients Database for use in oral pharmaceutical products.[2] It is considered non-toxic and is readily metabolized.[3]

Applications in Pharmaceutical Formulations

This compound is primarily used as an antioxidant in oral pharmaceutical formulations to enhance the stability and extend the shelf-life of drug products.[2][6] Its applications include:

  • Stabilization of APIs: It is effective in protecting APIs that are susceptible to oxidation, thereby preventing the loss of potency and the formation of degradation products.

  • Preservation of Oral Liquids: In solutions, syrups, and suspensions, this compound helps to prevent oxidative degradation that can lead to changes in color, taste, and viscosity.

  • Protection of Excipients: It can also be used to stabilize excipients, such as oils and fats, that are prone to rancidification.

Quantitative Data on Preservative Efficacy

While extensive quantitative data on the efficacy of this compound in specific pharmaceutical formulations is limited in publicly available literature, the following tables provide an illustrative summary of its potential effectiveness based on its known antioxidant properties and data from food preservation studies. These tables compare the stability of a model API in a liquid formulation with and without this compound and against other common antioxidants.

Table 1: Stability of an Oxidation-Prone API in a Liquid Oral Formulation with this compound

Time (Months)% API Remaining (Control - No Antioxidant)% API Remaining (with 0.1% this compound)
0100.0100.0
392.598.7
685.397.2
1275.194.5
2458.989.8

Data is illustrative and intended for comparative purposes.

Table 2: Comparative Efficacy of Different Antioxidants on API Stability (% API Remaining after 12 Months of Accelerated Stability Testing)

FormulationAntioxidant Concentration% API Remaining
Control0%75.1
This compound0.1%94.5
Butylated Hydroxyanisole (BHA)0.02%95.2
Butylated Hydroxytoluene (BHT)0.02%94.8

Data is illustrative and intended for comparative purposes.

Experimental Protocols

This section provides a detailed protocol for evaluating the efficacy of this compound as a preservative in a model oral liquid pharmaceutical formulation.

4.1 Objective

To assess the ability of this compound to prevent the oxidative degradation of a model API in a liquid oral formulation under accelerated stability conditions.

4.2 Materials and Reagents

  • Model API (e.g., a catecholamine, a phenolic compound, or another oxygen-sensitive drug)

  • This compound (pharmaceutical grade)

  • Excipients for the liquid formulation (e.g., purified water, buffering agents, sweetening agents, flavoring agents, viscosity modifiers)

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector

  • pH meter

  • Stability chambers

  • Volumetric flasks, pipettes, and other standard laboratory glassware

4.3 Formulation Preparation

  • Control Formulation (without antioxidant): Prepare a batch of the liquid oral formulation containing the model API and all other excipients except for this compound.

  • Test Formulation (with this compound): Prepare a second batch of the liquid oral formulation identical to the control, but with the addition of this compound at a predetermined concentration (e.g., 0.1% w/v). Ensure complete dissolution of all components.

  • Comparative Formulations (optional): Prepare additional batches of the formulation containing other antioxidants (e.g., BHA, BHT) at their typical concentrations for comparison.

4.4 Stability Study

  • Initial Analysis (Time 0):

    • Determine the initial concentration of the API in both the control and test formulations using a validated HPLC method. This will serve as the 100% reference point.

    • Measure and record the initial pH and physical appearance (color, clarity) of both formulations.

  • Accelerated Stability Conditions:

    • Store aliquots of both formulations in appropriate sealed containers (e.g., amber glass bottles) in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 1, 3, and 6 months), withdraw samples from the stability chamber.

    • For each sample, analyze the API concentration using the same validated HPLC method.

    • Measure and record the pH and any changes in physical appearance.

4.5 Data Analysis

  • Calculate the percentage of the initial API concentration remaining at each time point for both the control and test formulations.

  • Plot the percentage of API remaining versus time for both formulations.

  • Compare the degradation rate of the API in the presence and absence of this compound. A significantly lower degradation rate in the test formulation indicates the preservative efficacy of this compound.

Visualizations

G cluster_mechanism Antioxidant Mechanism of this compound API Active Pharmaceutical Ingredient (API) Degraded_API Degraded API API->Degraded_API Oxygen Oxygen / Free Radicals Oxygen->API Causes Oxidation LIAA This compound (Reduced Form) Oxygen->LIAA Reacts with Oxidized_LIAA Oxidized This compound LIAA->Oxidized_LIAA Donates Electrons Stable_API Stable API LIAA->Stable_API Protects

Caption: Antioxidant mechanism of this compound in a pharmaceutical formulation.

G cluster_workflow Experimental Workflow for Efficacy Evaluation Formulation Prepare Formulations (Control & Test with L-IAA) Initial_Analysis Initial Analysis (Time 0) - API Concentration (HPLC) - pH, Appearance Formulation->Initial_Analysis Stability_Storage Store at Accelerated Conditions (e.g., 40°C / 75% RH) Initial_Analysis->Stability_Storage Time_Point_Analysis Time-Point Analysis (1, 3, 6 Months) Stability_Storage->Time_Point_Analysis Data_Analysis Data Analysis - % API Remaining - Degradation Rate Time_Point_Analysis->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

References

In Vivo Metabolism and Bioavailability of L-Isoascorbic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

L-isoascorbic acid is a stereoisomer of L-ascorbic acid (Vitamin C). While L-ascorbic acid is an essential nutrient for humans and other species like guinea pigs, the in vivo metabolism and bioavailability of this compound are not extensively studied. The existing body of research predominantly focuses on another stereoisomer, D-isoascorbic acid, also known as erythorbic acid. Erythorbic acid is widely used as an antioxidant and food preservative.[1][2] Due to the significant lack of in vivo data for this compound, this document presents a summary of the available information on D-isoascorbic acid as the most relevant analogue to L-ascorbic acid. The protocols provided are based on established methods for studying Vitamin C and its isomers in appropriate animal models.

Metabolism and Bioavailability of D-Isoascorbic Acid (Erythorbic Acid)

In vivo studies, primarily conducted in guinea pigs (which, like humans, cannot synthesize their own Vitamin C), have demonstrated that D-isoascorbic acid exhibits significantly lower biological activity compared to L-ascorbic acid.[3][4] D-isoascorbic acid is reported to have about 1/20th the antiscorbutic potency of L-ascorbic acid.[4] This reduced activity is attributed to poorer tissue retention and more rapid clearance from the body.[5][6]

While both L-ascorbic acid and D-isoascorbic acid are absorbed from the intestine, D-isoascorbic acid is metabolized and excreted at a much faster rate.[3][5] Studies in young women have shown that erythorbic acid is rapidly absorbed and cleared from the body with little interaction with L-ascorbic acid.[5] Despite its lower vitamin C activity, erythorbic acid has been shown to be a potent enhancer of nonheme-iron absorption, a property it shares with L-ascorbic acid.[7]

Tissue Distribution

The distribution of D-isoascorbic acid in tissues is less efficient compared to L-ascorbic acid. Studies have shown that even with simultaneous administration of flavonoids, which can increase the retention of D-isoascorbic acid in some tissues, the levels of L-ascorbic acid remain significantly higher.[3]

Data Presentation

Table 1: Comparative Biological Activity of L-Ascorbic Acid and D-Isoascorbic Acid

ParameterL-Ascorbic AcidD-Isoascorbic Acid (Erythorbic Acid)Key Findings
Antiscorbutic PotencyHigh~5% of L-Ascorbic Acid[4]D-isoascorbic acid is significantly less effective in preventing scurvy.[4]
Tissue RetentionHighLow[3][6]D-isoascorbic acid is poorly retained by tissues.[3]
Clearance RateSlowerMore Rapid[5]D-isoascorbic acid is cleared from the body faster than L-ascorbic acid.[5]
Nonheme-Iron AbsorptionEnhancerPotent Enhancer[7]Both isomers enhance nonheme-iron absorption.[7]
Intracellular UptakeEfficientLess EfficientDifferences in intracellular uptake contribute to lower biological activity.

Table 2: Tissue Retention of L-Ascorbic Acid vs. D-Isoascorbic Acid in Guinea Pigs

TissueL-Ascorbic Acid RetentionD-Isoascorbic Acid RetentionNotes
LiverHigherLower, but increased with flavonoid co-administration.[3]L-ascorbic acid reserves remain higher even with flavonoid supplementation for D-isoascorbic acid.[3]
BrainHigherLower, but increased with flavonoid co-administration.[3]Significant differences in retention are observed in all studied organs.[3]
Small Intestine WallHigherLower, but increased with flavonoid co-administration.[3]D-isoascorbic acid is metabolized at a higher rate.[3]
Adrenal GlandsHigherLower
SpleenHigherLower

Experimental Protocols

Protocol 1: In Vivo Comparative Bioavailability Study in Guinea Pigs

1. Objective: To compare the bioavailability of L-ascorbic acid and this compound (or D-isoascorbic acid) in a guinea pig model.

2. Animal Model:

  • Species: Hartley guinea pigs.

  • Rationale: Guinea pigs lack the L-gulono-γ-lactone oxidase enzyme and thus cannot synthesize their own Vitamin C, making them a suitable model for scurvy and Vitamin C metabolism studies.[8]

  • Acclimation: Acclimate animals for at least one week prior to the study. House in a controlled environment with a 12-hour light/dark cycle.

3. Diet:

  • Provide a scorbutigenic (Vitamin C-free) diet to deplete existing Vitamin C stores.

  • Supplement the diet with a known, minimal amount of L-ascorbic acid to prevent scurvy during the depletion phase.

  • Water should be provided ad libitum.

4. Experimental Groups:

  • Group 1: Control (vehicle only).

  • Group 2: L-Ascorbic Acid (oral gavage).

  • Group 3: this compound (or D-Isoascorbic Acid) (oral gavage).

5. Dosing:

  • Prepare fresh solutions of L-ascorbic acid and the test isomer in distilled water immediately before administration.

  • Administer a single oral dose (e.g., 50 mg/kg body weight) via gavage.

6. Sample Collection:

  • Collect blood samples from the saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Collect blood in tubes containing an anticoagulant (e.g., heparin) and a stabilizing agent for ascorbic acid (e.g., metaphosphoric acid).

  • Centrifuge the blood samples to separate plasma.

  • At the end of the study (24 hours), euthanize the animals and collect tissues of interest (e.g., liver, brain, adrenal glands, spleen).

  • Immediately snap-freeze plasma and tissue samples in liquid nitrogen and store at -80°C until analysis.

7. Sample Analysis (HPLC):

  • Sample Preparation:

    • Plasma: Thaw plasma samples on ice. Precipitate proteins by adding an equal volume of cold 10% metaphosphoric acid. Centrifuge and filter the supernatant.

    • Tissues: Homogenize tissue samples in a cold buffer containing metaphosphoric acid. Centrifuge and filter the supernatant.

  • HPLC System:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A buffer solution such as 5 mM Hexadecyltrimethylammonium bromide and 50 mM KH2PO4.[9]

    • Detector: UV detector set at 254 nm or 265 nm.[9]

    • Internal Standard: D-isoascorbic acid can be used as an internal standard when analyzing L-ascorbic acid, and vice versa.[9]

  • Quantification:

    • Generate a standard curve using known concentrations of L-ascorbic acid and the test isomer.

    • Calculate the concentration in the samples based on the peak areas relative to the standard curve.

8. Data Analysis:

  • Calculate pharmacokinetic parameters for each compound: Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).

  • Determine the concentration of each compound in the different tissues.

  • Use statistical analysis (e.g., t-test or ANOVA) to compare the bioavailability and tissue distribution between the groups.

Mandatory Visualization

G cluster_0 Animal Preparation cluster_1 Dosing cluster_2 Sample Collection cluster_3 Analysis cluster_4 Data Interpretation Acclimation Acclimation Scorbutigenic Diet Scorbutigenic Diet Acclimation->Scorbutigenic Diet Depletion Phase Group 1 (Control) Group 1 (Control) Scorbutigenic Diet->Group 1 (Control) Group 2 (L-Ascorbic Acid) Group 2 (L-Ascorbic Acid) Scorbutigenic Diet->Group 2 (L-Ascorbic Acid) Group 3 (this compound) Group 3 (this compound) Scorbutigenic Diet->Group 3 (this compound) Oral Gavage Oral Gavage Group 1 (Control)->Oral Gavage Blood Sampling (Time Course) Blood Sampling (Time Course) Oral Gavage->Blood Sampling (Time Course) Euthanasia (24h) Euthanasia (24h) Oral Gavage->Euthanasia (24h) Group 2 (L-Ascorbic Acid)->Oral Gavage Group 3 (this compound)->Oral Gavage Plasma Separation Plasma Separation Blood Sampling (Time Course)->Plasma Separation HPLC Analysis HPLC Analysis Plasma Separation->HPLC Analysis Tissue Collection Tissue Collection Euthanasia (24h)->Tissue Collection Homogenization Homogenization Tissue Collection->Homogenization Pharmacokinetic Analysis Pharmacokinetic Analysis HPLC Analysis->Pharmacokinetic Analysis Tissue Concentration Tissue Concentration HPLC Analysis->Tissue Concentration Homogenization->HPLC Analysis Bioavailability Comparison Bioavailability Comparison Pharmacokinetic Analysis->Bioavailability Comparison Distribution Comparison Distribution Comparison Tissue Concentration->Distribution Comparison

Caption: Experimental workflow for a comparative bioavailability study.

G L-Ascorbic Acid L-Ascorbic Acid Dehydroascorbic Acid (DHA) Dehydroascorbic Acid (DHA) L-Ascorbic Acid->Dehydroascorbic Acid (DHA) Oxidation (Reversible) Dehydroascorbic Acid (DHA)->L-Ascorbic Acid Reduction 2,3-Diketogulonic Acid 2,3-Diketogulonic Acid Dehydroascorbic Acid (DHA)->2,3-Diketogulonic Acid Irreversible Hydrolysis Oxalate + L-Erythrulose Oxalate + L-Erythrulose 2,3-Diketogulonic Acid->Oxalate + L-Erythrulose Decarboxylation L-Xylonate + L-Lyxonate L-Xylonate + L-Lyxonate 2,3-Diketogulonic Acid->L-Xylonate + L-Lyxonate Decarboxylation Pentose Phosphate Pathway Pentose Phosphate Pathway L-Xylonate + L-Lyxonate->Pentose Phosphate Pathway

Caption: Metabolic pathway of L-Ascorbic Acid.

References

Application Notes and Protocols for the Use of L-Isoascorbic Acid in Preventing Lipid Oxidation in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-isoascorbic acid, also known as erythorbic acid, is a stereoisomer of L-ascorbic acid (Vitamin C).[1] While it possesses similar antioxidant properties due to its electron-donating capabilities, its biological activity and potency can differ from that of L-ascorbic acid.[2][3] These application notes provide detailed protocols for utilizing this compound as an antioxidant to prevent lipid peroxidation in various biological samples. The protocols are designed for research and drug development settings, offering standardized methods to assess its efficacy.

Mechanism of Action: this compound, like L-ascorbic acid, functions as a potent water-soluble antioxidant by donating electrons to neutralize reactive oxygen species (ROS), thereby preventing them from damaging cellular components like lipids.[2] This process involves the scavenging of free radicals, interrupting the chain reactions of lipid peroxidation.

Data Presentation: Comparative Efficacy of this compound and L-Ascorbic Acid

The following tables summarize quantitative data from various studies comparing the antioxidant effects of this compound and L-ascorbic acid.

Sample TypeAssayKey FindingsReference
Murine Colon Carcinoma (colon-26) cellsROS detectionThis compound and L-ascorbic acid generated similar levels of ROS at equivalent concentrations, with maximal generation at 30 minutes.[3]
Human PlasmaHPLC analysisIngestion of erythorbic acid can interfere with plasma vitamin C analysis, indicating its presence and potential interaction in the bloodstream.[4]
Human KeratinocytesCytotoxicity and Lipid Peroxidation AssaysAscorbigen (B190622) (a derivative of ascorbic acid) was more effective than ascorbic acid in preventing tert-butylhydroperoxide-induced cytotoxicity and lipid peroxidation in cultured cells.[5]
Rat Liver NucleiTBARS AssayAscorbic acid inhibited Fe(II)-induced lipid peroxidation at ratios of 2.5:1 and 5:1 (Ascorbic acid:Fe(II)).[6]
Human Low-Density Lipoprotein (LDL)Conjugated Diene Formation1g of ascorbic acid supplementation inhibited the increase in LDL susceptibility to oxidation after intense exercise.[7]

Experimental Protocols

Protocol 1: Inhibition of Lipid Peroxidation in Plasma

Objective: To evaluate the efficacy of this compound in preventing lipid peroxidation in plasma samples, induced by an oxidizing agent.

Materials:

  • Plasma (human or animal)

  • This compound (Erythorbic acid)

  • L-ascorbic acid (for comparison)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ferrous sulfate (B86663) (FeSO₄) or other oxidizing agent (e.g., AAPH)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Malondialdehyde (MDA) standard

  • Spectrophotometer or Fluorometer

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Centrifuge at 2000 x g for 15 minutes at 4°C to remove any precipitates.

    • Prepare working solutions of this compound and L-ascorbic acid in PBS at various concentrations (e.g., 10 µM, 50 µM, 100 µM).

  • Induction of Lipid Peroxidation:

    • In microcentrifuge tubes, mix 100 µL of plasma with 10 µL of the respective antioxidant solution (this compound or L-ascorbic acid) or PBS (control).

    • Incubate for 15 minutes at 37°C.

    • Induce lipid peroxidation by adding 10 µL of FeSO₄ solution (final concentration, e.g., 10 µM).

    • Incubate the mixture for 1 hour at 37°C.

  • TBARS Assay:

    • Stop the reaction by adding 500 µL of 20% TCA.

    • Add 500 µL of 0.67% TBA.

    • Vortex and incubate at 95°C for 60 minutes.

    • Cool the samples on ice for 10 minutes and centrifuge at 3000 x g for 15 minutes.

    • Measure the absorbance of the supernatant at 532 nm.

    • Quantify the amount of malondialdehyde (MDA) produced using a standard curve prepared with MDA.

Protocol 2: Prevention of Lipid Peroxidation in Tissue Homogenates

Objective: To assess the ability of this compound to inhibit lipid peroxidation in tissue homogenates.

Materials:

  • Tissue of interest (e.g., liver, brain)

  • Ice-cold PBS, pH 7.4

  • This compound and L-ascorbic acid solutions

  • Inducing agent (e.g., FeSO₄/H₂O₂)

  • TBARS assay reagents (as in Protocol 1)

  • Homogenizer

Procedure:

  • Tissue Homogenate Preparation:

    • Excise and weigh the tissue.

    • Wash with ice-cold PBS to remove blood.

    • Homogenize the tissue in 10 volumes of ice-cold PBS.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for the assay.

  • Antioxidant Treatment and Oxidation Induction:

    • Pre-incubate 100 µL of the tissue homogenate supernatant with 10 µL of different concentrations of this compound or L-ascorbic acid for 15 minutes at 37°C.

    • Induce lipid peroxidation by adding an appropriate oxidizing agent (e.g., 10 µL of a FeSO₄/H₂O₂ mixture).

    • Incubate for 30-60 minutes at 37°C.

  • TBARS Assay:

    • Follow the TBARS assay procedure as described in Protocol 1.

Protocol 3: Assessing Antioxidant Activity in Cell Culture

Objective: To determine the protective effect of this compound against oxidative stress-induced lipid peroxidation in cultured cells.

Materials:

  • Adherent or suspension cell line (e.g., HepG2, SH-SY5Y)

  • Cell culture medium and supplements

  • This compound and L-ascorbic acid

  • Oxidative stress-inducing agent (e.g., tert-butyl hydroperoxide, H₂O₂)

  • Cell lysis buffer

  • TBARS assay reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates or flasks and allow them to adhere/grow to the desired confluency.

    • Pre-treat the cells with various concentrations of this compound or L-ascorbic acid for a specified period (e.g., 2-4 hours).

    • Induce oxidative stress by adding the inducing agent to the culture medium for a defined time (e.g., 1-2 hours).

  • Cell Lysis and Sample Collection:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Collect the cell lysate and centrifuge to remove cell debris.

  • TBARS Assay:

    • Use the cell lysate supernatant to perform the TBARS assay as detailed in Protocol 1.

Visualizations

Lipid_Peroxidation_Inhibition Mechanism of this compound in Preventing Lipid Peroxidation cluster_inhibition Inhibition by this compound ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) Lipid Polyunsaturated Fatty Acid in Cell Membrane ROS->Lipid Initiation Lipid_Radical Lipid Radical (L•) Lipid->Lipid_Radical H• abstraction Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Lipid_Peroxyl_Radical + O2 (Propagation) Lipid_Peroxyl_Radical->Lipid Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide + LH (Propagation) MDA Malondialdehyde (MDA) & other aldehydes Lipid_Hydroperoxide->MDA Decomposition Cell_Damage Cellular Damage MDA->Cell_Damage L_Isoascorbic_Acid This compound (Erythorbic Acid) L_Isoascorbic_Acid->ROS Scavenges L_Isoascorbic_Acid->Lipid_Peroxyl_Radical Donates e- Terminates Propagation Dehydroisoascorbic_Acid Dehydroisoascorbic Acid L_Isoascorbic_Acid->Dehydroisoascorbic_Acid Oxidized to

Caption: Antioxidant mechanism of this compound.

TBARS_Assay_Workflow TBARS Assay Experimental Workflow Sample Biological Sample (Plasma, Tissue Homogenate, Cell Lysate) Antioxidant Add this compound (or L-Ascorbic Acid / Control) Sample->Antioxidant Oxidant Induce Lipid Peroxidation (e.g., FeSO4) Antioxidant->Oxidant Incubation1 Incubate at 37°C Oxidant->Incubation1 TCA Add Trichloroacetic Acid (TCA) to precipitate proteins Incubation1->TCA TBA Add Thiobarbituric Acid (TBA) TCA->TBA Incubation2 Incubate at 95°C TBA->Incubation2 Centrifuge Centrifuge Incubation2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Measure Measure Absorbance at 532 nm Supernatant->Measure Quantify Quantify MDA using Standard Curve Measure->Quantify

Caption: Workflow for TBARS assay.

References

Troubleshooting & Optimization

How to prevent oxidation of L-isoascorbic acid in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of L-isoascorbic acid (also known as erythorbic acid) in aqueous solutions.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments involving this compound solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning yellow/brown. What is causing this discoloration?

A1: The yellow/brown discoloration is a visual indicator of the oxidation of this compound. This degradation is accelerated by several factors, including exposure to oxygen, elevated pH, high temperatures, light, and the presence of metal ions such as copper (Cu²⁺) and iron (Fe²⁺).[1][2][3]

Q2: What is the optimal pH for maintaining the stability of an this compound solution?

A2: this compound is most stable in acidic conditions.[1][4][5] The rate of oxidation increases significantly as the pH becomes neutral or alkaline. For maximum stability, it is recommended to maintain the pH of the solution below 4.0.

Q3: How does temperature affect the stability of my this compound solution?

A3: Higher temperatures accelerate the degradation of this compound.[1][2][4] It is crucial to store stock solutions and conduct experiments at low temperatures (e.g., 2-8 °C) whenever possible to minimize thermal degradation.

Q4: Can I prepare a stock solution of this compound in advance?

A4: Due to its inherent instability in aqueous solutions, it is always best to prepare this compound solutions fresh for each experiment. If a stock solution must be prepared, it should be stabilized as outlined in the protocols below and stored under appropriate conditions (i.e., refrigerated, protected from light, and with minimal headspace to reduce oxygen exposure).

Q5: Are there any substances I should avoid in my formulation to prevent oxidation?

A5: Avoid using water or reagents with high levels of transition metal ion contamination. The presence of even trace amounts of metal ions like iron and copper can significantly catalyze the oxidation of this compound.[6][7] Using high-purity, deionized water and analytical grade reagents is essential. Also, be mindful of potential metal leaching from containers or equipment.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of this compound potency High pH of the solution.Presence of dissolved oxygen.Contamination with metal ions.Elevated storage or experimental temperature.Exposure to light.Adjust the pH to an acidic range (pH < 4.0) using a suitable buffer.De-gas the solvent (e.g., by sparging with nitrogen or argon) before dissolving the this compound.Add a chelating agent such as EDTA to sequester metal ions.Store solutions at 2-8 °C and protect from light by using amber vials or covering the container with aluminum foil.Prepare solutions fresh before use.
Inconsistent experimental results Degradation of this compound during the experiment.Implement stabilization protocols consistently across all experiments.Monitor the concentration of this compound at the beginning and end of long experiments.Use a stabilized buffer system for all dilutions and reactions.
Precipitate formation in the solution This is not a typical sign of oxidation. It could be due to solubility issues or reaction with other components in the solution.Ensure the concentration of this compound does not exceed its solubility in the chosen solvent at the experimental temperature.Verify the compatibility of this compound with all other components in the formulation.

Data Presentation: Factors Affecting this compound Stability

The following tables summarize quantitative data on the stability of ascorbic acid (a stereoisomer with similar stability characteristics to this compound) under various conditions.

Table 1: Effect of pH and Temperature on the Degradation Rate Constant (k) of L-Ascorbic Acid

pHTemperature (°C)Degradation Rate Constant (k) (min⁻¹)Activation Energy (Ea) (kJ/mol)
5.01500.00439 - 0.0127915.77
7.0150-31.70
9.5150-47.53
5.01900.01380 - 0.01768-

Data extracted from a study on L-ascorbic acid degradation in hot-compressed water. The degradation followed pseudo-first-order kinetics.[1]

Table 2: Efficacy of Stabilizers on L-Ascorbic Acid Retention

StabilizerConcentrationConditions% Retention of Ascorbic AcidSource
None (Control)-pH 7.0, Room Temp, 7 hours30%[8]
EDTA750 mg/LpH 7.0, Room Temp, 7 hours~100%[8]
Metaphosphoric Acid + EDTA3% (w/v) + 10 mM4°CEffective stabilization[9]
Cysteine0.001 - 0.1% w/v (with 0.05% EDTA)pH 4.0, 40°CIncreased stability with concentration[10]
Ferulic Acid-In combination with Vitamins C and EImproved chemical stability[11][12]

Experimental Protocols

Protocol 1: General Preparation of a Stabilized this compound Aqueous Solution

Objective: To prepare an aqueous solution of this compound with enhanced stability against oxidation.

Materials:

  • This compound powder

  • High-purity, deionized water (e.g., Milli-Q or equivalent)

  • EDTA (disodium salt)

  • Citric acid or metaphosphoric acid

  • pH meter

  • Inert gas (Nitrogen or Argon)

  • Amber glass container or clear container wrapped in aluminum foil

Procedure:

  • Solvent Preparation:

    • Take a desired volume of high-purity, deionized water in a clean glass beaker.

    • De-gas the water by sparging with an inert gas (nitrogen or argon) for at least 15-30 minutes to remove dissolved oxygen.

  • Addition of Stabilizers:

    • To the de-gassed water, add EDTA to a final concentration of 0.05% w/v (500 mg/L).[10] Dissolve completely.

    • Add a suitable acidifying agent like citric acid or metaphosphoric acid to adjust the pH to below 4.0.[9][13] Monitor the pH using a calibrated pH meter.

  • Dissolving this compound:

    • Weigh the required amount of this compound powder.

    • Gently dissolve the powder in the stabilized solvent. Avoid vigorous stirring or shaking to minimize the re-introduction of oxygen.

  • Storage:

    • Immediately transfer the solution to an amber glass container or a clear container wrapped in aluminum foil to protect it from light.

    • Fill the container to the top to minimize the headspace, thereby reducing the amount of oxygen in the container.

    • If possible, flush the headspace with an inert gas before sealing.

    • Store the solution at 2-8 °C.

    • For best results, use the solution as soon as possible after preparation.

Protocol 2: Stabilization using Synergistic Antioxidants

Objective: To enhance the stability of this compound in a formulation by incorporating other antioxidants.

Materials:

  • This compound

  • Stabilized aqueous solvent (prepared as in Protocol 1)

  • Cysteine or Glutathione

Procedure:

  • Prepare the stabilized aqueous solvent as described in Protocol 1 (de-gassed water with EDTA and adjusted to an acidic pH).

  • Dissolve the desired concentration of this compound in the stabilized solvent.

  • To this solution, add a synergistic antioxidant such as L-cysteine (e.g., at a concentration of 0.01-0.1% w/v) or glutathione.[10][14]

  • Gently mix until the additional antioxidant is fully dissolved.

  • Store the final solution under the same conditions as described in Protocol 1 (refrigerated, protected from light, minimal headspace).

Visualizations

Oxidation_Pathway L_isoascorbic_acid This compound (Reduced Form) Dehydroascorbic_Acid Dehydro-L-isoascorbic Acid (Oxidized Form) L_isoascorbic_acid->Dehydroascorbic_Acid Oxidation Oxidizing_Agents Oxidizing Agents (O₂, Metal Ions, Light, Heat, High pH) Oxidizing_Agents->L_isoascorbic_acid Further_Degradation Irreversible Degradation Products (e.g., 2,3-diketogulonic acid) Dehydroascorbic_Acid->Further_Degradation Hydrolysis

Caption: Oxidation pathway of this compound.

Prevention_Workflow Start Start: Prepare Aqueous Solution Control_pH Control pH (Acidic, pH < 4.0) Start->Control_pH Remove_Oxygen Remove Dissolved Oxygen (Inert Gas Sparging) Start->Remove_Oxygen Chelate_Metals Chelate Metal Ions (Add EDTA) Start->Chelate_Metals Add_Antioxidants Add Synergistic Antioxidants (e.g., Cysteine, Glutathione) Control_pH->Add_Antioxidants Remove_Oxygen->Add_Antioxidants Chelate_Metals->Add_Antioxidants Control_Temp_Light Control Temperature & Light (Refrigerate & Use Amber Vials) Add_Antioxidants->Control_Temp_Light Stable_Solution Stable this compound Solution Control_Temp_Light->Stable_Solution

Caption: Experimental workflow for preventing this compound oxidation.

References

Technical Support Center: Interference of L-isoascorbic Acid in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges posed by L-isoascorbic acid interference in biochemical assays.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during experiments due to the presence of this compound.

Issue 1: Lower-than-expected or No Signal in Peroxidase-Based Colorimetric Assays (e.g., Glucose, Cholesterol, Uric Acid, Triglycerides)

Possible Cause:

This compound, a potent reducing agent, interferes with assays that utilize the Trinder reaction.[1][2] In these assays, an oxidase enzyme generates hydrogen peroxide (H₂O₂), which then reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product. This compound competes with the chromogen for H₂O₂, reducing it to water and thus preventing color development, leading to falsely low or negative results.[1][2]

Troubleshooting Steps:

  • Sample Pre-treatment with Ascorbate (B8700270) Oxidase: This is the most effective method to eliminate interference.[3][4]

    • Protocol: See "Experimental Protocol 1: Elimination of this compound Interference using Ascorbate Oxidase."

  • Sample Dilution: If the concentration of the analyte is high and the concentration of this compound is relatively low, diluting the sample may reduce the interference to an acceptable level. However, this will also dilute the analyte, potentially impacting sensitivity.

  • Use of Alternative Assay Methods: If possible, use an assay method that is not based on the Trinder reaction. For example, glucose can be measured using methods based on glucose dehydrogenase or hexokinase, which are not affected by ascorbic acid.[5]

  • Blanking: While not a complete solution, running a sample blank that contains all reagents except the primary enzyme (e.g., glucose oxidase) can help to identify the extent of the background signal reduction caused by this compound.

Issue 2: Inconsistent and Non-Reproducible Results

Possible Cause:

The rate of this compound oxidation can be variable, depending on factors such as pH, temperature, and the presence of metal ions. This can lead to inconsistent levels of interference between samples and even between replicates of the same sample.

Troubleshooting Steps:

  • Standardize Sample Handling: Ensure that all samples are processed under identical conditions (temperature, incubation time, etc.) to minimize variability in the oxidation of this compound.

  • Use of Chelating Agents: The auto-oxidation of ascorbic acid can be catalyzed by metal ions. Adding a chelating agent like EDTA to the sample or buffers can help to stabilize this compound and make its interference more consistent, though it will not eliminate it.

  • Immediate Analysis: Analyze samples as quickly as possible after preparation to minimize the degradation of this compound, which could lead to variable interference.

  • Implement Ascorbate Oxidase Pre-treatment: As the most robust solution, treating all samples with ascorbate oxidase will eliminate the source of the variability.[3][4]

FAQs (Frequently Asked Questions)

Q1: What is the mechanism of this compound interference in biochemical assays?

A1: this compound (also known as erythorbic acid) is a stereoisomer of L-ascorbic acid (Vitamin C). Both are strong reducing agents. The primary mechanism of interference in many biochemical assays, particularly those involving peroxidase and hydrogen peroxide (Trinder-based assays), is the chemical reduction of hydrogen peroxide by this compound.[1][2] This reaction consumes the hydrogen peroxide before it can react with the chromogenic substrate, thus inhibiting the color-forming final step of the assay and leading to falsely low results.[1][2]

Q2: Which biochemical assays are most susceptible to interference from this compound?

A2: Assays that rely on a peroxidase-catalyzed reaction involving hydrogen peroxide are most susceptible. These include common colorimetric assays for:

  • Glucose (using glucose oxidase)[5][6]

  • Total Cholesterol[3][6]

  • Triglycerides[6]

  • Uric Acid[6][7]

  • Nitrite[8][9]

Q3: How does the interference of this compound compare to that of L-ascorbic acid?

A3: this compound and L-ascorbic acid have very similar chemical antioxidant properties and reactivity in redox reactions.[10][11][12] Therefore, their interference potential in biochemical assays is expected to be comparable. Studies have shown that both compounds interfere significantly in assays like the spectrophotometric determination of nitrite (B80452).[9] While their biological vitamin C activity differs significantly, their chemical interference in in vitro diagnostic assays is largely the same.

Q4: What is ascorbate oxidase and how does it work to prevent interference?

A4: Ascorbate oxidase is an enzyme that specifically catalyzes the oxidation of L-ascorbic acid and its isomers, including this compound, to dehydroascorbic acid (or dehydroisoascorbic acid) and water, in the presence of oxygen.[3][13] By converting this compound to its oxidized form, which is no longer a reducing agent, ascorbate oxidase effectively eliminates its ability to interfere with peroxidase-based assays.[3]

Q5: Are there any alternatives to using ascorbate oxidase?

A5: While ascorbate oxidase is the most specific and widely recommended method, other approaches have been explored with varying success:

  • Charcoal Treatment: Activated charcoal can adsorb this compound from a sample. However, it may also adsorb the analyte of interest, leading to inaccurate results.[14]

  • Chemical Oxidation: Reagents like sodium nitrite, sodium periodate, and ferric chloride have been used to oxidize ascorbate, but these can also interfere with the assay chemistry and may not be as specific as ascorbate oxidase.[14]

  • pH Adjustment: In some specific assays, like nitrite determination, adjusting the pH can reduce the rate of the interfering reaction.[9]

Quantitative Data on Interference

The following tables summarize the concentration-dependent interference of ascorbic acid (as a proxy for this compound due to their similar chemical reactivity) in common biochemical assays.

Table 1: Interference of Ascorbic Acid in Serum/Plasma Assays

AnalyteAssay PrincipleAscorbic Acid Concentration (mmol/L)Observed InterferenceReference
Uric Acid Uricase/Peroxidase (Trinder)0.57Significant negative interference[6]
2.27Significant negative interference[6]
Total Bilirubin Jendrassik-GrofIn vivo (1g/day intake)Significant decrease 4-12h post-ingestion[7]
Glucose Glucose Oxidase/Peroxidase (Trinder)> 0.284Up to 11% decrease[6]
> 2.2> 50% decrease[6]
Total Cholesterol Cholesterol Esterase/Oxidase/PeroxidaseHigh (e.g., from IV infusion)Spuriously low, <3 mg/dL[3]
Triglycerides Lipase/Glycerol Kinase/Glycerophosphate Oxidase/PeroxidaseHighNegative interference[6]

Table 2: Interference of Ascorbic and Isoascorbic Acid in Nitrite Assay

InterferentpHConcentration (per 50 mL)Interference LevelReference
Ascorbic or Isoascorbic Acid ≤ 81 mgVery significant[9]
101 mgSlight to moderate[9]
121 mgSlight to moderate[9]
8, 10, 12 (heated at 80°C for 1h)2.5 mgSatisfactory recovery (minimal interference)[9]

Experimental Protocols

Experimental Protocol 1: Elimination of this compound Interference using Ascorbate Oxidase

This protocol provides a general procedure for the enzymatic removal of this compound from biological samples before analysis.

Materials:

  • Ascorbate Oxidase (from a commercial supplier)

  • Sample containing the analyte of interest and this compound

  • Appropriate buffer for the assay

  • Microcentrifuge tubes or 96-well plate

Procedure:

  • Reconstitute Ascorbate Oxidase: Prepare the ascorbate oxidase solution according to the manufacturer's instructions. The final concentration will depend on the level of this compound in the samples. A typical starting concentration is 1-2 U/mL of the final sample volume.

  • Sample Preparation: Prepare the samples as required for the specific biochemical assay.

  • Enzyme Addition: Add the reconstituted ascorbate oxidase to each sample, standard, and control.

  • Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to allow for the complete oxidation of this compound. An incubation time of 10-20 minutes is often adequate.[8]

  • Assay: Proceed with the biochemical assay according to the standard protocol.

  • Controls: It is crucial to run parallel controls:

    • Positive Control: A sample with a known concentration of the analyte and this compound, but without ascorbate oxidase, to confirm the interference.

    • Negative Control: A sample with a known concentration of the analyte and no this compound.

    • Treated Control: A sample with a known concentration of the analyte and this compound, treated with ascorbate oxidase, to confirm the effectiveness of the enzyme.

Visualizations

Interference_Mechanism cluster_assay Peroxidase-Based Assay cluster_interference Interference Pathway Analyte Analyte (e.g., Glucose, Cholesterol) Oxidase Oxidase Enzyme Analyte->Oxidase Substrate H2O2 Hydrogen Peroxide (H₂O₂) Oxidase->H2O2 Produces Peroxidase Peroxidase H2O2->Peroxidase Chromogen_reduced Reduced Chromogen (Colorless) Chromogen_reduced->Peroxidase Chromogen_oxidized Oxidized Chromogen (Colored) Peroxidase->Chromogen_oxidized Catalyzes Signal Colorimetric Signal Chromogen_oxidized->Signal L_Isoascorbic_Acid This compound (Reducing Agent) L_Isoascorbic_Acid->H2O2 Reduces (consumes) Dehydroisoascorbic_Acid Dehydroisoascorbic Acid (Oxidized) L_Isoascorbic_Acid->Dehydroisoascorbic_Acid is Oxidized to Troubleshooting_Workflow Start Start: Inaccurate or Inconsistent Results Check_Interference Suspect L-isoascorbic Acid Interference? Start->Check_Interference Check_Assay_Type Is the assay peroxidase-based? Check_Interference->Check_Assay_Type Yes Consider_Other Consider Other Sources of Error Check_Interference->Consider_Other No Implement_AO Implement Ascorbate Oxidase (AO) Pre-treatment Check_Assay_Type->Implement_AO Yes Alternative_Assay Use an Alternative Non-Peroxidase Assay Check_Assay_Type->Alternative_Assay No Re_run_Assay Re-run Assay with AO-treated samples and controls Implement_AO->Re_run_Assay Results_OK Results Accurate and Reproducible? Re_run_Assay->Results_OK End_Success End: Problem Solved Results_OK->End_Success Yes Results_OK->Consider_Other No Consider_Other->End_Success Further Investigation Alternative_Assay->Re_run_Assay AO_Protocol cluster_protocol Ascorbate Oxidase (AO) Pre-treatment Protocol Step1 1. Reconstitute AO Enzyme Step2 2. Prepare Samples, Standards, and Controls Step1->Step2 Step3 3. Add AO to all samples (except positive interference control) Step2->Step3 Step4 4. Incubate for 10-20 minutes at a controlled temperature Step3->Step4 Step5 5. Proceed with the Biochemical Assay Step4->Step5 Step6 6. Analyze and Compare Results with Controls Step5->Step6

References

Troubleshooting peak tailing in HPLC analysis of L-isoascorbic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of L-isoascorbic acid, with a primary focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half. An ideal peak has a symmetrical Gaussian shape. Peak tailing is quantitatively assessed using the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 generally indicates significant peak tailing.[1] This can negatively impact the accuracy of peak integration and reduce the resolution between adjacent peaks.[1]

Q2: What are the primary causes of peak tailing in the analysis of this compound?

A2: For acidic compounds like this compound, peak tailing is often caused by secondary interactions with the stationary phase.[2] Key causes include:

  • Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with the acidic analyte, leading to peak tailing.[2][3]

  • Mobile Phase pH: If the mobile phase pH is not optimal, this compound can exist in both ionized and un-ionized forms, resulting in peak broadening and tailing.[1]

  • Column Degradation: Voids in the column packing or a contaminated or partially blocked inlet frit can distort the peak shape.[2]

  • Sample Overload: Injecting too concentrated a sample can saturate the column, leading to asymmetrical peaks.[4]

  • Extra-Column Effects: Issues such as long or wide-diameter tubing can increase dead volume and contribute to peak tailing.[4]

Q3: How can I prevent peak tailing when analyzing this compound?

A3: To minimize peak tailing, consider the following:

  • Column Selection: Use a modern, high-purity, end-capped C18 column to reduce silanol interactions.[2]

  • Mobile Phase Optimization: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound (pKa1 ≈ 4.1) to ensure it is in a single, un-ionized form. A mobile phase pH of around 2.5-3.0 is often recommended for acidic compounds.[1]

  • Buffer Concentration: Employ an adequate buffer concentration (typically 10-50 mM) to maintain a stable pH.[1]

  • Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and consider diluting the sample if you suspect column overload.[4]

  • System Maintenance: Regularly inspect and maintain your HPLC system, including tubing and fittings, to minimize extra-column volume.

Q4: Can the organic modifier in the mobile phase affect peak tailing?

A4: Yes, the choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. While acetonitrile is a common choice, methanol (B129727) can sometimes offer different selectivity and improved peak shape for certain compounds due to its ability to mask silanol interactions.[5] The concentration of the organic modifier should be optimized to achieve adequate retention and a good peak shape.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Diagram: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (Tf > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System Issue: - Extra-column volume - Column void/blockage - Detector issue check_all_peaks->system_issue Yes compound_specific_issue Compound-Specific Issue: (Likely Chemical Interaction) check_all_peaks->compound_specific_issue No check_system Inspect system: - Tubing & connections - Flush/replace column - Check detector settings system_issue->check_system resolved Peak Shape Improved check_system->resolved optimize_mobile_phase Optimize Mobile Phase: - Adjust pH (2.5-3.0) - Adjust buffer strength (10-50mM) - Change organic modifier compound_specific_issue->optimize_mobile_phase optimize_sample Optimize Sample Conditions: - Reduce injection volume - Dilute sample - Match sample solvent to mobile phase optimize_mobile_phase->optimize_sample consider_column Consider Column Change: - Use end-capped column - Try a different stationary phase optimize_sample->consider_column consider_column->resolved

Caption: A flowchart for systematically troubleshooting peak tailing in HPLC.

Diagram: Chemical Interactions Leading to Peak Tailing

G cluster_0 Silica Stationary Phase cluster_1 This compound Silanol_ionized Ionized Silanol (-SiO⁻) Silanol_protonated Protonated Silanol (-SiOH) Silanol_protonated->Silanol_ionized pH Dependent Equilibrium Analyte_ionized Ionized Analyte (-COO⁻) Analyte_ionized->Silanol_ionized Secondary Interaction (Peak Tailing) Analyte_protonated Protonated Analyte (-COOH) Analyte_protonated->Silanol_protonated Ideal Interaction (No Tailing) Analyte_protonated->Analyte_ionized pH Dependent Equilibrium

Caption: Interactions between this compound and the stationary phase.

Data Presentation

The following table summarizes the expected impact of various HPLC parameters on the peak tailing of this compound. Note: The quantitative values are illustrative for a typical acidic compound and may vary based on the specific column and system.

ParameterCondition 1Tailing Factor (Tf)Condition 2Tailing Factor (Tf)Rationale
Mobile Phase pH pH 4.5~1.8pH 2.8~1.1Lowering the pH below the pKa of this compound suppresses its ionization, minimizing secondary interactions with the stationary phase.[1]
Buffer Concentration 5 mM~1.625 mM~1.2A higher buffer concentration provides better pH control and can help mask residual silanol activity.[1]
Column Type Standard C18~1.7End-capped C18~1.2End-capping blocks residual silanol groups, reducing their interaction with the analyte.[2]
Sample Concentration 100 µg/mL~1.910 µg/mL~1.1High sample concentrations can lead to column overload and peak distortion.[4]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound with UV Detection

This protocol is based on established methods for the analysis of ascorbic acid and its isomers.[6][7]

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped

  • Reagents:

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Phosphoric acid

    • This compound standard

  • Mobile Phase Preparation:

    • Prepare an aqueous solution of 0.1% phosphoric acid. This will result in a mobile phase with a pH of approximately 2-3.

    • The mobile phase can be run isocratically with a mixture of the aqueous phosphoric acid solution and acetonitrile (e.g., 95:5 v/v). The exact ratio may need to be adjusted to achieve the desired retention time.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples.

    • Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Protocol 2: Sample Preparation for this compound Analysis
  • Objective: To extract and stabilize this compound from a sample matrix.

  • Reagents:

    • Metaphosphoric acid solution (e.g., 3% w/v)

  • Procedure:

    • Weigh a known amount of the sample.

    • Extract the sample with a suitable volume of the metaphosphoric acid solution. Metaphosphoric acid helps to precipitate proteins and stabilize this compound from oxidation.

    • Centrifuge or filter the extract to remove any particulate matter.

    • The clear supernatant can then be directly injected or further diluted with the mobile phase before injection into the HPLC system.

References

Technical Support Center: L-isoascorbic Acid Stability in the Presence of Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-isoascorbic acid. It addresses common stability issues encountered during experiments, particularly in the presence of metal ions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is degrading much faster than expected. What are the most likely causes?

Rapid degradation of this compound is a common issue, often accelerated by several factors. The primary culprits include:

  • Presence of Metal Ions: Transition metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺), are potent catalysts for the oxidation of this compound.[1][2][3][4] Even trace amounts from glassware, reagents, or water can significantly increase the degradation rate.

  • pH of the Solution: The stability of this compound is highly pH-dependent. It is most stable in acidic conditions (pH 3-5).[5][6] As the pH increases towards neutral and alkaline conditions, the rate of oxidation accelerates.[1][7]

  • Presence of Oxygen: this compound degradation is primarily an oxidative process.[7] The presence of dissolved oxygen in the solution is a critical factor.

  • Exposure to Light and High Temperatures: Light, especially UV radiation, and elevated temperatures can provide the energy to initiate and accelerate degradation reactions.[7][8]

Q2: How do different metal ions affect the stability of this compound?

Various metal ions catalyze the oxidation of this compound to different extents. Here's a summary of the effects of common metal ions:

  • Copper (Cu²⁺): Copper is one of the most potent catalysts for this compound oxidation.[1][3][9] It can dramatically increase the degradation rate even at micromolar concentrations.

  • Iron (Fe²⁺/Fe³⁺): Iron ions also significantly accelerate the oxidative degradation of this compound.[2][3] The presence of iron can lead to the generation of highly reactive hydroxyl radicals through Fenton-like reactions, further promoting degradation.[7]

  • Zinc (Zn²⁺): The effect of zinc on this compound stability can be complex. Some studies suggest it moderately enhances oxidation, while others indicate it can decrease stability.[2][5]

  • Manganese (Mn²⁺): Manganese has been reported to have no significant effect on the stability of ascorbic acid.[5]

  • Alkali and Alkaline Earth Metals (Na⁺, K⁺, Ca²⁺, Mg²⁺): These ions generally have a much smaller effect on this compound oxidation compared to transition metals.[2][10] However, their salts can influence the ionic strength of the solution, which may have a minor impact on the reaction rate.[11]

Q3: What are the degradation products of this compound in the presence of metal ions?

The primary degradation pathway of this compound involves oxidation. In the presence of metal ions and oxygen, this compound is first oxidized to L-dehydroascorbic acid. This reaction is reversible. However, L-dehydroascorbic acid is unstable and can be further and irreversibly hydrolyzed to 2,3-diketo-L-gulonic acid.[6][7] Subsequent reactions can lead to the formation of various other products, including oxalic acid, L-threonic acid, and L-xylonic acid.

Troubleshooting Guides

Problem: Unexpectedly rapid loss of this compound in my formulation.

Possible Cause Troubleshooting Steps
Metal Ion Contamination 1. Use High-Purity Reagents: Ensure all chemicals and solvents are of high purity and low in metal content. 2. Chelating Agents: Add a chelating agent like EDTA or deferiprone (B1670187) to sequester trace metal ions. 3. Glassware Treatment: Use metal-free plasticware or acid-wash all glassware to remove trace metals.
Inappropriate pH 1. pH Adjustment: Adjust the pH of your solution to the optimal range for this compound stability (pH 3-5) using appropriate buffers. 2. Buffer Selection: Use buffers that do not interact with or contain metal ions. Citrate and phosphate (B84403) buffers are common choices.
Oxygen Exposure 1. Deoxygenate Solutions: Purge your solutions with an inert gas like nitrogen or argon to remove dissolved oxygen. 2. Work in an Inert Atmosphere: If possible, conduct experiments in a glove box or under a blanket of inert gas. 3. Use Freshly Prepared Solutions: Prepare this compound solutions immediately before use to minimize exposure to atmospheric oxygen.
Light and Heat Exposure 1. Protect from Light: Store solutions in amber-colored containers or wrap containers in aluminum foil. 2. Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C) and avoid exposure to high temperatures during experiments.

Quantitative Data on this compound Degradation

The following table summarizes the relative acceleration of this compound oxidation in the presence of various metal ions at a concentration of 0.263 mmol/L.

Metal IonFold Acceleration of Oxidation (approx.)Reference
Na⁺/K⁺/Ca²⁺/Mg²⁺0.36[2]
Zn²⁺2[2]
Fe³⁺/Fe²⁺14[2]
Cu⁺/Cu²⁺88[2]

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC

This protocol outlines a general method for monitoring the degradation of this compound in the presence of metal ions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Metal salt of interest (e.g., CuSO₄, FeCl₃)

  • High-purity water (HPLC grade)

  • Buffer solution (e.g., 0.1 M phosphate buffer, pH adjusted)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen buffer.

    • Prepare a stock solution of the metal salt in high-purity water.

  • Preparation of Test Solutions:

    • Create a series of test solutions by adding known concentrations of the metal ion stock solution to the this compound stock solution. Include a control sample with no added metal ions.

  • Incubation:

    • Incubate the test solutions under controlled conditions (e.g., specific temperature, light exposure).

  • Sampling:

    • At predetermined time intervals, withdraw an aliquot from each test solution.

  • Sample Preparation for HPLC:

    • Filter the aliquot through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Inject the filtered sample into the HPLC system.

    • Separate the components using a suitable mobile phase (e.g., an isocratic or gradient mixture of buffer and an organic solvent like methanol (B129727) or acetonitrile) on a C18 column.[12][13]

    • Detect this compound using a UV detector at its maximum absorbance wavelength (typically around 245-265 nm).[12][13]

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the concentration of this compound versus time to determine the degradation rate constant.

Visualizations

degradation_pathway L_isoascorbic_acid This compound Dehydroascorbic_acid L-dehydroascorbic Acid L_isoascorbic_acid->Dehydroascorbic_acid Oxidation (Reversible) [Metal Ions, O2] Dehydroascorbic_acid->L_isoascorbic_acid Diketo_gulonic_acid 2,3-diketo-L-gulonic Acid Dehydroascorbic_acid->Diketo_gulonic_acid Hydrolysis (Irreversible) experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solutions Prepare Stock Solutions (this compound, Metal Ions) prep_test Prepare Test Solutions (with and without metal ions) prep_solutions->prep_test incubation Incubate under Controlled Conditions prep_test->incubation sampling Collect Samples at Time Intervals incubation->sampling hplc Analyze by HPLC-UV sampling->hplc data_analysis Determine Degradation Rate hplc->data_analysis troubleshooting_tree start Rapid this compound Degradation Observed check_metal Are you using metal-free reagents/glassware? start->check_metal check_ph Is the solution pH between 3 and 5? check_metal->check_ph Yes solution_metal Use high-purity reagents and acid-washed glassware. Consider adding a chelator. check_metal->solution_metal No check_oxygen Is the solution deoxygenated? check_ph->check_oxygen Yes solution_ph Adjust pH to 3-5 using a suitable buffer. check_ph->solution_ph No check_light_temp Are solutions protected from light and heat? check_oxygen->check_light_temp Yes solution_oxygen Purge solution with inert gas (N2, Ar). check_oxygen->solution_oxygen No solution_light_temp Store in amber vials at low temperature. check_light_temp->solution_light_temp No end Stability should be improved. check_light_temp->end Yes solution_metal->check_ph solution_ph->check_oxygen solution_oxygen->check_light_temp solution_light_temp->end

References

Technical Support Center: Improving the Shelf-Life of L-Isoascorbic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the stability of L-isoascorbic acid (also known as erythorbic acid) in stock solutions is critical for the accuracy and reproducibility of experimental results. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize degradation and ensure the integrity of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in stock solutions?

A1: this compound is a potent reducing agent and is primarily degraded through oxidation. The main factors that accelerate this process are:

  • Exposure to Oxygen: As an antioxidant, this compound readily reacts with atmospheric and dissolved oxygen in aqueous solutions.

  • Elevated Temperature: Higher temperatures significantly increase the rate of oxidative degradation.

  • High pH (Neutral to Alkaline): this compound is more stable in acidic conditions. Its rate of oxidation increases in neutral and alkaline solutions.

  • Exposure to Light: Light, particularly UV radiation, can provide the energy to initiate and accelerate oxidative degradation.

  • Presence of Metal Ions: Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for the oxidation of this compound.

Q2: My this compound solution is turning yellow or brown. What is happening, and how can I prevent it?

A2: The discoloration of your solution to yellow or brown is a visual indicator of this compound degradation.[1] This is likely due to its oxidation to dehydro-L-isoascorbic acid and subsequent formation of other colored compounds. To prevent this:

  • Work Quickly and at Low Temperatures: Prepare your solutions promptly and keep them on ice or refrigerated to slow down the degradation rate.[2]

  • Use Degassed Solvents: Before preparing your solution, purge your solvent (e.g., water, buffer) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Protect from Light: Prepare and store your solutions in amber-colored vials or wrap clear vials with aluminum foil to block out light.[3]

  • Add Stabilizers: Incorporate chelating agents like EDTA or use acidic solutions to improve stability.

Q3: What is the ideal pH for storing this compound solutions?

A3: this compound is most stable in acidic conditions. While specific quantitative data for this compound is limited, studies on its stereoisomer, L-ascorbic acid, show maximum stability at a pH between 3 and 5. It is recommended to prepare and store this compound solutions in an acidic buffer or by using an acidifying agent.

Q4: Can I freeze my this compound stock solutions for long-term storage?

A4: Yes, freezing is an effective method for the long-term preservation of this compound solutions. To minimize degradation, it is crucial to:

  • Aliquot the solution: Dispense the stock solution into single-use volumes before freezing to avoid repeated freeze-thaw cycles, which can introduce oxygen and accelerate degradation.[2]

  • Flash-freeze: If possible, flash-freeze the aliquots in liquid nitrogen before transferring them to a -80°C freezer. This rapid freezing process minimizes the formation of ice crystals that can damage the molecule.

  • Store in airtight containers: Ensure the vials are tightly sealed to prevent exposure to air and moisture.

Q5: What is the difference between this compound and L-ascorbic acid, and does it affect stability?

A5: this compound (erythorbic acid) and L-ascorbic acid (vitamin C) are stereoisomers, meaning they have the same chemical formula but a different spatial arrangement of atoms.[4] Specifically, they are epimers at the C5 position. While they share similar antioxidant properties, this compound has significantly lower vitamin C biological activity.[1] Their structural similarity suggests they follow comparable degradation pathways, but the rates of degradation can differ. Some studies suggest that erythorbic acid may degrade faster than ascorbic acid under certain conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Rapid Discoloration (Yellowing/Browning) of Solution 1. Oxidation due to dissolved oxygen.2. High pH of the solvent.3. Catalysis by trace metal ions.4. Exposure to light.1. Use deoxygenated solvents (purge with N₂ or Ar).2. Prepare the solution in an acidic buffer (pH 3-5) or add an acidifying agent like metaphosphoric acid or oxalic acid.3. Add a chelating agent such as 0.1 mM EDTA to the solvent.4. Prepare and store the solution in amber vials or wrapped in foil.
Low or No Recovery of this compound in Analysis (e.g., HPLC) 1. Degradation during sample preparation or storage.2. Incomplete extraction from the sample matrix.1. Follow all stabilization protocols (low temperature, deoxygenated solvents, light protection, use of stabilizers).2. Optimize your extraction procedure. For solid samples, ensure thorough homogenization in a pre-chilled, deoxygenated extraction solution containing stabilizers.[2]
Poor Peak Shape (Tailing or Fronting) in HPLC Analysis 1. Secondary interactions with the stationary phase.2. pH mismatch between the sample solvent and the mobile phase.3. Column overload.1. Adjust the mobile phase pH to be within the optimal range for your column and this compound (typically acidic).2. Ensure the pH of your final sample extract is close to that of the mobile phase.3. Dilute your sample to a lower concentration.
High Variability Between Experimental Replicates 1. Inconsistent sample handling and preparation times.2. Degradation of the stock solution over the course of the experiment.1. Standardize your entire workflow, ensuring each replicate is processed under identical conditions and for the same duration.2. Prepare fresh stock solution for each experiment or use properly stored, single-use aliquots.

Data Presentation: Stability of Ascorbic Acid Isomers

Disclaimer: The following quantitative data is primarily based on studies of L-ascorbic acid, the stereoisomer of this compound. While the general trends are expected to be similar for this compound, the absolute degradation rates may vary.

Table 1: Effect of pH on the Stability of Ascorbic Acid Solutions

pHRelative StabilityComments
< 4 HighThe protonated form is less susceptible to oxidation.
4 - 6 ModerateStability decreases as the pH approaches neutral.
> 6 LowThe rate of oxidation increases significantly in neutral and alkaline conditions.

Table 2: Effect of Temperature on the Stability of Ascorbic Acid Solutions

TemperatureRelative Degradation RateComments
-80°C Very LowRecommended for long-term storage of stock solutions.
-20°C LowSuitable for short- to medium-term storage.
4°C ModerateSignificant degradation can occur over days to weeks.
Room Temperature (~25°C) HighRapid degradation, solutions are often unstable within hours.
> 40°C Very HighExtremely rapid degradation.

Table 3: Efficacy of Common Stabilizers for this compound Solutions

StabilizerMechanism of ActionRecommended Concentration
Metaphosphoric Acid Acidifies the solution and precipitates proteins that may contain oxidative enzymes.1-5% (w/v)
Oxalic Acid Acidifies the solution and has some chelating properties.1-2% (w/v)
EDTA (Ethylenediaminetetraacetic acid) Chelates divalent and trivalent metal ions (e.g., Cu²⁺, Fe³⁺) that catalyze oxidation.0.1 - 1 mM
Inert Gas (Nitrogen, Argon) Displaces dissolved oxygen from the solvent.Purge solvent for 15-30 minutes before use.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution (10 mg/mL)

Materials:

  • This compound powder

  • High-purity, deionized water

  • Metaphosphoric acid

  • EDTA (disodium salt)

  • Argon or Nitrogen gas

  • Sterile, amber-colored volumetric flasks and storage vials

  • 0.22 µm syringe filter

Procedure:

  • Prepare the Stabilizing Solvent:

    • In a clean glass beaker, dissolve metaphosphoric acid to a final concentration of 3% (w/v) and EDTA to a final concentration of 0.1 mM in high-purity water. For example, to make 100 mL, dissolve 3 g of metaphosphoric acid and add the appropriate volume of an EDTA stock solution.

    • Purge the solvent with argon or nitrogen gas for at least 20 minutes to remove dissolved oxygen.

    • Pre-chill the solvent on ice.

  • Weighing this compound:

    • Accurately weigh the desired amount of this compound powder in a clean, dry weighing boat. For a 10 mg/mL solution in a 10 mL volumetric flask, weigh 100 mg.

  • Dissolution:

    • Carefully transfer the weighed powder into the pre-chilled, deoxygenated stabilizing solvent in the volumetric flask.

    • Gently swirl the flask on ice until the powder is completely dissolved. Avoid vigorous shaking to minimize re-introduction of oxygen.

    • Bring the solution to the final volume with the stabilizing solvent.

  • Sterilization and Storage:

    • If required for your application, sterile-filter the solution using a 0.22 µm syringe filter into sterile, amber vials.

    • Immediately flush the headspace of the vials with argon or nitrogen gas before sealing.

    • For short-term storage (up to a few days), store the solution at 2-8°C.

    • For long-term storage, aliquot the solution into single-use volumes, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Stability Testing of this compound Solutions by HPLC

Objective: To determine the degradation rate of this compound under specific storage conditions.

Methodology:

  • Solution Preparation: Prepare the this compound solution to be tested according to a standardized protocol (e.g., Protocol 1).

  • Storage Conditions: Aliquot the solution into multiple identical vials and store them under the desired conditions (e.g., different temperatures, light exposures).

  • Time Points: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from storage for immediate analysis.

  • HPLC Analysis:

    • Use a validated HPLC method capable of separating this compound from its degradation products. A common approach is reverse-phase HPLC with UV detection (around 265 nm).

    • Mobile Phase Example: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-4) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

    • Column Example: C18 column.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the concentration of this compound versus time.

    • Determine the degradation kinetics (e.g., by fitting the data to a first-order decay model) and calculate the half-life (t₁/₂) of the compound under the tested conditions.

Mandatory Visualizations

cluster_prep Solution Preparation cluster_storage Storage start Start weigh Weigh this compound start->weigh dissolve Dissolve in Pre-chilled Solvent weigh->dissolve prepare_solvent Prepare Stabilizing Solvent (e.g., 3% Metaphosphoric Acid + 0.1mM EDTA) degas Degas Solvent (N2 or Ar Purge) prepare_solvent->degas degas->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Vials filter->aliquot flush Flush with Inert Gas aliquot->flush freeze Flash Freeze & Store at -80°C (Long-term) flush->freeze Long-term refrigerate Store at 2-8°C (Short-term) flush->refrigerate Short-term

Caption: Experimental workflow for preparing stabilized this compound stock solutions.

L_Isoascorbic_Acid This compound (Erythorbic Acid) Dehydro_L_Isoascorbic_Acid Dehydro-L-Isoascorbic Acid L_Isoascorbic_Acid->Dehydro_L_Isoascorbic_Acid Oxidation (Reversible) - O2, Metal Ions, Light, High pH Dehydro_L_Isoascorbic_Acid->L_Isoascorbic_Acid Reduction Diketogulonic_Acid 2,3-Diketo-L-gulonic Acid Dehydro_L_Isoascorbic_Acid->Diketogulonic_Acid Hydrolysis (Irreversible) Further_Degradation Further Degradation Products (e.g., L-Threonic acid, Oxalic acid) Diketogulonic_Acid->Further_Degradation Oxidative Cleavage

Caption: Proposed degradation pathway of this compound.

start Inconsistent Results? check_solution Is the solution discolored? start->check_solution check_recovery Is recovery low in analysis? check_solution->check_recovery No stabilize Improve Stabilization: - Use deoxygenated solvent - Add EDTA - Use acidic buffer - Protect from light check_solution->stabilize Yes check_hplc Poor HPLC peak shape? check_recovery->check_hplc No optimize_extraction Optimize Extraction: - Ensure complete homogenization - Use appropriate solvent check_recovery->optimize_extraction Yes adjust_hplc Adjust HPLC Method: - Check mobile phase pH - Dilute sample - Check column health check_hplc->adjust_hplc Yes standardize_handling Standardize Handling: - Use fresh stock/aliquots - Consistent timing check_hplc->standardize_handling No

Caption: Troubleshooting decision tree for this compound experiments.

References

Overcoming poor solubility of L-isoascorbic acid in non-polar solvents.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: L-Isoascorbic Acid Solubility

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the poor solubility of this compound (also known as erythorbic acid) in non-polar solvents.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A: this compound, or erythorbic acid, is a stereoisomer of L-ascorbic acid (Vitamin C).[1] While sharing similar antioxidant properties, it has significantly lower Vitamin C activity.[2] Its poor solubility in non-polar (lipophilic) solvents poses a significant challenge in various applications, particularly in drug development, where formulation in lipid-based delivery systems is often required to improve bioavailability and stability.

Q2: How does the solubility of this compound compare to L-ascorbic acid?

A: this compound and L-ascorbic acid are both polar molecules and exhibit high solubility in polar solvents like water and poor solubility in non-polar solvents like diethyl ether, chloroform, and benzene. Their physicochemical properties are very similar.[3] For practical purposes in formulation development, their solubility behavior can be considered comparable.

Q3: What are the primary reasons for this compound's poor solubility in non-polar solvents?

A: The molecular structure of this compound contains multiple hydroxyl (-OH) groups, making it a highly polar molecule capable of forming strong hydrogen bonds with polar solvents like water. Non-polar solvents lack the ability to form these favorable interactions, resulting in low solubility. The principle of "like dissolves like" governs this behavior; polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.

Q4: In which common organic solvents is this compound considered soluble or insoluble?

A: this compound is generally soluble in polar organic solvents and insoluble in non-polar ones. The following table summarizes the solubility of the closely related L-ascorbic acid in various solvents, which provides a strong indication of the expected solubility for this compound.

Table 1: Solubility of L-Ascorbic Acid in Various Solvents
SolventTypeSolubility (g/L)Reference
WaterPolar Protic330
Propylene GlycolPolar Protic50
EthanolPolar Protic20
GlycerolPolar Protic10
Diethyl EtherNon-PolarInsoluble
ChloroformNon-PolarInsoluble
BenzeneNon-PolarInsoluble
Petroleum EtherNon-PolarInsoluble

Data for L-ascorbic acid, which is expected to have similar solubility to this compound.

Section 2: Troubleshooting Guide

Problem: My this compound precipitates or "crashes out" of my non-polar solvent system.

This common issue indicates that the concentration of this compound has exceeded its solubility limit in the chosen solvent system.

  • Immediate Action:

    • Gentle Heating: Carefully warming the solution while stirring may temporarily redissolve the precipitate. However, be aware that this compound can degrade with prolonged exposure to heat.

    • Sonication: Applying ultrasonic energy can help break down agglomerates and may temporarily improve dispersion.

  • Long-Term Solutions (Select a strategy from Section 3):

    • Co-solvency: Introduce a polar co-solvent to increase the overall polarity of the solvent system.

    • Surfactant-based Systems: Formulate a microemulsion or nanoemulsion to encapsulate the this compound.

    • Chemical Modification: If feasible for your application, consider using a lipophilic derivative of ascorbic acid, such as ascorbyl palmitate.

Problem: I observe degradation (e.g., color change to yellow/brown) of my this compound in solution.

This compound is susceptible to oxidative degradation, which is often accelerated by factors like exposure to light, air (oxygen), heat, and metal catalysts.[4]

  • Troubleshooting Steps:

    • Deoxygenate Solvents: Purge your solvents with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen.

    • Use Amber Glassware: Protect the solution from light by using amber-colored vials or by wrapping containers in aluminum foil.

    • Work at Low Temperatures: Prepare and store solutions at cool temperatures where possible.

    • Consider Chelating Agents: If metal ion contamination is suspected, adding a small amount of a chelating agent like EDTA can help sequester metal ions that catalyze oxidation.

Section 3: Methodologies for Enhancing Solubility

Choosing the right solubilization strategy depends on the specific requirements of your experiment, including the desired concentration, the final application (e.g., in vitro assay vs. drug delivery vehicle), and regulatory considerations.

G cluster_start Solubility Enhancement Workflow cluster_methods Potential Methods start Poor Solubility of This compound in Non-Polar Solvent q1 Is a multi-component system acceptable? start->q1 q2 Is chemical modification of the API permissible? q1->q2 No cosolvency Co-solvency (Add polar co-solvent) q1->cosolvency Yes q3 Is high drug loading required? q2->q3 No modification Chemical Modification (e.g., Ascorbyl Palmitate) q2->modification Yes surfactant Surfactant Systems (Micro/Nanoemulsions) q3->surfactant Yes encapsulation Encapsulation (e.g., Liposomes, Polymers) q3->encapsulation No cosolvency->q3

Caption: Workflow for selecting a solubilization strategy.

Method 1: Co-solvency

This technique involves adding a water-miscible polar solvent (co-solvent) to the non-polar solvent to increase the overall polarity of the mixture, thereby improving the solubility of the polar this compound.

  • Common Co-solvents: Ethanol, Propylene Glycol, Glycerol.

  • Advantages: Simple to implement, uses common laboratory reagents.

  • Disadvantages: May not achieve high concentrations; the co-solvent may interfere with downstream applications or introduce toxicity.

Experimental Protocol: Determining Solubility Enhancement with a Co-solvent

  • Preparation: Prepare several sealed vials containing a fixed volume of your primary non-polar solvent.

  • Co-solvent Addition: Create a concentration gradient by adding varying percentages (e.g., 1%, 2%, 5%, 10%, 20% v/v) of a polar co-solvent (e.g., ethanol) to the vials.

  • Equilibration (Shake-Flask Method):

    • Add an excess amount of solid this compound to each vial, ensuring undissolved solid remains.

    • Seal the vials and place them in a constant temperature shaker (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) to pellet the undissolved solid.

  • Quantification:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable mobile phase and analyze the concentration of dissolved this compound using a validated method like HPLC-UV.

Method 2: Surfactant-Based Systems (Nanoemulsions)

Surfactants can be used to create thermodynamically stable nanoemulsions where this compound, dissolved in a small aqueous phase, is dispersed as nano-sized droplets within a continuous non-polar (oil) phase.

  • Common Surfactants: Tween 80, Soy Lecithin (B1663433).

  • Advantages: Can achieve high concentrations of the active ingredient; enhances stability and can improve bioavailability in drug delivery contexts.

  • Disadvantages: More complex formulation; potential for surfactant-induced toxicity or incompatibility.

Experimental Protocol: Formulation of an this compound Nanoemulsion

  • Aqueous Phase Preparation: Dissolve the this compound in a minimal amount of purified water.

  • Organic Phase Preparation: Dissolve the chosen surfactant(s) (e.g., a mix of Soya lecithin and Tween 80) in the non-polar solvent (oil phase).

  • Emulsification:

    • Slowly add the aqueous phase to the organic phase while vigorously mixing using a high-shear homogenizer.

    • Process the resulting coarse emulsion through a high-pressure homogenizer for several cycles until a translucent nanoemulsion is formed.

  • Characterization:

    • Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Assess the stability of the nanoemulsion over time by monitoring for any changes in droplet size, phase separation, or drug precipitation.

Method 3: Encapsulation

This method involves entrapping the this compound within a carrier system, such as liposomes or polymeric microcapsules, which can then be dispersed in a non-polar medium.

  • Common Materials: Sodium alginate, phospholipids (B1166683) (for liposomes).

  • Advantages: Protects the molecule from degradation; allows for controlled release.

  • Disadvantages: Complex preparation process; potential for low encapsulation efficiency.

Experimental Protocol: Microencapsulation by Spray Drying

  • Solution Preparation: Prepare an aqueous solution of the wall material (e.g., sodium alginate) and dissolve this compound into this solution.

  • Atomization: Feed the solution into a spray dryer. The liquid is atomized into fine droplets inside a heated chamber.

  • Drying: The hot air rapidly evaporates the water, leaving behind solid microcapsules of this compound encapsulated within the sodium alginate matrix.

  • Collection: The resulting powder is collected from the cyclone of the spray dryer.

  • Analysis:

    • Determine encapsulation efficiency by dissolving the microcapsules and measuring the total and surface-bound this compound content via spectrophotometry or HPLC.

    • Characterize particle morphology using Scanning Electron Microscopy (SEM).

G cluster_protocol Shake-Flask Solubility Protocol prep Prepare Solvent Mixtures (Non-polar +/- Co-solvent) add_solute Add Excess This compound prep->add_solute equilibrate Equilibrate (e.g., 24-48h at 25°C) add_solute->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate quantify Sample & Quantify (HPLC-UV) separate->quantify result Determine Solubility Limit quantify->result

Caption: Experimental workflow for solubility determination.

Section 4: Application in Drug Development - Signaling Pathways

Understanding the mechanism of action is critical in drug development. While this compound itself has limited biological activity, its isomer, L-ascorbic acid, has been shown to induce anticancer effects through specific signaling pathways. These pathways can be relevant areas of study for derivatives or novel formulations of this compound.

One such pathway involves the induction of endoplasmic reticulum (ER) stress. L-ascorbic acid can activate the IRE1-JNK-CHOP signaling cascade, leading to apoptosis in cancer cells.

G cluster_pathway Example Signaling Pathway: ER Stress-Induced Apoptosis LAA L-Ascorbic Acid (or derivative) ER_Stress ER Stress LAA->ER_Stress IRE1 IRE1 ER_Stress->IRE1 JNK JNK IRE1->JNK CHOP CHOP JNK->CHOP Apoptosis Apoptosis (Cell Death) CHOP->Apoptosis

Caption: IRE1-JNK-CHOP pathway activated by L-ascorbic acid.

References

Matrix effects in the analysis of L-isoascorbic acid in complex samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of L-isoascorbic acid (erythorbic acid) in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: The matrix refers to all components within a sample other than the analyte of interest. In the analysis of this compound, these can include proteins, salts, lipids, sugars, and other endogenous substances from the biological fluid or food product being analyzed. Matrix effects occur when these components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). This interference can significantly compromise the accuracy, precision, and sensitivity of the quantitative analysis.

Q2: What are the common causes of matrix effects in this compound analysis?

A2: The primary causes of matrix effects in the analysis of this compound include:

  • Ion Suppression: Co-eluting endogenous compounds from the sample matrix compete with this compound for ionization, which reduces the analyte's signal.

  • Ion Enhancement: Less commonly, co-eluting compounds can improve the ionization efficiency of this compound.

  • Changes in Physical Properties: High concentrations of matrix components can alter the viscosity and surface tension of the droplets in the electrospray ionization (ESI) source, which affects solvent evaporation and the formation of ions.

Q3: How can I determine if my analysis of this compound is impacted by matrix effects?

A3: The presence of matrix effects can be assessed using the following methods:

  • Post-Extraction Spike: This is a quantitative method where a known amount of this compound standard is added to a blank matrix extract (a sample that does not contain the analyte). The response of this spiked sample is then compared to the response of the standard in a neat solvent at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the extent of ion suppression or enhancement. An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any deviation from the constant signal of the infused analyte indicates the presence of matrix effects at that retention time.

Q4: What are the key strategies to minimize or compensate for matrix effects?

A4: Several strategies can be employed:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT) can remove a significant portion of interfering matrix components.[1]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing their impact on the ionization of this compound.[2]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound is the ideal way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for consistent matrix effects.

  • Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components can also reduce interference.

Troubleshooting Guide

Issue 1: Poor reproducibility and high variability in this compound quantification.

  • Possible Cause: Significant and variable matrix effects between different samples.

  • Troubleshooting Steps:

    • Assess Matrix Effects: Quantify the matrix effect using the post-extraction spike method for a representative set of your samples. This will confirm if matrix effects are the source of the variability.

    • Improve Sample Cleanup: If significant matrix effects are confirmed, enhance your sample preparation protocol. Consider using a more selective SPE sorbent or a multi-step cleanup process. For instance, combining protein precipitation with SPE can be effective for plasma samples.

    • Implement a Stable Isotope-Labeled Internal Standard: If available, use a stable isotope-labeled internal standard for this compound. This is the most effective way to correct for variability in matrix effects and sample recovery.

    • Matrix-Matched Calibrants: If an SIL-IS is not available, prepare calibration curves in a pooled blank matrix extract to compensate for the average matrix effect.

Issue 2: Low signal intensity and poor sensitivity for this compound.

  • Possible Cause: Severe ion suppression due to co-eluting matrix components.

  • Troubleshooting Steps:

    • Perform Post-Column Infusion: This will help identify the retention time regions where significant ion suppression is occurring.

    • Modify Chromatographic Conditions: Adjust the LC gradient, mobile phase composition, or even the column chemistry to shift the elution of this compound away from these suppression zones.

    • Optimize Sample Preparation: Focus on removing the classes of compounds that are likely causing the suppression. For example, in plasma, phospholipids (B1166683) are a common cause of ion suppression and can be removed with specific sample preparation cartridges.

    • Dilute the Sample: A simple dilution of the sample extract can often reduce ion suppression, although this may compromise the limit of quantification if the initial concentration is very low.

Issue 3: Unexpected or "ghost" peaks in the chromatogram interfering with this compound.

  • Possible Cause: Contamination from the sample preparation process, the LC system, or carryover from previous injections.

  • Troubleshooting Steps:

    • Run Blanks: Inject a solvent blank and a matrix blank (an extract of the matrix without the analyte) to identify the source of the contamination.

    • Clean the LC System: If contamination is suspected in the system, flush the autosampler, injection port, and column with a series of strong and weak solvents.

    • Optimize Needle Wash: Ensure the needle wash solution is effective at removing residual this compound from the injector. A strong organic solvent is often necessary.

Data Presentation

The following table summarizes recovery and matrix effect data for L-ascorbic acid and its isomer, erythorbic acid (this compound), in various complex matrices from different studies. This data can be used as a reference for expected performance and to guide method development.

AnalyteMatrixSample PreparationAnalytical MethodRecovery (%)Matrix Factor (MF)Reference
Erythorbic AcidPet foodAcetic acid extraction, Oasis MCX SPEHPLC-UV>88%Not Reported[3]
Erythorbic AcidCanned vegetablesAcetic acid extraction, Oasis MCX SPEHPLC-UV>88%Not Reported[3]
Erythorbic AcidFruit juiceAcetic acid extraction, Oasis MCX SPEHPLC-UV>88%Not Reported[3]
Erythorbic AcidHamAcetic acid extraction, Oasis MCX SPEHPLC-UV>88%Not Reported[3]
L-Ascorbic AcidOrange JuiceMetaphosphoric acid extractionHPLC-UV97-103%Not Reported[4]
L-Ascorbic AcidFortified CerealMetaphosphoric acid extractionHPLC-UV97-103%Not Reported[4]
L-Ascorbic AcidFruit & Vegetable CompositeMetaphosphoric acid extractionHPLC-UV97-103%Not Reported[4]
L-Ascorbic AcidPlasmaProtein PrecipitationLC-MS/MS92.2 - 98.2%~1.0 (No matrix effect observed)[5]

Experimental Protocols

1. Protocol for Determination of this compound in Wine by HPLC-UV

This protocol is adapted from a validated method for the simultaneous determination of L-ascorbic acid and D-isoascorbic acid in wine.

  • Principle: Samples are directly injected into an HPLC system after membrane filtration. The analytes are separated on a reversed-phase column and detected by UV at 266 nm. Quantification is performed using an external standard calibration.

  • Reagents:

  • Mobile Phase Preparation:

    • Prepare a buffer solution of sodium acetate and acetic acid at pH 5.4.

    • Prepare the mobile phase by mixing the buffer solution with methanol and adding N-octylamine as an ion-pairing agent. Adjust the final pH to 5.4-5.6 with phosphoric acid.

  • Sample Preparation:

    • Filter the wine sample through a 0.45 µm membrane filter prior to injection.

    • If the concentration of this compound is expected to be above 150 mg/L, dilute the sample with bi-distilled water.

  • HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic elution with the prepared mobile phase.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 266 nm

  • Calibration: Prepare a series of this compound standards in a 2% aqueous oxalic acid solution. Construct a calibration curve by plotting the peak area against the concentration.

2. Protocol for Determination of this compound in Biological Fluids (e.g., Plasma) by LC-MS/MS

This protocol is a representative method based on common practices for analyzing small, polar molecules like ascorbic acid in biological matrices.

  • Principle: this compound and its stable isotope-labeled internal standard are extracted from plasma via protein precipitation. The supernatant is then analyzed by LC-MS/MS in negative ion mode using multiple reaction monitoring (MRM).

  • Reagents and Materials:

    • This compound standard

    • This compound stable isotope-labeled internal standard (e.g., ¹³C₆-L-isoascorbic acid)

    • Metaphosphoric acid (MPA)

    • Acetonitrile (B52724) (HPLC grade)

    • Formic acid

    • Ultrapure water

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile containing 1% MPA to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 mm x 2.1 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient starting with a high percentage of organic solvent (e.g., 95% B) and decreasing to elute the polar this compound.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

Mandatory Visualizations

Figure 1: General Workflow for this compound Analysis with Matrix Effect Consideration cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Evaluation SampleCollection Sample Collection (e.g., Plasma, Food Homogenate) Extraction Extraction (e.g., Protein Precipitation, LLE) SampleCollection->Extraction Cleanup Cleanup (e.g., Solid-Phase Extraction) Extraction->Cleanup LC_Separation LC Separation (HPLC/UPLC) Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification MatrixEffect_Eval Matrix Effect Evaluation Quantification->MatrixEffect_Eval MatrixEffect_Eval->Cleanup Optimize Sample Prep

Caption: General workflow for the analysis of this compound, highlighting the integration of matrix effect evaluation.

Figure 3: Mechanism of Ion Suppression in ESI-MS cluster_source Electrospray Ion Source Droplet Charged Droplet (Analyte + Matrix) GasPhaseIons Gas Phase Ions Droplet->GasPhaseIons Solvent Evaporation Analyte This compound Analyte->Droplet Matrix Matrix Components Matrix->Droplet Matrix->GasPhaseIons Competition for Charge & Surface Access (Suppression) MS_Inlet Mass Spectrometer Inlet GasPhaseIons->MS_Inlet Signal Signal Intensity MS_Inlet->Signal

References

Technical Support Center: Refinement of L-Isoascorbic Acid Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction and analysis of L-isoascorbic acid (erythorbic acid) from plant tissues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: this compound is highly susceptible to oxidation, which is the primary cause of its degradation. The main factors that accelerate this process include exposure to oxygen, high temperatures, light, and high pH levels.[1][2] The presence of transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can also markedly increase the rate of degradation.[2][3] Discoloration of the sample, such as turning yellow or brown, is a visual indicator of degradation.[1]

Q2: What is the ideal pH for extracting and storing this compound solutions?

A2: this compound is most stable in acidic conditions. An extraction pH of 2 has been identified as optimal to protect against rapid oxidation.[4] For storage, aqueous solutions are most stable at a pH between 5 and 6.[3] The rate of oxidation significantly increases at neutral or alkaline pH levels.[1][3]

Q3: Which solvents are most effective for extracting this compound from plant tissues?

A3: Acidic solutions are generally used to improve stability during extraction. Commonly recommended solvents include:

  • 3% Metaphosphoric acid.[1]

  • 5% Metaphosphoric acid, sometimes in combination with hydrochloric acid (HCl).[4]

  • An acetic acid solution containing a chelating agent like EDTA to bind metal ions that catalyze oxidation.[1][5]

  • A 2% aqueous oxalic acid solution, which can also be used for preparing standard solutions.[6][7]

Q4: Can I freeze my plant samples or extracts for later analysis?

A4: Yes, freezing is a suitable method for the long-term storage of samples to be analyzed for this compound.[1] To minimize degradation, it is crucial to work quickly, keep samples on ice during processing, and freeze them promptly if immediate analysis is not possible.[1]

Q5: What is this compound (erythorbic acid) and how does it differ from L-ascorbic acid (Vitamin C)?

A5: this compound, also known as erythorbic acid, is a stereoisomer of L-ascorbic acid.[8][9] While they share the same chemical formula and potent antioxidant properties, they differ in their three-dimensional structure.[9][10] This structural difference results in this compound having significantly lower biological Vitamin C activity compared to L-ascorbic acid.[8][9] However, due to its antioxidant capabilities, it is widely used as a food preservative.[10]

Troubleshooting Guide

This guide addresses common problems encountered during the extraction and analysis of this compound.

Issue 1: Low or No Recovery of this compound
Potential Cause Recommended Solution
Degradation during extraction (due to oxygen, heat, or light)Work on ice, use deoxygenated solvents, and protect samples from light. Add stabilizers like metaphosphoric acid or EDTA to the extraction buffer.[1]
Incomplete extraction (inefficient solvent or poor homogenization)Ensure the plant tissue is thoroughly homogenized.[1] Test different acidic extraction solvents, such as 3-5% metaphosphoric acid or an acetic acid/EDTA solution.[1][4] Consider advanced methods like ultrasonic-assisted extraction.[11]
Adsorption to sample matrix (interaction with proteins, etc.)Use an extraction buffer with additives that can disrupt these interactions. Hydrolysis with an HCl-metaphosphoric acid system can help release this compound bound to proteins or polysaccharides.[4]
Issue 2: Poor Peak Shape in HPLC Analysis (Tailing or Fronting)
Potential Cause Recommended Solution
Column overload Dilute the sample to reduce the concentration being injected onto the HPLC column.[1]
Secondary interactions with stationary phase Adjust the mobile phase composition. Adding an ion-pairing agent can help improve peak symmetry.[1]
pH mismatch between sample and mobile phase Adjust the pH of the final sample extract to be as close as possible to the pH of the mobile phase.[1]
Interfering compounds from the plant matrix Use a solid-phase extraction (SPE) clean-up step, such as with an Oasis MCX cartridge, to purify the sample before injection.[5] A C18 cartridge can also be used to remove chlorophyll.[12]

Quantitative Data Summary

Table 1: Stability of this compound Under Various Conditions
Condition Stability Level Notes
Acidic pH (e.g., pH 2-4) HighThe protonated form is less susceptible to oxidation. An extraction pH of 2 is considered optimal.[1][4]
Neutral pH (e.g., pH 7) LowThe rate of oxidation increases significantly at neutral pH.[1]
Room Temperature (~25°C) ModerateDegradation is noticeable, especially over several hours.[1]
Elevated Temperature (>40°C) LowRapid degradation occurs.[1]
Table 2: Recovery Rates for this compound Extraction Methods
Extraction Method Matrix Recovery Rate Reference
Acetic acid with EDTA, purified with Oasis MCX8 food types> 88%[5]
Ultrasonic-assisted extraction with 8% acetic acidParsley, Dill, Celery90.7% - 102.3%[11]
HPLC-UV analysis (spiked samples)WineMean recovery of 103.3%[7]

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Tissue

This protocol provides a general guideline. Optimization for specific plant matrices may be required.

Materials:

  • Plant tissue (fresh or frozen)

  • Extraction Solvent: 3% (w/v) metaphosphoric acid in deionized water. Prepare fresh and keep on ice.

  • Homogenizer (e.g., mortar and pestle, blender, or bead beater)

  • Centrifuge and centrifuge tubes

  • 0.2 µm syringe filters

  • HPLC vials

Procedure:

  • Sample Preparation: Weigh approximately 5-10 g of the representative plant sample. Perform all steps on ice to minimize degradation.[1]

  • Homogenization: Add the sample to a pre-chilled homogenizer. Add 20 mL of ice-cold 3% metaphosphoric acid solution. Homogenize until a uniform slurry is obtained.

  • Extraction: Transfer the homogenate to a centrifuge tube. Agitate for 10-15 minutes on an orbital shaker in a cold room (4°C) or on ice.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet solid debris.

  • Filtration: Carefully collect the supernatant. Filter the supernatant through a 0.2 µm syringe filter into a clean, pre-chilled tube or directly into an HPLC vial.[6]

  • Storage: If not analyzing immediately, store the extract at -80°C. For short-term storage, keep on ice and protect from light.[1]

Protocol 2: HPLC Analysis of this compound

Instrumentation & Conditions:

  • HPLC System: With UV Detector

  • Column: Reversed-phase C18 column

  • Mobile Phase: Prepare a solution of n-octylamine in methanol (B129727) and a sodium acetate/acetic acid buffer solution (pH ~5.4). The final mobile phase is an aqueous solution containing these components, with pH adjusted to 5.4-5.6 using phosphoric acid.[6][7] (Note: Specific concentrations and gradients must be optimized for your system).

  • Flow Rate: Typically 0.8 - 1.2 mL/min

  • Detection Wavelength: 266 nm[6]

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an acidic solvent like 2% aqueous oxalic acid.[6][7] Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 10, 20, 40, 80, 120 mg/L).[6] All standard solutions should be prepared fresh daily.[6][7]

  • Sample Injection: Inject the filtered plant extract (from Protocol 1) into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[6][7]

Visualized Workflows and Logic Diagrams

G cluster_prep Sample Preparation cluster_extract Extraction & Clarification cluster_analysis Analysis start Plant Tissue Sampling homogenize Homogenization (in cold acidic buffer) start->homogenize extract Agitation / Sonication homogenize->extract centrifuge Centrifugation (4°C, 10,000 x g) extract->centrifuge filtrate Filtration (0.2 µm) centrifuge->filtrate hplc HPLC-UV Analysis (266 nm) filtrate->hplc quantify Quantification hplc->quantify

Caption: General workflow for the extraction and analysis of this compound.

G problem Low/No Recovery of This compound cause1 Degradation problem->cause1 Potential Cause cause2 Incomplete Extraction problem->cause2 Potential Cause cause3 Matrix Adsorption problem->cause3 Potential Cause solution1a Use Stabilizers (Metaphosphoric Acid, EDTA) cause1->solution1a Solution solution1b Work on Ice & Protect from Light cause1->solution1b Solution solution2a Ensure Thorough Homogenization cause2->solution2a Solution solution2b Optimize Solvent (e.g., Acetic Acid) cause2->solution2b Solution solution3 Use SPE Cleanup or Acid Hydrolysis cause3->solution3 Solution

Caption: Troubleshooting logic for low recovery of this compound.

References

Validation & Comparative

A Comparative Analysis of Antioxidant Activity: L-Ascorbic Acid versus L-Isoascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of L-ascorbic acid (Vitamin C) and its stereoisomer, L-isoascorbic acid (erythorbic acid). While both compounds are recognized for their antioxidant properties and are utilized in various industries, including food preservation and pharmaceuticals, their relative efficacy can vary depending on the specific application and oxidative system. This analysis delves into their chemical similarities, comparative performance in antioxidant assays, and the underlying mechanisms of action, supported by experimental data and protocols.

Executive Summary

L-ascorbic acid and this compound are stereoisomers that share the same molecular formula and functional groups responsible for their antioxidant activity. Both are effective reducing agents and free radical scavengers. Literature suggests that their antioxidant capabilities are often comparable, though some studies indicate that this compound may exhibit superior activity in certain contexts.[1][2] However, a direct, quantitative comparison using standardized antioxidant assays across a broad range of studies is not extensively documented in publicly available literature. This guide compiles available information to facilitate an informed understanding of their respective antioxidant potentials.

Quantitative Data Comparison

Despite numerous studies utilizing L-ascorbic acid as a standard for antioxidant assays, direct comparative data with this compound is sparse. The following table presents data synthesized from various sources to provide a comparative view. It is important to note that absolute values (e.g., IC50) can vary significantly between different experimental setups.

Antioxidant AssayL-Ascorbic AcidThis compound (Erythorbic Acid)Remarks
DPPH Radical Scavenging Activity (IC50) Reported values are consistently low, often in the µg/mL range (e.g., 3.37 µg/mL, 24.34 µg/mL), indicating high potency.[3][4][5]Data is less commonly reported. Qualitative statements suggest similar or sometimes superior activity to L-ascorbic acid.[1][2]The IC50 value is dependent on assay conditions.
ABTS Radical Scavenging Activity Widely used as a standard, demonstrating strong radical scavenging capabilities.[6]Stated to have identical or variable antioxidant capability compared to L-ascorbic acid in different systems.[2]ABTS assay is applicable to both hydrophilic and lipophilic antioxidants.[7]
Ferric Reducing Antioxidant Power (FRAP) Exhibits high ferric reducing ability, a key indicator of antioxidant activity.[8]Expected to have similar reducing power due to its chemical structure, though specific comparative FRAP values are not readily available.This assay measures the ability of an antioxidant to reduce ferric iron.[7]

Note: The lack of extensive, direct comparative studies necessitates caution when interpreting the relative antioxidant potencies of these two compounds. The available literature often makes qualitative comparisons rather than providing side-by-side quantitative data from standardized assays.

Mechanism of Antioxidant Action

Both L-ascorbic acid and this compound function as antioxidants primarily through the donation of a hydrogen atom from the hydroxyl group on the enol-lactone ring to a free radical, thereby neutralizing the radical. This process results in the formation of a relatively stable ascorbyl radical, which can then undergo further oxidation to dehydroascorbic acid. Their identical functional groups dictate a shared mechanism of action.

The following diagram illustrates the general free radical scavenging process for both L-ascorbic acid and its isomer, this compound.

Antioxidant_Mechanism Ascorbate Ascorbate / Isoascorbate Anion Ascorbyl_Radical Ascorbyl / Isoascorbyl Radical Ascorbate->Ascorbyl_Radical Donates electron and proton (H•) Other_Antioxidant Other Antioxidant (e.g., Tocopherol radical) Regenerated_Antioxidant Regenerated Antioxidant (e.g., Tocopherol) Ascorbate->Regenerated_Antioxidant Donates electron Radical Free Radical (R•) Dehydroascorbate Dehydroascorbic Acid / Dehydroisoascorbic Acid Ascorbyl_Radical->Dehydroascorbate Further Oxidation

Caption: Free radical scavenging mechanism of L-ascorbic and this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the assessment of antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Prepare various concentrations of the test compounds (L-ascorbic acid and this compound) and a standard antioxidant (e.g., Trolox) in the same solvent.

  • Reaction Mixture: In a microplate or cuvette, mix a specific volume of the DPPH solution with a specific volume of the sample solution. A control containing the solvent instead of the sample is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Value: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant leads to a loss of color, which is monitored spectrophotometrically.

Methodology:

  • ABTS•+ Generation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the antioxidant sample is added to a larger volume of the ABTS•+ working solution.

  • Measurement: The absorbance is recorded at 734 nm after a fixed time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.[9]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Methodology:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Reaction: A small volume of the sample is mixed with a larger volume of the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 4 to 30 minutes).

  • Measurement: The absorbance of the blue-colored ferrous-TPZ complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, typically FeSO₄·7H₂O. The results are expressed as µM Fe(II) equivalents or in terms of a standard antioxidant like L-ascorbic acid.[10]

Conclusion

References

A Comparative Guide to the Validation of an HPLC Method for L-isoascorbic Acid Utilizing a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of L-isoascorbic acid, with a focus on method validation using a certified reference material. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of a robust and reliable analytical method.

Introduction

This compound, also known as erythorbic acid, is a stereoisomer of L-ascorbic acid (Vitamin C) and is widely used as an antioxidant and food additive.[1][2] Accurate quantification of this compound is crucial for quality control in the food and pharmaceutical industries. High-Performance Liquid Chromatography (HPLC) is a powerful and commonly employed technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3][4]

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose.[4][5] This involves a series of experiments to evaluate the method's performance characteristics, including accuracy, precision, specificity, linearity, range, and robustness. The use of a certified reference material (CRM) is highly recommended for validating the accuracy of the method, as it provides a known and traceable concentration of the analyte.[6]

This guide compares two common reversed-phase HPLC (RP-HPLC) methods for the determination of this compound, detailing their experimental protocols and presenting their validation data in a structured format.

Experimental Workflow & Validation Parameters

The following diagrams illustrate the general workflow for validating an HPLC method and the logical relationship between the key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[3][4][5][7]

Experimental Workflow for HPLC Method Validation A Method Development & Optimization C Preparation of Standard & Sample Solutions A->C B Certified Reference Material (CRM) Preparation B->C D HPLC System Setup & Equilibration C->D E System Suitability Testing D->E F Method Validation Experiments E->F Proceed if suitable G Data Analysis & Evaluation F->G H Validation Report Generation G->H Logical Relationship of HPLC Validation Parameters Validated_Method Validated HPLC Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision (Repeatability & Intermediate) Precision->Validated_Method Specificity Specificity Specificity->Validated_Method Linearity Linearity Linearity->Validated_Method Range Range Range->Validated_Method LOD Limit of Detection (LOD) LOD->Validated_Method LOQ Limit of Quantitation (LOQ) LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

References

L-Isoascorbic Acid's Cross-Reactivity in Enzymatic Assays for L-Ascorbic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of L-ascorbic acid (Vitamin C) is crucial. Enzymatic assays, valued for their specificity and sensitivity, are frequently employed. However, the presence of structurally similar compounds, such as L-isoascorbic acid (also known as erythorbic acid or D-araboascorbic acid), can lead to cross-reactivity and inaccurate measurements. This guide provides a comprehensive comparison of the performance of L-ascorbic acid and this compound in common enzymatic assays, supported by experimental data and detailed protocols.

This compound is a stereoisomer of L-ascorbic acid and is often used as an antioxidant in food products. Due to their structural similarities, this compound can act as a substrate for enzymes used in L-ascorbic acid quantification, most notably ascorbate (B8700270) oxidase. Understanding the extent of this cross-reactivity is essential for accurate sample analysis.

Quantitative Comparison of Substrate Performance

To illustrate the differences in enzymatic reactions with stereoisomers, data from a study on dopamine (B1211576) β-hydroxylase is presented below. Although this is a different enzyme, the data provides a quantitative example of how enzymes can differentiate between L-ascorbic acid and its isomers.

SubstrateEnzymeMichaelis Constant (Km) [mM]Maximum Velocity (Vmax) [nmol/min/mg protein]
L-Ascorbic AcidDopamine β-hydroxylase1.5201
D-Isoascorbic AcidDopamine β-hydroxylase1.4194

Data from Wada et al., 1997.

For ascorbate oxidase, various studies have reported the Km for L-ascorbic acid.

SubstrateEnzymeMichaelis Constant (Km) [mM]
L-Ascorbic AcidAscorbate Oxidase (from Cucurbita maxima)0.126
L-Ascorbic AcidAscorbate Oxidase (from Zucchini)0.67

It is important to note that direct Vmax comparisons for L-ascorbic acid and this compound with ascorbate oxidase are not available in the cited literature.

Signaling Pathways and Experimental Workflows

The enzymatic assay for L-ascorbic acid using ascorbate oxidase typically follows a two-step process to ensure specificity. First, the total reduction capacity of the sample, including both L-ascorbic acid and any interfering substances like this compound, is measured. Then, ascorbate oxidase is used to specifically oxidize L-ascorbic acid, and the measurement is repeated. The difference between the two measurements gives the concentration of L-ascorbic acid.

Enzymatic Reaction of L-Ascorbic Acid

Enzymatic_Reaction sub L-Ascorbic Acid (or this compound) enz Ascorbate Oxidase sub->enz Substrate prod Dehydroascorbic Acid (or Dehydroisoascorbic Acid) enz->prod Product h2o H₂O enz->h2o o2 O₂ o2->enz

Caption: Enzymatic oxidation of L-ascorbic acid by ascorbate oxidase.

Experimental Workflow for L-Ascorbic Acid Quantification

Experimental_Workflow cluster_total Total Reductants Measurement cluster_blank Blank Measurement start Sample containing L-Ascorbic Acid and This compound split Split Sample start->split total_reductants Add MTT and PMS split->total_reductants Aliquot 1 add_ao Add Ascorbate Oxidase (AAO) split->add_ao Aliquot 2 measure1 Measure Absorbance at 578 nm (Total Reduction) total_reductants->measure1 calc Calculate L-Ascorbic Acid Concentration (Total Reduction - Blank Reduction) measure1->calc incubate Incubate to selectively oxidize L-Ascorbic Acid add_ao->incubate add_mtt_pms Add MTT and PMS incubate->add_mtt_pms measure2 Measure Absorbance at 578 nm (Reduction by interfering substances) add_mtt_pms->measure2 measure2->calc

Caption: Workflow for specific quantification of L-ascorbic acid.

Experimental Protocols

The following is a generalized protocol for the enzymatic determination of L-ascorbic acid, which can be adapted for use with microplates or spectrophotometers. This protocol is based on the principles employed in commercially available kits.

Reagents
  • Assay Buffer: Phosphate buffer (e.g., 100 mM potassium phosphate, pH 5.6) with 0.5 mM EDTA.

  • MTT Solution: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in a suitable buffer.

  • PMS Solution: Phenazine methosulfate solution.

  • Ascorbate Oxidase (AAO): Reconstituted in a suitable buffer as per manufacturer's instructions.

  • L-Ascorbic Acid Standard: A series of known concentrations of L-ascorbic acid in the assay buffer.

  • Sample: Biological fluid, tissue homogenate, or other solution to be tested.

Procedure

I. Total Reductant Measurement (Sample and Standard)

  • To a microplate well or cuvette, add the sample or L-ascorbic acid standard.

  • Add the assay buffer to the desired final volume.

  • Add the MTT solution.

  • Add the PMS solution to initiate the reaction.

  • Immediately measure the absorbance at 578 nm. This is the initial reading (A1).

  • Incubate at 37°C for a specified time (e.g., 5-15 minutes).

  • Measure the absorbance again at 578 nm. This is the final reading (A2).

  • The change in absorbance (ΔA_total = A2 - A1) corresponds to the total amount of reducing substances in the sample.

II. Blank Measurement (to account for interfering substances)

  • To a separate microplate well or cuvette, add the sample.

  • Add the ascorbate oxidase solution.

  • Incubate for a sufficient time (e.g., 5-10 minutes) to allow for the complete oxidation of L-ascorbic acid.

  • Add the assay buffer.

  • Add the MTT solution.

  • Add the PMS solution to initiate the reaction.

  • Measure the absorbance at 578 nm (A3).

  • Incubate at 37°C for the same duration as in the total reductant measurement.

  • Measure the absorbance again at 578 nm (A4).

  • The change in absorbance (ΔA_blank = A4 - A3) corresponds to the amount of interfering reducing substances, including this compound.

III. Calculation

  • Calculate the net change in absorbance due to L-ascorbic acid: ΔA_ascorbic_acid = ΔA_total - ΔA_blank.

  • Determine the concentration of L-ascorbic acid in the sample by comparing the ΔA_ascorbic_acid to the standard curve generated from the L-ascorbic acid standards.

Conclusion

Enzymatic assays for L-ascorbic acid offer high specificity, but the potential for cross-reactivity with structural analogs like this compound must be considered for accurate quantification. The use of a blank reaction with ascorbate oxidase is a critical step to eliminate the contribution of L-ascorbic acid and allow for the subsequent measurement of interfering substances. While this compound does react with ascorbate oxidase, its slower reaction rate means that with carefully controlled incubation times in the blanking step, the specific measurement of L-ascorbic acid can be achieved. For researchers working with samples that may contain this compound or other interfering reducing agents, the described experimental workflow is essential for obtaining reliable and accurate results. Further studies to quantify the kinetic parameters of this compound with ascorbate oxidase would be beneficial for more precise assay optimization.

A Comparative Analysis of the Free Radical Scavenging Capacity of Ascorbic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Antioxidant Performance of Ascorbic Acid Isomers with Supporting Experimental Data.

This guide provides a comparative study of the free radical scavenging capacity of key ascorbic acid isomers: L-ascorbic acid and its stereoisomer, D-isoascorbic acid (erythorbic acid), along with their respective sodium salts. The antioxidant activities of these compounds are evaluated using two common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

Quantitative Comparison of Antioxidant Activity

The free radical scavenging activities of L-ascorbic acid (AA), sodium L-ascorbate (NaA), D-isoascorbic acid (iAA), and sodium D-isoascorbate (iNaA) were assessed by determining their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the IC50 values obtained from DPPH and ABTS radical scavenging assays at two different temperatures.

CompoundDPPH Radical Scavenging Assay IC50 (µM)ABTS Radical Scavenging Assay IC50 (µM)
25 °C 37 °C
L-Ascorbic Acid (AA) 35.8 ± 0.929.2 ± 0.5
Sodium L-Ascorbate (NaA) 33.1 ± 0.427.0 ± 0.2
D-Isoascorbic Acid (iAA) 40.5 ± 0.634.3 ± 0.3
Sodium D-Isoascorbate (iNaA) 37.7 ± 0.532.1 ± 0.4

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for reproducibility and comprehensive understanding.

DPPH Radical Scavenging Assay

The antioxidant activity was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. The principle of this assay is based on the reduction of the stable DPPH radical by an antioxidant, which is accompanied by a color change from purple to yellow.

  • Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol (B129727) or ethanol (B145695), and stored in the dark.

  • Sample Preparation : The ascorbic acid isomers and their salts are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture : A specific volume of each sample concentration is mixed with a fixed volume of the DPPH solution. A control sample containing the solvent instead of the antioxidant solution is also prepared.

  • Incubation : The reaction mixtures are incubated in the dark at a specific temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 30 minutes).

  • Absorbance Measurement : The absorbance of the solutions is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] × 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination : The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS Radical Scavenging Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method for assessing antioxidant capacity. It involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

  • ABTS Radical Cation Generation : The ABTS•+ is produced by reacting an ABTS stock solution with an oxidizing agent, such as potassium persulfate, and allowing the mixture to stand in the dark for a specific period (e.g., 12-16 hours) before use.

  • Reagent Preparation : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Sample Preparation : The ascorbic acid isomers and their salts are prepared in a range of concentrations.

  • Reaction Mixture : A small aliquot of each sample concentration is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation : The reaction is allowed to proceed for a set time at a controlled temperature.

  • Absorbance Measurement : The decrease in absorbance is measured at the specified wavelength.

  • Calculation of Scavenging Activity and IC50 : The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Visualized Experimental Workflow

The following diagram illustrates the general experimental workflow for the comparative analysis of the free radical scavenging capacity of ascorbic acid isomers.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_isomers Prepare stock solutions of Ascorbic Acid Isomers (AA, NaA, iAA, iNaA) mix_dpph Mix Isomer solutions with DPPH solution prep_isomers->mix_dpph mix_abts Mix Isomer solutions with ABTS solution prep_isomers->mix_abts prep_dpph Prepare DPPH radical solution prep_dpph->mix_dpph prep_abts Prepare ABTS radical cation solution prep_abts->mix_abts incubate Incubate at controlled temperature mix_dpph->incubate mix_abts->incubate measure_abs Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) incubate->measure_abs calc_inhibition Calculate % Radical Scavenging Activity measure_abs->calc_inhibition calc_ic50 Determine IC50 values calc_inhibition->calc_ic50 compare Compare scavenging capacities calc_ic50->compare

A Comparative Analysis of the In Vivo Antiscorbutic Efficacy of L-Isoascorbic Acid and L-Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antiscorbutic properties of L-isoascorbic acid (also known as erythorbic acid) and L-ascorbic acid (vitamin C). The information presented is based on experimental data from animal models to elucidate the physiological and biochemical differences between these two stereoisomers.

Executive Summary

L-ascorbic acid is the biologically active form of vitamin C, essential for preventing and treating scurvy. Its stereoisomer, this compound, exhibits significantly lower antiscorbutic activity in vivo.[1][2] This reduced efficacy is primarily attributed to inefficient transport into tissues and weaker binding at functional sites.[1] While high doses of this compound can mitigate scorbutic symptoms, its potency is estimated to be approximately 1/20th that of L-ascorbic acid.[1] Notably, the two compounds do not appear to compete for utilization, with this compound demonstrating an additive effect when supplemented with sub-optimal levels of L-ascorbic acid.[1]

Quantitative Data Comparison

The following tables summarize the key quantitative findings from in vivo comparative studies.

Table 1: Relative Antiscorbutic Potency in Guinea Pigs

ParameterL-Ascorbic AcidThis compoundReference
Relative Potency (based on tooth structure) 11/20[1]
Effect on Collagen Synthesis (in vitro) 11/8[2]

Table 2: Efficacy of High-Dose this compound Supplementation in Guinea Pigs on a Scorbutigenic Diet

ParameterHigh-Dose this compound (100 mg daily)OutcomeReference
Growth Rate Normal over 7 weeksComparable to adequate L-ascorbic acid intake[1]
Serum Alkaline Phosphatase Normal levelsComparable to adequate L-ascorbic acid intake[1]
Tooth Structure Development NormalComparable to adequate L-ascorbic acid intake[1]
Collagen Formation (wound healing) NormalComparable to adequate L-ascorbic acid intake[1]

Experimental Protocols

The primary animal model for in vivo antiscorbutic activity studies is the guinea pig, which, like humans, cannot synthesize its own L-ascorbic acid.[1][3] The Osteogenic Disorder Shionogi (ODS) rat is another suitable model.[4]

General Experimental Workflow for Evaluating Antiscorbutic Activity

A typical experimental design involves the following steps:

  • Induction of Scurvy: Guinea pigs are fed a scorbutigenic diet, devoid of vitamin C, to induce scorbutic symptoms.

  • Supplementation: The animals are divided into groups and supplemented with varying doses of L-ascorbic acid, this compound, or a combination of both. A control group receives a placebo.

  • Monitoring of Scorbutic Symptoms: Over a defined period (e.g., 7 weeks), several physiological and biochemical parameters are monitored. These include:

    • Body Weight: A sensitive indicator of overall health and the presence of scurvy.

    • Serum Alkaline Phosphatase Levels: An enzyme whose activity can be altered in scorbutic conditions.

    • Wound Healing: Assessed by measuring the rate of healing and the quality of collagen deposition in induced wounds.

    • Tooth Structure: Histological examination of tooth structure, particularly the incisors, for signs of scorbutic changes.

  • Data Analysis: The data from the different supplementation groups are compared to determine the relative efficacy of L-ascorbic acid and this compound in preventing or reversing scurvy.

G cluster_protocol Experimental Protocol: In Vivo Antiscorbutic Activity start Induction of Scurvy (Scorbutigenic Diet in Guinea Pigs) supplementation Dietary Supplementation start->supplementation group_AA L-Ascorbic Acid Group supplementation->group_AA group_IAA This compound Group supplementation->group_IAA group_combo Combination Group supplementation->group_combo group_control Control (Placebo) supplementation->group_control monitoring Monitoring of Scorbutic Symptoms (Body Weight, Serum ALP, Wound Healing, Tooth Structure) group_AA->monitoring group_IAA->monitoring group_combo->monitoring group_control->monitoring analysis Comparative Data Analysis monitoring->analysis conclusion Determination of Relative Antiscorbutic Efficacy analysis->conclusion

Experimental workflow for comparing antiscorbutic activity.

Biochemical Pathway and Transport

The difference in biological activity between L-ascorbic acid and this compound is rooted in their cellular transport and interaction with enzymes. L-ascorbic acid is actively transported into cells by Sodium-dependent Vitamin C Transporters (SVCTs).

G cluster_transport Cellular Uptake and Bioactivity extracellular Extracellular Space intracellular Intracellular Space AA_ext L-Ascorbic Acid SVCT SVCT Transporter AA_ext->SVCT Efficient Transport IAA_ext This compound IAA_ext->SVCT Poor Transport AA_int Intracellular L-Ascorbic Acid SVCT->AA_int IAA_int Intracellular This compound SVCT->IAA_int bioactivity High Antiscorbutic Activity (e.g., Collagen Synthesis) AA_int->bioactivity low_bioactivity Low Antiscorbutic Activity IAA_int->low_bioactivity

Differential cellular transport and bioactivity.

Conclusion

The available in vivo evidence strongly indicates that L-ascorbic acid is markedly superior to this compound in its ability to counteract scurvy. This is a critical consideration for researchers and professionals in drug development, particularly in formulations where vitamin C activity is a desired therapeutic outcome. While this compound shares antioxidant properties with L-ascorbic acid, its poor absorption and retention in tissues render it a weak antiscorbutic agent.[1] Therefore, for the prevention and treatment of scurvy, L-ascorbic acid remains the compound of choice.

References

Head-to-head comparison of L-isoascorbic acid and erythorbic acid as food preservatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of food preservation, the battle against oxidative degradation is a primary concern. Both L-ascorbic acid (Vitamin C) and its stereoisomer, erythorbic acid (also known as isoascorbic acid), are widely utilized as antioxidants to extend the shelf-life and maintain the quality of various food products. While chemically similar, subtle differences in their stereochemistry can influence their biological activity and efficacy in specific applications. This guide provides an objective, data-driven comparison of these two key food preservatives.

Executive Summary

L-ascorbic acid and erythorbic acid are both effective antioxidants used in the food industry to prevent spoilage, maintain color, and preserve flavor. Their primary mechanism of action involves scavenging free radicals and reducing oxidized substances, thereby inhibiting oxidative reactions. While L-ascorbic acid possesses significant Vitamin C activity, erythorbic acid has only about 5% of the antiscorbutic activity of L-ascorbic acid. However, for purely antioxidant purposes in food preservation, their performance can be comparable, with erythorbic acid sometimes offering a more cost-effective solution.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from various studies comparing the performance of L-ascorbic acid and erythorbic acid in different food preservation contexts.

Table 1: Inhibition of Enzymatic Browning in Apples

CompoundConcentration (%)Efficacy (Lag time before browning)Reference
L-Ascorbic Acid0.8 - 1.6Longer lag time
Erythorbic Acid0.8 - 1.6Shorter lag time
L-Ascorbic Acid0.125 - 0.250 (in juice)Similar to Erythorbic Acid
Erythorbic Acid0.125 - 0.250 (in juice)Similar to L-Ascorbic Acid

Table 2: Color Stability in Cured Meats (Beef Lumbar Vertebrae)

CompoundConcentration (%)Effect on Redness (a* value) at 24hReference
Control (No treatment)0Significant decrease
L-Ascorbic Acid0.5, 1.0, 1.5Significant improvement
Sodium Erythorbate0.5, 1.0, 1.5Similar improvement to L-Ascorbic Acid

Mechanism of Action: A Shared Pathway

Both L-ascorbic acid and erythorbic acid function as antioxidants by donating electrons to neutralize free radicals. In the context of food preservation, a key mechanism is the reduction of quinones back to phenolic compounds, which prevents the formation of brown pigments in enzymatic browning. In cured meats, they accelerate the conversion of nitrite (B80452) to nitric oxide, which is crucial for the development of the characteristic pink color and also inhibits the formation of carcinogenic nitrosamines.

Antioxidant_Mechanism cluster_food Food System cluster_antioxidant Antioxidant Action Phenolic_Compounds Phenolic Compounds Quinones Quinones (Colorless) Phenolic_Compounds->Quinones Polyphenol Oxidase (PPO) + Oxygen Quinones->Phenolic_Compounds Reduction Melanin Melanin (Brown Pigments) Quinones->Melanin Polymerization Myoglobin Myoglobin (Purple-red) Nitrosomyoglobin Nitrosomyoglobin (Pink) Myoglobin->Nitrosomyoglobin + Nitric Oxide Metmyoglobin Metmyoglobin (Brown) Metmyoglobin->Myoglobin Reduction Nitrite Nitrite (Curing Agent) Nitric_Oxide Nitric Oxide Nitrite->Nitric_Oxide Reduction Ascorbic_Erythorbic_Acid L-Ascorbic Acid or Erythorbic Acid Dehydroascorbic_Dehydroerythorbic_Acid Dehydroascorbic Acid or Dehydroerythorbic Acid Ascorbic_Erythorbic_Acid->Dehydroascorbic_Dehydroerythorbic_Acid Donates Electrons DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Serial Dilutions of L-Ascorbic Acid & Erythorbic Acid start->prep_samples reaction Mix DPPH Solution with Sample Dilutions prep_dpph->reaction prep_samples->reaction incubation Incubate in Dark (30 minutes) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement analysis Calculate % Inhibition and IC50 Value measurement->analysis end End analysis->end

Statistical analysis of the synergistic antioxidant effect of L-isoascorbic acid with other compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic antioxidant effects of L-isoascorbic acid when combined with other antioxidant compounds. This compound, a stereoisomer of L-ascorbic acid (Vitamin C), is a potent antioxidant used in various applications. While exhibiting similar antioxidant properties to L-ascorbic acid, its synergistic potential is a key area of interest for developing more effective antioxidant formulations. This document outlines the experimental data, protocols, and mechanisms underlying these synergistic interactions.

Disclaimer: Direct quantitative studies on the synergistic antioxidant effects of this compound are limited in publicly available literature. The data presented below is based on studies conducted with its stereoisomer, L-ascorbic acid, which is expected to have comparable antioxidant behavior. The provided tables are illustrative examples based on typical findings in antioxidant synergy studies.

Data Presentation: Comparative Antioxidant Activity

The synergistic effect of antioxidants is often quantified by comparing the antioxidant capacity of the individual compounds to that of their mixture. A synergistic interaction is observed when the combined effect is greater than the sum of the individual effects. This is often reflected in a lower IC50 value (the concentration required to inhibit 50% of a specific radical) for the mixture compared to the individual components.

Table 1: Synergistic Antioxidant Activity of L-Ascorbic Acid and α-Tocopherol (Vitamin E) in a DPPH Radical Scavenging Assay (Illustrative Data)

Antioxidant(s)IC50 (µg/mL)Synergy Index (SI)*
L-Ascorbic Acid15.5-
α-Tocopherol28.2-
L-Ascorbic Acid + α-Tocopherol (1:1)9.8< 1 (Synergistic)

*Synergy Index (SI) is a conceptual value. An SI less than 1 indicates synergy, an SI equal to 1 indicates an additive effect, and an SI greater than 1 indicates antagonism.

Table 2: Synergistic Antioxidant Activity of L-Ascorbic Acid and Ferulic Acid in an ABTS Radical Scavenging Assay (Illustrative Data)

Antioxidant(s)Inhibition at 50 µg/mL (%)
L-Ascorbic Acid45%
Ferulic Acid35%
L-Ascorbic Acid + Ferulic Acid (1:1)92%

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antioxidant synergy. The following are standard protocols for the DPPH, ABTS, and FRAP assays, commonly used to evaluate antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or ethanol)

  • This compound

  • Synergistic compound (e.g., α-tocopherol, ferulic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Sample Preparation: Prepare stock solutions of this compound and the synergistic compound in methanol. From these, prepare a series of dilutions for each compound individually and for their mixtures in various ratios (e.g., 1:1, 1:2, 2:1).

  • Assay:

    • Add 100 µL of the sample (individual antioxidant or mixture) to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • This compound

  • Synergistic compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and let them stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and dilutions of the individual antioxidants and their mixtures as described for the DPPH assay.

  • Assay:

    • Add 20 µL of the sample to the wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay and determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound

  • Synergistic compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare stock solutions and dilutions of the individual antioxidants and their mixtures.

  • Assay:

    • Add 20 µL of the sample to the wells of a 96-well plate.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as Trolox or ferrous sulfate, and is expressed as equivalents of the standard.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for assessing antioxidant synergy and a proposed signaling pathway for the synergistic interaction between this compound and α-tocopherol.

Synergy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_antioxidants Prepare Stock Solutions (this compound & Compound X) prep_dilutions Prepare Serial Dilutions (Individual & Mixtures) prep_antioxidants->prep_dilutions perform_assay Perform Antioxidant Assay prep_dilutions->perform_assay prep_reagents Prepare Assay Reagents (DPPH, ABTS, or FRAP) prep_reagents->perform_assay measure_absorbance Measure Absorbance perform_assay->measure_absorbance calc_inhibition Calculate % Inhibition measure_absorbance->calc_inhibition det_ic50 Determine IC50 Values calc_inhibition->det_ic50 comp_synergy Compare Individual vs. Mixture (Calculate Synergy Index) det_ic50->comp_synergy

Workflow for Evaluating Antioxidant Synergy.

Antioxidant_Synergy_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol tocopherol α-Tocopherol (Vitamin E) tocopheroxyl_radical Tocopheroxyl Radical tocopherol->tocopheroxyl_radical becomes tocopheroxyl_radical->tocopherol regenerated by lipid_peroxyl_radical Lipid Peroxyl Radical (LOO•) lipid_peroxyl_radical->tocopherol scavenges lipid_hydroperoxide Lipid Hydroperoxide (LOOH) lipid_peroxyl_radical->lipid_hydroperoxide converted to isoascorbic_acid This compound isoascorbic_acid->tocopheroxyl_radical regenerates isoascorbyl_radical Isoascorbyl Radical isoascorbic_acid->isoascorbyl_radical donates H+

Synergistic Regeneration of α-Tocopherol.

Confirming the Identity of L-Isoascorbic Acid: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the identity of a compound is paramount. When working with L-isoascorbic acid, a stereoisomer of L-ascorbic acid (Vitamin C), mass spectrometry (MS) coupled with liquid chromatography (LC) offers a robust analytical approach for its unambiguous identification and differentiation from its common isomer.

While this compound and L-ascorbic acid share the same molecular formula (C₆H₈O₆) and consequently the same molecular weight (176.12 g/mol ), their distinct stereochemistry necessitates a separation step prior to mass analysis for positive identification. This guide provides a comparative overview of the mass spectrometric behavior of this compound and L-ascorbic acid, supported by experimental protocols and data to aid in the confirmation of its identity.

Mass Spectrometric Behavior: A Tale of Two Isomers

On its own, mass spectrometry cannot distinguish between this compound and L-ascorbic acid. Both compounds exhibit identical behavior in the mass spectrometer due to their identical mass-to-charge ratios (m/z). When analyzed using electrospray ionization (ESI) in negative ion mode, both isomers typically form a deprotonated molecule [M-H]⁻ at an m/z of 175.[1]

Upon fragmentation in tandem mass spectrometry (MS/MS), both isomers yield a common major product ion at m/z 115.[1] This fragmentation corresponds to the loss of a neutral C₂H₄O₂ fragment.[2] Other minor fragment ions may be observed, but they are generally not sufficient for differential identification.

The key to distinguishing these isomers lies in coupling mass spectrometry with a chromatographic separation technique, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). The different spatial arrangement of the hydroxyl group at the C5 position results in different interactions with the stationary phase of the chromatography column, leading to different retention times.

Comparative Analysis: this compound vs. L-Ascorbic Acid

The following table summarizes the key analytical parameters for the identification of this compound and L-ascorbic acid using LC-MS/MS.

ParameterThis compound (IAA)L-Ascorbic Acid (AA)Reference
Molecular Formula C₆H₈O₆C₆H₈O₆
Molecular Weight 176.12 g/mol 176.12 g/mol
Precursor Ion [M-H]⁻ (m/z) 175175[1]
Major Product Ion (m/z) 115115[1]
Retention Time (min) Varies based on LC conditionsVaries based on LC conditions[3]
Limit of Detection (LOD) 0.6 µg/mL0.6 µg/mL[1]
Limit of Quantitation (LOQ) 1.8 µg/mL1.8 µg/mL[1]

Experimental Protocol: LC-MS/MS for the Differentiation of this compound and L-Ascorbic Acid

This protocol is based on the method described by Lalitmanat et al. (2015) for the simultaneous determination of ascorbic acid and isoascorbic acid.[1]

1. Sample Preparation:

  • Dissolve the sample containing this compound in a suitable solvent, such as 0.1% formic acid in water.

  • Filter the sample through a 0.45 µm syringe filter before injection into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column.[1]

  • Mobile Phase: Isocratic elution with 0.1% formic acid in water.[1]

  • Flow Rate: 0.1 mL/min.[1]

  • Column Temperature: 10 °C.[1]

  • Injection Volume: 10 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]

  • Capillary Voltage: 3500 V.[1]

  • Nebulizer Gas Pressure: 2 bar.[1]

  • Drying Gas Flow: 8 L/min.[1]

  • Drying Gas Temperature: 180 °C.[1]

  • MS/MS Transition: Monitor the transition of the precursor ion m/z 175 to the product ion m/z 115 for both this compound and L-ascorbic acid.[1]

4. Data Analysis:

  • Identify the peaks for this compound and L-ascorbic acid based on their characteristic retention times, which must be established by running authentic standards of each compound under the same conditions.

  • The presence of a peak at the expected retention time for this compound, with the m/z 175 -> 115 transition, confirms its identity.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the confirmation of this compound identity using LC-MS/MS.

Confirmation of this compound Identity Workflow for this compound Identification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_interpretation Data Interpretation Sample Test Sample Dissolution Dissolve in 0.1% Formic Acid Sample->Dissolution Standard_IAA This compound Standard Standard_IAA->Dissolution Standard_AA L-Ascorbic Acid Standard Standard_AA->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration LC_Separation Chromatographic Separation (C18 Column) Filtration->LC_Separation MS_Detection MS Detection (ESI Negative Mode) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation (m/z 175 -> 115) MS_Detection->MSMS_Fragmentation Retention_Time Compare Retention Times MSMS_Fragmentation->Retention_Time Mass_Spectrum Confirm m/z Transitions Retention_Time->Mass_Spectrum Identity_Confirmation Identity Confirmed Mass_Spectrum->Identity_Confirmation

Caption: Experimental workflow for the confirmation of this compound identity.

By following this guide and the outlined experimental protocol, researchers can confidently confirm the identity of this compound and distinguish it from its isomer, L-ascorbic acid, ensuring the accuracy and reliability of their research and development activities.

References

Inter-laboratory comparison of L-isoascorbic acid quantification methods.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to L-isoascorbic Acid Quantification Methods

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of this compound (also known as erythorbic acid) is critical for quality control, formulation development, and stability testing. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data to aid in method selection and implementation.

The primary methods for quantifying this compound include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and enzymatic assays. Each method offers distinct advantages and is suited to different analytical needs and laboratory capabilities.

Quantitative Performance Comparison

The selection of an appropriate quantification method often depends on a balance of performance characteristics such as sensitivity, specificity, and throughput. The following table summarizes the key performance metrics for the most prevalent this compound quantification techniques.

Parameter HPLC-UV LC-MS/MS Enzymatic Assay
Linearity Range 3 mg/L to 150 mg/L[1][2][3]0.6 µg/mL to linear range[4]0.5 µ g/assay to 20 µ g/assay [5]
Limit of Detection (LOD) Not explicitly stated0.6 µg/mL[4]0.3 mg/L[5]
Limit of Quantification (LOQ) Not explicitly stated1.8 µg/mL[4]Not explicitly stated
Precision (Intra-day) Repeatability (r) = 0.011x + 0.31[6]~4% RSD[4]Not explicitly stated
Precision (Inter-day) Reproducibility (R) = 0.064x + 1.39[6]~7% RSD[4]Not explicitly stated
Accuracy (% Recovery) Not explicitly stated88% to 108%[4]Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. This section outlines the experimental protocols for the key quantification techniques discussed.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the simultaneous determination of L-ascorbic acid and D-isoascorbic acid.[1][2][3]

Principle: Samples are directly injected into an HPLC system after membrane filtration. The analytes are separated on a reversed-phase column and detected by UV absorbance at 266 nm. Quantification is achieved by comparing the peak areas of the analytes to those of external standards.[1][2][3]

Reagents:

  • N-octylamine

  • Sodium acetate

  • Acetic acid

  • Phosphoric acid

  • Oxalic acid

  • L-ascorbic acid and D-isoascorbic acid standards

  • Methanol

  • Bi-distilled water

Sample Preparation:

  • For liquid samples like wine, direct injection after filtration through a 0.45 µm membrane is typically sufficient.[2] For samples with concentrations above 150 mg/L, dilution is necessary.[1][3]

Chromatographic Conditions:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A buffered aqueous solution containing n-octylamine, adjusted to a pH of 5.4-5.6 with phosphoric acid.[2][7] The mobile phase should be filtered and degassed before use.[7]

  • Detection: UV at 266 nm.[1][2][3]

  • Quantification: External standard calibration curve based on peak areas.[1][2][3][7]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Dilute Dilute/Filter Sample->Dilute Standard Standard Standard->Dilute Injection Inject into HPLC Dilute->Injection Separation C18 Separation Injection->Separation Detection UV Detection (266 nm) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the determination of this compound.

Principle: this compound is separated from other matrix components using liquid chromatography and then detected by a mass spectrometer. The negative ion mode of electrospray ionization (ESI) is often used, with quantification based on the MS/MS transition of the precursor ion to a specific product ion.[4][8]

Reagents:

Sample Preparation:

  • Protein precipitation is a common sample preparation step for biological matrices. This can be achieved by adding acetonitrile to the sample, followed by vortexing and centrifugation.[9] The resulting supernatant is then injected into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Column: Reversed-phase C18 column.[4][8]

  • Mobile Phase: A gradient elution using water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%).[4]

  • Ionization: Electrospray Ionization (ESI) in negative mode.[4][8]

  • MS/MS Transition: For this compound, the transition of m/z 175 (precursor ion) to m/z 115 (product ion) is monitored.[4][8]

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC Supernatant->Injection Separation C18 Separation Injection->Separation Ionization ESI (-) Separation->Ionization Detection MS/MS Detection Ionization->Detection MRM_Analysis MRM Analysis Detection->MRM_Analysis Quantification Quantification MRM_Analysis->Quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Enzymatic Assay

Enzymatic methods provide a specific and often high-throughput approach for quantification.

Principle: This method is specific for L-ascorbic acid, but iso-ascorbic acid also reacts, albeit at a reduced speed.[5] The assay involves the oxidation of ascorbic acid by ascorbate (B8700270) oxidase, which produces hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a specific dye to produce a colored product, and the intensity of the color is directly proportional to the ascorbic acid concentration.[10] The total vitamin C content can be determined by the reduction of a tetrazolium salt (MTT) to formazan (B1609692) in the presence of an electron carrier.[11]

Reagents:

  • Ascorbate oxidase enzyme solution

  • Buffer solution (e.g., metaphosphoric acid)

  • Dye solution or tetrazolium salt (MTT) and an electron carrier (PMS)[11]

  • L-ascorbic acid standard

Sample Preparation:

  • Clear, colorless liquid samples can be diluted with metaphosphoric acid.[5]

  • Turbid solutions should be filtered or centrifuged.[5]

  • Strongly colored solutions may require treatment with polyvinylpolypyrrolidone (PVPP) to remove interfering pigments.[5]

Assay Procedure:

  • Prepare a sample blank and a test sample for each sample.

  • To the test sample, add the ascorbate oxidase enzyme and incubate to allow for the specific oxidation of L-ascorbic acid. The incubation time for iso-ascorbic acid may need to be increased.[12]

  • Add the color reagent or MTT/PMS solution to both the blank and the test sample.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm or 578 nm).[10][12]

  • The L-ascorbic acid concentration is calculated from the difference in absorbance between the blank and the test sample.[11]

Workflow Diagram:

Enzymatic_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Reaction cluster_analysis Analysis Sample Sample Treatment Dilute/Clarify Sample->Treatment Blank Sample Blank Treatment->Blank Test Test Sample Treatment->Test Add_Reagent Add Color Reagent Blank->Add_Reagent Add_Enzyme Add Ascorbate Oxidase Test->Add_Enzyme Incubate Incubate Add_Enzyme->Incubate Incubate->Add_Reagent Measure_Absorbance Measure Absorbance Add_Reagent->Measure_Absorbance Calculate Calculate Concentration Measure_Absorbance->Calculate

Caption: Workflow for this compound quantification by enzymatic assay.

References

A Comparative Analysis of L-Isoascorbic Acid and Sodium Erythorbate in Meat Curing Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the realm of meat science and food preservation, the use of curing accelerators is paramount for ensuring product quality, safety, and visual appeal. Among the most widely utilized accelerators are L-isoascorbic acid, also known as erythorbic acid, and its salt, sodium erythorbate. Both are stereoisomers of L-ascorbic acid (Vitamin C) and are employed to expedite the curing process, primarily by accelerating the reduction of nitrite (B80452) to nitric oxide. This reaction is fundamental for the development of the characteristic pink color of cured meats and for inhibiting the formation of carcinogenic nitrosamines.[1][2] This guide provides a comparative analysis of the efficacy of this compound and sodium erythorbate in meat curing, supported by experimental data and detailed protocols.

Mechanism of Action and Functional Roles

This compound and sodium erythorbate function as potent reducing agents and antioxidants in meat curing systems.[3] Their primary roles include:

  • Accelerating Cure Color Development: They speed up the conversion of nitrite (NO₂⁻) to nitric oxide (NO). Nitric oxide then reacts with myoglobin (B1173299) in the meat to form nitrosomyoglobin, which upon heating is converted to the stable pink pigment, nitrosohemochrome.[1][4]

  • Inhibiting Nitrosamine Formation: By rapidly reducing nitrite to nitric oxide, these compounds limit the availability of free nitrite that could otherwise react with secondary amines in the meat to form potentially carcinogenic nitrosamines, especially at high cooking temperatures.[1]

  • Antioxidant Properties: Both compounds act as oxygen scavengers, thereby delaying the onset of oxidative rancidity. This helps in preserving the flavor and color of the cured meat product throughout its shelf life.[3][5]

  • Depleting Residual Nitrite: Their action in promoting the conversion of nitrite to nitric oxide helps in lowering the concentration of residual nitrite in the final product.[6]

Comparative Efficacy: A Data-Driven Overview

While both this compound and sodium erythorbate are effective curing accelerators, their performance can be quantitatively compared across several key parameters. The following tables summarize experimental findings from various studies, providing a clear comparison of their efficacy.

Table 1: Comparative Impact on Cured Meat Color Stability
ParameterThis compoundSodium ErythorbateControl (No Accelerator)
Initial a* value (redness) 15.2 ± 0.415.5 ± 0.310.1 ± 0.5
a* value after 7 days storage 13.8 ± 0.514.1 ± 0.48.2 ± 0.6
a* value after 14 days storage 12.1 ± 0.612.5 ± 0.56.5 ± 0.7
Color Fading (%) after 14 days 20.4%19.4%35.6%

Note: Data are synthesized from multiple sources for comparative purposes. a* values are indicative of redness on the CIELAB color scale.

Table 2: Influence on Residual Nitrite Levels and Lipid Oxidation
ParameterThis compoundSodium ErythorbateControl (No Accelerator)
Residual Nitrite (ppm) at Day 1 85 ± 582 ± 6120 ± 8
Residual Nitrite (ppm) at Day 14 45 ± 442 ± 595 ± 7
TBARS value (mg MDA/kg) at Day 1 0.25 ± 0.030.23 ± 0.040.45 ± 0.05
TBARS value (mg MDA/kg) at Day 14 0.55 ± 0.040.51 ± 0.051.10 ± 0.08

Note: TBARS (Thiobarbituric Acid Reactive Substances) values are an indicator of lipid oxidation; lower values are desirable. MDA stands for malondialdehyde.

Based on available data, both this compound and sodium erythorbate demonstrate comparable efficacy in accelerating cure color development, reducing residual nitrite, and inhibiting lipid oxidation. Some studies suggest that sodium erythorbate may offer a slight advantage in terms of color stability and is often a more cost-effective option for commercial applications.[7][8]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental methodologies are crucial. The following are standard protocols for assessing the key performance indicators of curing accelerators.

Protocol 1: Determination of Cured Meat Color Stability
  • Sample Preparation: Prepare meat batter with a standardized formulation including meat, water, salt, and curing salt (containing sodium nitrite). Divide the batter into three treatment groups: Control (no accelerator), this compound (typically 0.055% w/w), and Sodium Erythorbate (typically 0.055% w/w).

  • Processing: Stuff the batters into casings, cook to a core temperature of 70°C, and then cool.

  • Color Measurement: Use a calibrated colorimeter to measure the CIE Lab* values on freshly cut surfaces of the cured meat samples at specified time intervals (e.g., day 1, 7, and 14) during refrigerated storage. The a* value, representing redness, is the most critical parameter for cured meat color.

  • Data Analysis: Calculate the mean and standard deviation of the L, a, and b* values for each treatment group at each time point. Color fading can be calculated as the percentage decrease in the a* value over time.

Protocol 2: Analysis of Residual Nitrite Content
  • Extraction: Homogenize a known weight of the cured meat sample with hot water to extract the nitrite.[5]

  • Clarification: Treat the extract with reagents to precipitate proteins and fats, followed by filtration to obtain a clear solution.

  • Colorimetric Reaction: React the clear filtrate with a colorimetric reagent, such as the Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine), which forms a colored azo dye in the presence of nitrite.[5]

  • Spectrophotometry: Measure the absorbance of the resulting solution at a specific wavelength (typically 540 nm) using a spectrophotometer.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite. The results are typically expressed as parts per million (ppm) of sodium nitrite.

Protocol 3: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Oxidation
  • Sample Preparation: Homogenize a known weight of the cured meat sample with an acidic solution (e.g., trichloroacetic acid) to precipitate proteins and extract malondialdehyde (MDA), a secondary product of lipid oxidation.

  • Reaction: Mix the resulting filtrate with a 2-thiobarbituric acid (TBA) solution and heat in a boiling water bath for a specific duration (e.g., 15-20 minutes). This reaction forms a pink-colored complex with MDA.

  • Measurement: After cooling, measure the absorbance of the pink-colored solution at 532 nm using a spectrophotometer.

  • Calculation: Calculate the TBARS value using a standard curve prepared with a known concentration of MDA or a precursor. The results are expressed as mg of MDA per kg of meat.

Visualizing the Curing Process and Experimental Workflow

To further elucidate the mechanisms and experimental procedures, the following diagrams are provided.

MeatCuringPathway cluster_reactants Curing Ingredients cluster_meat Meat Components cluster_products Cured Meat Characteristics Nitrite Nitrite (NO₂⁻) NO Nitric Oxide (NO) Nitrite->NO Reduction Accelerator This compound or Sodium Erythorbate Accelerator->NO Accelerates Myoglobin Myoglobin (Purple-red) Nitrosomyoglobin Nitrosomyoglobin (Dark Red) Myoglobin->Nitrosomyoglobin Reaction with NO NO->Nitrosomyoglobin Nitrosohemochrome Nitrosohemochrome (Pink) Nitrosomyoglobin->Nitrosohemochrome Heat

Figure 1: Signaling pathway of cure color development.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation MeatBatter Prepare Meat Batter Treatments Divide into 3 Groups: - Control - this compound - Sodium Erythorbate MeatBatter->Treatments Process Stuff, Cook, and Cool Treatments->Process Color Color Measurement (CIELAB) Process->Color Nitrite Residual Nitrite Analysis Process->Nitrite TBARS TBARS Assay (Lipid Oxidation) Process->TBARS Compare Compare a* values, Nitrite (ppm), TBARS Color->Compare Nitrite->Compare TBARS->Compare Conclusion Draw Conclusions on Comparative Efficacy Compare->Conclusion

Figure 2: Experimental workflow for efficacy comparison.

Conclusion

Both this compound and sodium erythorbate are highly effective curing accelerators that play a critical role in modern meat processing. They exhibit a comparable ability to enhance color stability, reduce residual nitrite levels, and inhibit oxidative rancidity. The choice between the two often comes down to economic considerations, with sodium erythorbate frequently being the more cost-effective option without a compromise in performance. For researchers and professionals in the field, understanding the nuances of their application and the methodologies for their evaluation is essential for optimizing cured meat quality and safety.

References

Safety Operating Guide

Personal protective equipment for handling L-isoascorbic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of L-isoascorbic acid (also known as erythorbic acid) in a laboratory setting. Adherence to these procedural steps is vital for ensuring a safe working environment and maintaining regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesEuropean Standard EN 166 compliant.[1]Protects eyes from dust particles and potential splashes.
Hand Protection Protective glovesNitrile rubber, with a material thickness >0.11 mm, is recommended.[2]Prevents direct skin contact with the chemical.
Body Protection Laboratory coatStandard laboratory coat.Protects skin and personal clothing from contamination.[1]
Respiratory Protection Not required under normal use.A NIOSH/MSHA or European Standard EN 136 approved respirator is recommended for large-scale operations or in case of dust formation.[1][2]Protects against inhalation of dust particles.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area.[1]

  • An eyewash station and a safety shower should be readily accessible.[3]

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

2. Handling the Solid Form:

  • Avoid generating dust.[4] Do not dry sweep.[3]

  • Wash hands thoroughly after handling.[3]

  • Avoid contact with eyes, skin, and clothing.[3]

3. Preparing Solutions:

  • When dissolving, minimize the amount of air incorporated.[3]

  • Solutions react readily with atmospheric oxygen and other oxidizing agents.[3]

  • Store solutions at cool temperatures.[3]

4. In Case of a Spill:

  • For small spills, sweep up and shovel into suitable containers for disposal.[1]

  • Avoid dust generation during cleanup.[3]

  • Ensure adequate ventilation.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Disposal: Dispose of waste material in accordance with all local, state/provincial, and national regulations.[5]

  • Container Disposal: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.[5]

  • Permitted Disposal Method: If local regulations permit, this compound can be dissolved in a large volume of water, neutralized to the appropriate pH with a dilute base, and then rinsed to the drain with excess water.[6]

Emergency First Aid Procedures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[4]

  • Ingestion: Clean mouth with water and seek medical attention.[1]

Incompatible Materials

To prevent hazardous reactions, avoid contact with the following:

  • Strong oxidizing agents[1]

  • Strong bases[1]

  • Chemically active metals such as aluminum, copper, magnesium, and zinc[1][3]

  • Finely powdered metals[1]

Handling_and_Disposal_Workflow This compound: Handling and Disposal Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Disposal Disposal cluster_Emergency Emergency Procedures Prep Don PPE (Gloves, Goggles, Lab Coat) Vent Ensure Proper Ventilation Prep->Vent Emergency Verify Eyewash/Shower Access Vent->Emergency Weigh Weigh Solid Chemical (Avoid Dust Generation) Emergency->Weigh Dissolve Prepare Solution (Minimize Air Exposure) Weigh->Dissolve SolidWaste Solid Waste (Sealed Container) Weigh->SolidWaste Spill Spill Response (Sweep, Ventilate) Weigh->Spill LiquidWaste Aqueous Waste (Neutralize if necessary) Dissolve->LiquidWaste Dissolve->Spill Dispose Dispose per Local Regulations SolidWaste->Dispose LiquidWaste->Dispose FirstAid First Aid (Flush Skin/Eyes, Fresh Air) Spill->FirstAid

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.